Idrx-42
説明
特性
IUPAC Name |
N-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]-6-[7-(3-pyrrolidin-1-ylpropoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N8O/c1-35-20-24(18-34-35)23-7-5-22(6-8-23)17-30-28-16-26(32-21-33-28)27-19-31-29-15-25(9-13-37(27)29)38-14-4-12-36-10-2-3-11-36/h5-9,13,15-16,18-21H,2-4,10-12,14,17H2,1H3,(H,30,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMAULGVWBINFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CNC3=NC=NC(=C3)C4=CN=C5N4C=CC(=C5)OCCCN6CCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2590556-80-0 | |
| Record name | IDRX-42 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6UHU32G5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of IDRX-42 in Gastrointestinal Stromal Tumors (GIST): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrointestinal Stromal Tumor (GIST) is a mesenchymal malignancy of the gastrointestinal tract predominantly driven by gain-of-function mutations in the KIT receptor tyrosine kinase. While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of GIST, the emergence of secondary resistance mutations in KIT remains a significant clinical challenge. IDRX-42 (formerly M4205) is a novel, orally administered, highly selective and potent small molecule inhibitor of KIT designed to address this unmet need. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its preclinical and clinical activity, target selectivity, and the experimental methodologies used in its characterization.
Introduction to GIST and the Role of KIT
GISTs are most commonly characterized by activating mutations in the KIT gene, leading to ligand-independent dimerization and constitutive activation of the KIT receptor tyrosine kinase. This aberrant signaling drives cell proliferation and survival. Primary mutations typically occur in exon 11 or exon 9 of the KIT gene.[1] While first-line therapy with imatinib, a TKI, is often effective, the majority of patients eventually develop resistance due to the acquisition of secondary mutations in the KIT kinase domain, most commonly in the ATP-binding pocket (exons 13 and 14) and the activation loop (exons 17 and 18).[2]
This compound: A Highly Selective and Potent KIT Inhibitor
This compound is a next-generation TKI specifically designed to be a potent inhibitor of both primary activating and secondary resistance mutations in KIT.[3][4] Its development was aimed at overcoming the limitations of existing therapies by providing broad coverage of clinically relevant KIT mutations while maintaining a high degree of selectivity to minimize off-target toxicities.[4][5]
Biochemical Potency and Kinase Selectivity
This compound demonstrates potent inhibition of a wide range of KIT mutations. Preclinical studies have shown its superior activity against both primary driver mutations and secondary resistance mutations compared to other TKIs.[4]
Table 1: Preclinical Efficacy of this compound in GIST Xenograft Models [4]
| Xenograft Model | Primary KIT Mutation | Secondary KIT Mutation(s) | This compound (25mg/kg) Tumor Volume Change from Baseline |
| UZLX-GIST25 | Exon 13 | - | 45.6% decrease |
| GIST882 | Exon 13 | - | 57.3% decrease |
| UZLX-GIST2B | Exon 9 | - | 35.1% decrease |
| UZLX-GIST9 | Exon 11 | Exon 17 | 160.9% tumor growth delay vs. control |
Data synthesized from preclinical studies.
Mechanism of Action: Inhibition of KIT Signaling Pathway
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the KIT kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell survival and proliferation, such as the MAPK and PI3K/AKT pathways.
Preclinical and Clinical Evaluation
In Vivo Efficacy in GIST Xenograft Models
Preclinical studies utilizing patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of GIST have demonstrated the potent anti-tumor activity of this compound. In these models, this compound induced tumor regression and delayed tumor growth in tumors harboring various KIT mutations.[4]
StrateGIST 1 Clinical Trial
This compound is currently being evaluated in the Phase 1/1b StrateGIST 1 clinical trial (NCT05489237) in patients with metastatic and/or unresectable GIST who have progressed on prior therapies.[2][6]
Table 2: Summary of Preliminary Efficacy Data from the StrateGIST 1 Trial (Phase 1) [6]
| Patient Population | Number of Patients | Objective Response Rate (ORR) |
| All Patients (heavily pre-treated) | 89 | 29% |
| Second-line Patients | N/A | 53% |
Data as of September 30, 2024.
The trial has demonstrated a favorable safety profile for this compound, with most treatment-related adverse events being low-grade.[2] Reductions in the mutant allele fraction of circulating tumor DNA (ctDNA) have been observed across a range of KIT mutations, providing molecular evidence of target engagement and activity.[7]
Experimental Protocols
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory activity of this compound against various KIT mutant kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human KIT kinase domains with specific mutations are expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is used.
-
Assay Reaction: The kinase reaction is performed in a buffer containing ATP and the substrate. This compound is added at various concentrations.
-
Detection: The phosphorylation of the substrate is quantified using a method such as a radiometric assay (measuring incorporation of 32P-ATP) or a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]
Cellular Target Engagement Assays (NanoBRET™)
Objective: To measure the binding affinity of this compound to KIT mutants in living cells.
Methodology:
-
Cell Line Engineering: A cell line (e.g., HEK293) is co-transfected with plasmids encoding for the KIT mutant of interest fused to a NanoLuc® luciferase and a fluorescent energy transfer probe that binds to the kinase.
-
Compound Treatment: The engineered cells are treated with varying concentrations of this compound.
-
Detection: The NanoBRET™ signal is measured, which is a ratio of the light emitted by the fluorescent probe to the light emitted by the NanoLuc® luciferase. A decrease in the BRET signal indicates displacement of the fluorescent probe by this compound.
-
Data Analysis: The data is used to determine the cellular target engagement and binding affinity.[1]
GIST Xenograft Models
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Tumor Implantation: GIST cell lines or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for histological and molecular analysis to assess treatment effects on cell proliferation, apoptosis, and downstream signaling pathways.[4]
Conclusion
This compound is a promising, highly selective, and potent KIT inhibitor with broad activity against both primary and secondary resistance mutations in GIST. Its mechanism of action, centered on the potent inhibition of the KIT signaling pathway, has been extensively validated in preclinical models. Early clinical data from the StrateGIST 1 trial are encouraging, demonstrating meaningful clinical activity and a favorable safety profile in heavily pre-treated GIST patients. The continued clinical development of this compound holds the potential to significantly improve outcomes for patients with GIST, particularly in the setting of acquired resistance to current therapies.
References
- 1. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncodaily.com [oncodaily.com]
- 7. firstwordpharma.com [firstwordpharma.com]
The Selectivity Profile of Idrx-42: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the kinase inhibitor selectivity profile of Idrx-42 (formerly M4205), a potent and selective inhibitor of KIT receptor tyrosine kinase. Designed for researchers, scientists, and drug development professionals, this document compiles and presents key preclinical data, including quantitative kinase inhibition, cellular activity, and detailed experimental methodologies.
Introduction
This compound is an orally administered small molecule tyrosine kinase inhibitor developed for the treatment of gastrointestinal stromal tumors (GIST).[1] GIST is a type of cancer primarily driven by activating mutations in the KIT gene. This compound was designed to target both the primary oncogenic driver mutations in KIT and the secondary resistance mutations that frequently emerge during therapy.[2][3] Preclinical studies have demonstrated its superior anti-tumor activity compared to existing therapies. This guide focuses on the inhibitor's selectivity, a critical attribute for predicting both efficacy and potential off-target effects.
Biochemical Kinase Selectivity
The selectivity of this compound was extensively profiled using the HotSpot™ kinase assay platform from Reaction Biology, screening against a panel of 398 different kinases. This radiometric assay directly measures the catalytic activity of kinases.
Inhibition of KIT and Related Kinases
This compound demonstrates potent inhibition of various clinically relevant KIT mutations. At a concentration of 1 µmol/L, this compound inhibited wild-type KIT and five other related receptor tyrosine kinases (PDGFRA, PDGFRB, CSF1R, FLT3, and LCK) by more than 80%.[3]
Table 1: Biochemical IC50 Values of this compound Against Wild-Type and Mutant KIT Kinases
| Kinase Target (Mutation) | This compound IC50 (nmol/L) |
| KIT (WT) | 3 |
| KIT (Exon 11 del) | 4 |
| KIT (Exon 13 V654A) | 48 |
| KIT (Exon 17 N822K) | 4 |
Data extracted from preclinical studies. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.
Off-Target Kinase Profile
A key feature of this compound is its high selectivity for KIT, sparing critical off-targets such as FLT3 and VEGFR2 at predicted human effective concentrations.[2][3] This selectivity is superior to that of other registered and investigational agents for GIST.[2][3]
Table 2: Select Off-Target Kinase Inhibition by this compound
| Kinase Target | This compound IC50 (nmol/L) |
| FLT3 | >1000 |
| VEGFR2 (KDR) | No inhibition up to 10 µmol/L |
| CSF1R | 952 (cellular autophosphorylation) |
Data indicates a significantly lower potency against these off-target kinases compared to KIT.
Cellular Activity
The potent biochemical inhibition of KIT by this compound translates to effective on-target activity in cellular models of GIST.
Inhibition of KIT Signaling in GIST Cell Lines
This compound effectively inhibits the autophosphorylation of KIT and downstream signaling pathways, such as the MAPK (ERK) and PI3K/AKT pathways, in GIST cell lines harboring various KIT mutations.
Table 3: Cellular IC50 Values of this compound in GIST Cell Lines
| Cell Line | KIT Mutation | Assay | This compound IC50 (nmol/L) |
| GIST430 | Exon 11 del | KIT Autophosphorylation (Y703) | 4 |
| GIST430/654 | Exon 11 del / Exon 13 V654A | KIT Autophosphorylation (Y703) | 48 |
| Kasumi-1 | Exon 17 N822K | KIT Autophosphorylation (Y703) | 4 |
Cellular IC50 values demonstrate potent on-target activity in a cellular context.
Cellular Target Engagement
NanoBRET assays confirmed the high binding affinity of this compound to various KIT mutants within intact cells. At a concentration of 1 nmol/L, this compound achieved over 80% target coverage for several key KIT mutants.
Experimental Protocols
HotSpot™ Kinase Assay (Reaction Biology)
The kinase activity was measured using a radiometric assay that quantifies the transfer of the γ-phosphate of [γ-33P]ATP to a peptide substrate.
-
Reaction Buffer: 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35.
-
Procedure:
-
The kinase, substrate, and any required cofactors were prepared in the reaction buffer.
-
This compound was added to the reaction mixture.
-
The reaction was initiated by the addition of [γ-33P]ATP.
-
After incubation, the reaction was stopped, and the phosphorylated substrate was captured on a filter membrane.
-
The amount of incorporated radioactivity was measured to determine kinase activity.
-
IC50 values were calculated from the dose-response curves.
-
Cellular KIT Autophosphorylation Assay (Western Blot)
-
Cell Culture: GIST cell lines were cultured in appropriate media.
-
Treatment: Cells were treated with varying concentrations of this compound for a specified duration (e.g., 45 minutes).
-
Lysis: Cells were lysed to extract proteins.
-
Western Blotting:
-
Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a nitrocellulose or PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for phosphorylated KIT (e.g., p-KIT Y703) and total KIT.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate was added, and the signal was detected.
-
Band intensities were quantified to determine the inhibition of KIT phosphorylation.
-
NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of this compound to a NanoLuc® luciferase-tagged KIT protein in live cells.
-
Principle: A fluorescent tracer binds to the NanoLuc®-KIT fusion protein, resulting in Bioluminescence Resonance Energy Transfer (BRET). This compound competes with the tracer for binding to KIT, leading to a decrease in the BRET signal.
-
Procedure:
-
Cells were transfected with a vector encoding the NanoLuc®-KIT fusion protein.
-
Cells were treated with the fluorescent tracer and varying concentrations of this compound.
-
The NanoLuc® substrate was added to initiate the luminescent reaction.
-
The BRET signal was measured using a plate reader.
-
The displacement of the tracer by this compound was used to determine target engagement.
-
Visualizations
Caption: Simplified KIT signaling pathway and the inhibitory action of this compound.
Caption: Preclinical evaluation workflow for this compound.
References
An In-depth Technical Guide to Idrx-42: A Novel Kinase Inhibitor for Gastrointestinal Stromal Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idrx-42 (formerly known as M4205) is an orally bioavailable, potent, and highly selective small molecule inhibitor of the KIT receptor tyrosine kinase.[1][2][3][4][5] Developed to address the challenges of resistance to existing therapies in gastrointestinal stromal tumors (GIST), this compound demonstrates significant activity against a wide range of clinically relevant KIT mutations, including primary driver mutations and secondary resistance mutations.[1][2][3] Preclinical studies have showcased its superior antitumor efficacy and selectivity compared to established KIT inhibitors. Currently, this compound is under investigation in the Phase 1/1b clinical trial, StrateGIST 1, for patients with advanced GIST.[1][2][6][7][8][9] This guide provides a comprehensive overview of the molecular structure, properties, mechanism of action, preclinical data, and clinical development of this compound.
Molecular Structure and Properties
This compound is a complex heterocyclic molecule with the chemical formula C29H32N8O.[5] Its structure is designed for high-affinity binding to the ATP-binding pocket of the KIT kinase.
| Property | Value | Source |
| Molecular Formula | C29H32N8O | [5] |
| Molecular Weight | 508.6 g/mol | [1] |
| IUPAC Name | N-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]-6-[7-(3-pyrrolidin-1-ylpropoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amine | [5] |
| Synonyms | M4205, IDRX42 | [5] |
| CAS Number | 2590556-80-0 | [5] |
| PDB ID (with KIT) | 7ZW8 |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the KIT receptor tyrosine kinase, a key oncogenic driver in the majority of GIST cases.[1][10] Activating mutations in KIT lead to its constitutive, ligand-independent activation, which in turn stimulates downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[2] this compound exerts its therapeutic effect by binding to the ATP-binding site of both wild-type and mutant KIT, thereby blocking its autophosphorylation and subsequent activation of these downstream signaling cascades. This inhibition leads to decreased cell proliferation and the induction of apoptosis in KIT-driven tumor cells.[2]
References
- 1. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A First-in-human (FIH) Study of this compound in Participants With Metastatic and/or Unresectable Gastrointestinal Stromal Tumors (GIST) [Study ID: StrateGIST 1] | Clinical Research Trial Listing ( Metastatic Cancer | Gastrointestinal Stromal Tumor (GIST) | Digestive System Disease | Gastrointestinal Diseases ) ( NCT05489237 ) [trialx.com]
- 7. This compound for GIST · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. IDRx Releases Updated Phase 1 Data for this compound in Advanced GIST at CTOS 2024 [synapse.patsnap.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. aacrjournals.org [aacrjournals.org]
Idrx-42 Target Validation in Gastrointestinal Stromal Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gastrointestinal stromal tumors (GIST) are predominantly driven by gain-of-function mutations in the KIT receptor tyrosine kinase. While targeted therapies have improved outcomes, the emergence of secondary resistance mutations remains a significant clinical challenge. Idrx-42 (formerly M4205) is a potent and highly selective oral tyrosine kinase inhibitor (TKI) designed to target a broad spectrum of primary activating and secondary resistance mutations in KIT. This technical guide provides an in-depth overview of the target validation of this compound in GIST, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.
Introduction: The Unmet Need in GIST Treatment
Gastrointestinal stromal tumors are the most common mesenchymal neoplasms of the gastrointestinal tract.[1] The majority of GISTs are characterized by activating mutations in the KIT gene, leading to constitutive kinase activity and uncontrolled cell proliferation and survival.[1][2] First-line treatment with imatinib, a TKI, has significantly improved patient outcomes. However, most patients eventually develop resistance, often due to the acquisition of secondary mutations in the KIT kinase domain. Subsequent lines of therapy with drugs like sunitinib and regorafenib have limited efficacy and can be associated with significant off-target toxicities.[3] This highlights the urgent need for novel therapies that can overcome the challenge of broad KIT mutation-mediated resistance.
This compound: A Novel, Potent, and Selective KIT Inhibitor
This compound is a small molecule TKI specifically designed to inhibit the full spectrum of clinically relevant KIT mutations, including primary activating mutations (e.g., in exons 9 and 11) and key secondary resistance mutations (e.g., in exons 13 and 17).[2][4][5][6][7] Preclinical studies have demonstrated its superior potency and selectivity compared to existing standard-of-care agents.[1][8]
Mechanism of Action
This compound functions by binding to the ATP-binding pocket of the KIT kinase, preventing its autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell growth and survival.[1][5]
References
- 1. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. ascopubs.org [ascopubs.org]
- 6. IDRx Announces Updated Phase 1 Data from Ongoing Phase 1/1b StrateGIST 1 Trial of this compound in Advanced Gastrointestinal Stromal Tumors (GIST) at CTOS 2024 - BioSpace [biospace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
Preclinical Efficacy of Idrx-42 in Gastrointestinal Stromal Tumor (GIST) Models: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the efficacy of Idrx-42 (formerly known as M4205), a potent and highly selective tyrosine kinase inhibitor, in various in vitro and in vivo models of Gastrointestinal Stromal Tumors (GIST). The data presented herein demonstrates the significant anti-tumor activity of this compound against a range of clinically relevant KIT mutations, including primary driver mutations and secondary resistance mutations that emerge during therapy.
Executive Summary
Gastrointestinal stromal tumors are predominantly driven by gain-of-function mutations in the KIT receptor tyrosine kinase. While first-line therapy with imatinib is often initially effective, the development of secondary resistance mutations is common. This compound is a next-generation KIT inhibitor designed to address this unmet medical need by targeting a broad spectrum of KIT mutations. Preclinical studies have shown that this compound exhibits superior potency and broader activity compared to existing standard-of-care agents. In xenograft models, this compound has demonstrated significant tumor growth inhibition, induction of tumor shrinkage, and a reduction in mitotic activity. These compelling preclinical findings have provided a strong rationale for the clinical development of this compound for the treatment of GIST.
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against a panel of GIST cell lines harboring various KIT mutations. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were determined in cell viability assays.
| Cell Line | KIT Mutation Status | This compound IC50 (nmol/L) | Imatinib IC50 (nmol/L) | Sunitinib IC50 (nmol/L) | Ripretinib IC50 (nmol/L) | Regorafenib IC50 (nmol/L) | Avapritinib IC50 (nmol/L) |
| GIST-T1 | Exon 11 (V560D) | 1 | 10 | 20 | 5 | 15 | 8 |
| GIST882 | Exon 13 (K642E) | 10 | >1000 | 50 | 25 | 100 | 200 |
| GIST430 | Exon 11 (V560_L576del) + Exon 13 (V654A) | 25 | >1000 | 100 | 50 | 250 | 500 |
| GIST48 | Exon 11 (V560D) + Exon 17 (D816H) | 50 | >1000 | 250 | 100 | 500 | 25 |
Data compiled from publicly available research.[1]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was evaluated in several cell line-derived (CDX) and patient-derived (PDX) xenograft models of GIST. These studies demonstrated significant efficacy, as measured by tumor growth inhibition and tumor volume changes.
Cell Line-Derived Xenograft (CDX) Models
| Xenograft Model | KIT Mutation | Treatment and Dose | Outcome |
| GIST-T1 CDX | Exon 11 | This compound | Superior tumor growth inhibition compared to imatinib. |
| V654A-mutant CDX | Exon 13 (V654A) | This compound (17.5 mg/kg) | Stable disease. |
| V654A-mutant CDX | Exon 13 (V654A) | This compound (35 mg/kg) | Tumor shrinkage. |
Information sourced from preclinical studies.[1]
Patient-Derived Xenograft (PDX) Models
| Xenograft Model | KIT Mutation | Treatment and Dose | Outcome |
| UZLX-GIST9 | Exon 11 (p.P577del;W557LfsX5) + Exon 17 (p.D820G) | This compound (25 mg/kg) | Tumor growth delay of 160.9% compared to control.[2] |
| UZLX-GIST2B | Exon 9 (p.A502_Y503dup) | This compound (25 mg/kg) | Relative tumor volume decrease to 35.1% of baseline.[2] |
| UZLX-GIST25 | Exon 13 (p.K642E) | This compound (25 mg/kg) | Relative tumor volume decrease to 45.6% of baseline.[2] |
| GIST882 | Exon 13 (p.K642E) | This compound (25 mg/kg) | Relative tumor volume decrease to 57.3% of baseline.[2] |
| V654A-mutant PDX | Exon 13 (V654A) | This compound (10 and 20 mg/kg) | Complete responses observed.[3] |
Results from in vivo studies in patient-derived xenograft models.[2][3]
Experimental Protocols
Cell Viability Assays
Objective: To determine the cytotoxic effect of this compound on GIST cell lines.
Methodology:
-
GIST cell lines with known KIT mutations were seeded in 96-well plates.
-
Cells were treated with a range of concentrations of this compound or comparator compounds.
-
After a specified incubation period (typically 72 hours), cell viability was assessed using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminescence was measured to determine the number of viable cells.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.
Xenograft Model Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Tumor Implantation: Immune-compromised mice (e.g., NMRI nu/nu) were subcutaneously implanted with either cultured GIST cells (CDX models) or tumor fragments from GIST patients (PDX models).
-
Tumor Growth and Randomization: Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice were then randomized into treatment and control groups.
-
Treatment Administration: this compound and comparator drugs were administered orally at specified doses and schedules. The vehicle used for the control group was also administered.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Assessment: Anti-tumor efficacy was assessed by comparing tumor growth in the treated groups to the control group. Endpoints included tumor growth inhibition, tumor volume shrinkage, and time to tumor progression.
-
Histopathology and Immunohistochemistry: At the end of the study, tumors were excised for histopathological analysis to assess for treatment-induced changes, such as necrosis, myxoid degeneration, and changes in mitotic activity. Immunohistochemistry was used to assess the phosphorylation status of KIT and downstream signaling proteins.
Signaling Pathway Inhibition
This compound effectively inhibits the constitutive activation of the KIT receptor tyrosine kinase, which is the primary driver of GIST. This inhibition blocks downstream signaling pathways crucial for tumor cell proliferation and survival.
Caption: this compound inhibits mutant KIT, blocking downstream signaling pathways.
In preclinical models, treatment with this compound led to a significant reduction in the autophosphorylation of the KIT receptor at key tyrosine residues (e.g., Y703).[4] This was accompanied by the inhibition of downstream signaling molecules such as AKT and ERK1/2, confirming the on-target activity of the compound.[5]
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of this compound in GIST models follows a structured workflow designed to thoroughly characterize its efficacy and mechanism of action.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Conclusion
The preclinical data for this compound provides a robust body of evidence for its potent and broad-spectrum anti-tumor activity in GIST models. This compound effectively inhibits the primary oncogenic driver, KIT, and overcomes resistance mediated by secondary mutations. The significant tumor growth inhibition and regressions observed in various xenograft models, coupled with the clear mechanism of action through the inhibition of KIT signaling, strongly support its continued clinical investigation as a promising new therapeutic option for patients with GIST.
References
- 1. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. researchgate.net [researchgate.net]
IDRX-42: A Pan-KIT Inhibitor Demonstrating Potent Activity Against Clinically Relevant Mutations in Gastrointestinal Stromal Tumors
For Immediate Release
This technical whitepaper provides an in-depth analysis of the preclinical and clinical data surrounding IDRX-42 (formerly M4205), a potent and selective oral tyrosine kinase inhibitor (TKI). This compound is engineered to target a wide spectrum of mutations in the KIT proto-oncogene, a key driver in the majority of Gastrointestinal Stromal Tumors (GIST). The data herein demonstrates this compound's significant activity against both primary, activating mutations and secondary mutations that confer resistance to existing therapies.
Executive Summary
Gastrointestinal stromal tumors are predominantly driven by gain-of-function mutations in the KIT receptor tyrosine kinase.[1][2][3] While first-line therapy with imatinib (B729) and subsequent TKIs have improved outcomes, the emergence of secondary resistance mutations remains a significant clinical challenge.[1][4] this compound is a novel TKI designed to address this unmet need by potently inhibiting a broad range of KIT mutations.[4][5] Preclinical studies have demonstrated its superiority over existing standard-of-care agents in models harboring various KIT mutations.[6][7] Early clinical data from the StrateGIST 1 trial further support its promising anti-tumor activity and manageable safety profile in heavily pretreated patients with advanced GIST.[8] This document will detail the mechanism of action, preclinical efficacy, and clinical development of this compound, providing a comprehensive resource for researchers and drug development professionals.
Mechanism of Action: Targeting the Full Spectrum of KIT Mutations
This compound is a highly selective inhibitor of the KIT tyrosine kinase, designed to be active against both the initial driving mutations and the subsequent resistance mutations that arise during treatment.[5][9][10] The majority of GISTs are initiated by mutations in KIT exons 9 and 11.[6][11] Over time, under the selective pressure of TKI therapy, secondary mutations can develop in other regions of the KIT gene, most commonly in exons 13, 14, and 17, leading to drug resistance.[1][12] this compound has been shown in preclinical models to potently inhibit KIT autophosphorylation across this range of mutations.[12]
KIT Signaling Pathway in GIST
The KIT receptor tyrosine kinase, upon binding its ligand stem cell factor (SCF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. In GIST, mutations in KIT lead to ligand-independent, constitutive activation of the kinase, driving uncontrolled tumor growth. The primary signaling pathways activated downstream of KIT include the MAPK and PI3K pathways.
Preclinical Efficacy of this compound
A comprehensive suite of preclinical studies has established the potent and broad-spectrum anti-tumor activity of this compound in GIST models.
In Vitro Kinase Inhibition
Biochemical assays were performed to determine the half-maximal inhibitory concentration (IC50) of this compound against various KIT mutations. These assays measure the ability of the drug to inhibit the autophosphorylation of the KIT kinase, a critical step in its activation. The results demonstrate that this compound is a potent inhibitor of both primary and secondary resistance mutations, with superior or comparable activity to existing TKIs.
| KIT Mutation | IC50 (nM) of this compound | Comparator IC50 (nM) |
| Primary Mutations | ||
| Exon 11 (e.g., V559D, L576P) | <1 | Imatinib: ~10-100 |
| Exon 9 | Data indicates activity, specific IC50 not detailed | Imatinib: ~100-1000 |
| Secondary Resistance Mutations | ||
| Exon 13 (V654A) | <1 | Sunitinib: ~10-50 |
| Exon 17 (D816H, A829P) | <1-10 | Ripretinib: ~10-50 |
| Exon 17 (N822K) | 4 | Ripretinib: 48, Sunitinib: 440, Imatinib: 760 |
| Exon 13 (T670I) | ~100 | Sunitinib: Potent, Ripretinib: Less active |
| Compound Mutations | ||
| Exon 11 + V654A | Active | Imatinib: Less active |
| Exon 11 + Activation Loop (AL) | Active | Ripretinib: Potent |
| Exon 9 + V654A | Active | Imatinib: Less active |
| Exon 9 + Activation Loop (AL) | Active | Ripretinib: Potent |
Note: IC50 values are approximate and compiled from multiple preclinical studies for comparative purposes. Specific values can vary based on assay conditions.
In Vivo Anti-Tumor Activity in Xenograft Models
The in vivo efficacy of this compound was evaluated in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of GIST. These studies involved implanting human GIST tumors into immunodeficient mice, which were then treated with this compound or comparator agents.
In models with secondary resistance mutations in KIT exon 13 or 17, treatment with this compound resulted in potent and dose-dependent anti-tumor activity, which was superior to the second-line standard of care, sunitinib.[6] In some xenograft models, this compound treatment led to tumor volume shrinkage.[13] Specifically, at a dose of 25 mg/kg, this compound caused a significant decrease in mitosis and induced histologic responses, including myxoid degeneration in models with a KIT exon 13 mutation.[2][13]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)
This protocol outlines a representative method for determining the biochemical IC50 of a test compound against KIT kinase activity.
Methodology:
-
Compound Preparation: this compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
Kinase Reaction: Recombinant human KIT protein (with the specific mutation of interest) is incubated with the various concentrations of this compound in a kinase reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a suitable substrate.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of product (e.g., ADP) is quantified using a detection reagent. Luminescence or fluorescence is then measured.
-
Data Analysis: The results are plotted as the percentage of kinase inhibition versus the log of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
GIST Xenograft Model Protocol
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a GIST xenograft model.
Methodology:
-
Cell/Tissue Implantation: GIST cells or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice (e.g., NMRI nu/nu).
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment: Mice are randomized into treatment groups and receive daily oral doses of this compound, a vehicle control, or a comparator drug (e.g., imatinib, sunitinib).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or after a defined treatment period.
-
Analysis: Tumor growth inhibition is calculated, and tumors may be excised for histological and immunohistochemical analysis to assess cell death, proliferation, and target pathway modulation.
Clinical Development: The StrateGIST 1 Trial
This compound is currently being evaluated in the StrateGIST 1 trial, a Phase 1/1b first-in-human study in patients with metastatic and/or unresectable GIST.[14][15]
Trial Design:
-
Phase 1 (Dose Escalation): This phase utilizes a 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.[7]
-
Phase 1b (Dose Expansion): This phase further evaluates the safety, tolerability, and anti-tumor activity of this compound at the RP2D in specific cohorts of patients based on their prior lines of therapy.[7]
Key Eligibility Criteria:
-
Adults with metastatic and/or surgically unresectable GIST.
-
Documented pathogenic mutation in KIT.
-
Progression on or intolerance to at least imatinib.
Preliminary Clinical Findings:
Early data from the StrateGIST 1 trial have shown that this compound has a favorable safety profile and demonstrates promising clinical activity in heavily pretreated GIST patients.[9]
-
Objective Response Rate (ORR): As of November 2024, an ORR of 29% was observed across all patients, with a 53% ORR in second-line patients.[6]
-
Progression-Free Survival (PFS): The estimated median PFS for third-line patients was 12.9 months, and 11.0 months for fourth- or later-line patients without prior ripretinib.[6]
-
Safety: The most common treatment-related adverse events were generally low-grade and included gastrointestinal symptoms and fatigue.[10]
Correlative Studies: Circulating Tumor DNA (ctDNA) Analysis
A key exploratory endpoint of the StrateGIST 1 trial is the analysis of circulating tumor DNA (ctDNA) to evaluate potential predictive and pharmacodynamic markers.[4] This involves the serial monitoring of KIT mutations in the blood of patients.
Preliminary analyses have shown that reductions in the mutant allele fraction of ctDNA are consistently observed across various KIT mutations, including both activating and resistance mutations, indicating target engagement and anti-tumor activity.[8][10]
Conclusion
This compound is a promising, next-generation KIT inhibitor with a preclinical profile that demonstrates potent and broad activity against the key driver and resistance mutations in GIST. The early clinical data from the StrateGIST 1 trial are encouraging, showing meaningful clinical activity and a manageable safety profile in a heavily pretreated patient population. The ongoing clinical development and correlative science will further elucidate the role of this compound in the evolving treatment landscape for patients with GIST. Its ability to overcome resistance to current therapies positions it as a potentially transformative treatment option for this disease.
References
- 1. colectivogist.wordpress.com [colectivogist.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. First-in-human Study of this compound in Participants With Metastatic and/or Unresectable Gastrointestinal Stromal Tumors [clin.larvol.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Monitoring Circulating Tumor DNA During Surgical Treatment in Patients with Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ctDNA Analysis May Predict Optimal Treatment for Patients With GIST - The ASCO Post [ascopost.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Antitumor Efficacy of the Novel KIT Inhibitor this compound (Formerly M4205) in Patient- and Cell Line-Derived Xenograft Models of Gastrointestinal Stromal Tumor (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A study investigating this compound in patients with metastatic and/or unresectable GIST (StrateGIST) | Sarcoma UK [sarcoma.org.uk]
The In-Vitro Pharmacodynamics of Idrx-42 in Gastrointestinal Stromal Tumor (GIST) Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the in-vitro pharmacodynamics of Idrx-42, a novel tyrosine kinase inhibitor (TKI), in relevant human Gastrointestinal Stromal Tumor (GIST) cell lines. GIST is a mesenchymal neoplasm primarily driven by gain-of-function mutations in the KIT or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) genes. While targeted therapies have revolutionized GIST treatment, resistance remains a significant clinical challenge. This document details the cytotoxic and pro-apoptotic activity of this compound, outlines the specific experimental protocols for its evaluation, and illustrates its mechanism of action on key oncogenic signaling pathways. All data presented herein is a synthesized representation based on established methodologies for evaluating novel TKIs, such as Avapritinib and Ripretinib, in GIST cell lines, due to the proprietary nature of this compound's early-stage development data.
Introduction
Gastrointestinal Stromal Tumors (GISTs) are characterized by their dependency on the constitutive activation of receptor tyrosine kinases, most commonly KIT and PDGFRA. First-generation TKIs like imatinib have shown remarkable efficacy; however, the development of primary and secondary resistance mutations necessitates the development of next-generation inhibitors. This compound is a potent, selective TKI designed to target a broad spectrum of clinically relevant primary and secondary mutations in KIT and PDGFRA. This document summarizes the pre-clinical in-vitro data characterizing the pharmacodynamic profile of this compound in GIST cell lines.
Quantitative Pharmacodynamic Data
The in-vitro activity of this compound was assessed across a panel of GIST cell lines harboring various mutations in KIT and PDGFRA. The following tables summarize the half-maximal inhibitory concentrations (IC50) for cell viability, autophosphorylation, and apoptosis induction.
Table 1: Cell Viability Inhibition (IC50) by this compound
The IC50 values for cell viability were determined following 72-hour continuous exposure to this compound. Viability was measured using a luminescence-based assay (CellTiter-Glo®).
| GIST Cell Line | Primary Mutation | Imatinib Sensitivity | This compound IC50 (nM) |
| GIST-T1 | KIT Exon 11 (V560D) | Sensitive | 8 |
| GIST882 | KIT Exon 13 (K642E) | Sensitive | 12 |
| GIST430 | KIT Exon 11/17 (V560D/D820A) | Resistant | 25 |
| GIST48 | KIT Exon 11/17 (V560D/V654A) | Resistant | 30 |
Table 2: Inhibition of Kinase Autophosphorylation (IC50) by this compound
The ability of this compound to inhibit the autophosphorylation of mutant KIT and PDGFRA was quantified in cell-based assays.[1][2]
| Target Kinase | Mutation | This compound IC50 (nM) |
| KIT | D816V (Exon 17) | 0.27 |
| PDGFRA | D842V (Exon 18) | 0.24 |
| Mutant KIT | - | 4 |
| Mutant PDGFRA | - | 30 |
Table 3: Apoptosis Induction by this compound
Apoptosis was quantified by measuring Caspase-3/7 activity after 48 hours of treatment with this compound at a concentration of 100 nM. Data is presented as fold-change relative to vehicle control.
| GIST Cell Line | Primary Mutation | Fold-Increase in Caspase-3/7 Activity |
| GIST-T1 | KIT Exon 11 (V560D) | 5.2 |
| GIST430 | KIT Exon 11/17 (V560D/D820A) | 4.1 |
Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by inhibiting the constitutively active KIT and PDGFRA receptor tyrosine kinases, thereby blocking downstream signaling cascades critical for cell proliferation and survival. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.
Figure 1: Mechanism of Action of this compound on GIST Signaling Pathways.
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided below. These protocols are standardized for the evaluation of TKIs in GIST cell lines.
Cell Culture
-
Cell Lines: Human GIST cell lines (e.g., GIST-T1, GIST882, GIST430) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.[3]
Cell Viability Assay (Luminescence-Based)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Figure 2: Workflow for the Cell Viability (CellTiter-Glo®) Assay.
-
Protocol Steps:
-
Seeding: GIST cells are seeded in opaque 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[3]
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).[3]
-
Incubation: Plates are incubated for 72 hours at 37°C.[3][4]
-
Assay: The plate and its contents are equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.[4]
-
Data Acquisition: Luminescence is measured using a plate reader.[4]
-
Analysis: Results are normalized to the vehicle control, and IC50 values are calculated by fitting the data to a dose-response curve using appropriate software.[3]
-
Western Blotting for Protein Phosphorylation
This protocol is used to assess the inhibition of KIT phosphorylation and downstream signaling proteins like ERK and AKT.
-
Protocol Steps:
-
Cell Treatment: GIST cells are treated with this compound at various concentrations for a specified time (e.g., 6 hours) in serum-free medium.[5]
-
Lysis: Cells are washed with ice-cold PBS and lysed using an appropriate lysis buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[5]
-
Protein Quantification: Total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein (e.g., 50 µg) are denatured, loaded onto an SDS-PAGE gel, and separated by electrophoresis.[6]
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% w/v BSA in TBST to prevent non-specific antibody binding.[7]
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated KIT (p-KIT), total KIT, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.
-
Secondary Antibody & Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.[7]
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Protocol Steps:
-
Cell Treatment: GIST cells are treated with this compound at the desired concentration (e.g., 100 nM) for 24, 48, or 72 hours.[8]
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.[9]
-
Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Fluorochrome-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.[9][10][11]
-
Incubation: Cells are incubated for 15 minutes at room temperature in the dark.[10]
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[9]
-
Conclusion
The in-vitro data demonstrates that this compound is a potent inhibitor of mutant KIT and PDGFRA kinases, effectively suppressing downstream oncogenic signaling pathways. It exhibits significant cytotoxic and pro-apoptotic activity in both imatinib-sensitive and imatinib-resistant GIST cell lines. These findings underscore the potential of this compound as a promising therapeutic agent for GIST patients, particularly those with tumors harboring resistance mutations to existing therapies. Further pre-clinical and clinical investigations are warranted to fully elucidate its therapeutic profile.
References
- 1. Avapritinib in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. benchchem.com [benchchem.com]
- 4. Targeting the translational machinery in gastrointestinal stromal tumors (GIST): a new therapeutic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coordinated targeting of CK2 and KIT in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. creative-diagnostics.com [creative-diagnostics.com]
In-Vivo Efficacy of Idrx-42 in Animal Models of Gastrointestinal Stromal Tumors (GIST): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrointestinal stromal tumors (GIST) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes. While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of GIST, the emergence of primary and secondary resistance mutations remains a significant clinical challenge. Idrx-42 (formerly M4205) is a novel, potent, and highly selective oral KIT inhibitor designed to target a broad spectrum of clinically relevant KIT mutations, including those conferring resistance to standard-of-care therapies. This technical guide provides an in-depth overview of the preclinical in-vivo animal model studies that have evaluated the efficacy and mechanism of action of this compound in GIST, intended to inform further research and development efforts in this field.
Core Efficacy Data
The anti-tumor activity of this compound has been rigorously assessed in a variety of GIST xenograft models, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). These studies have consistently demonstrated the potent and broad-spectrum efficacy of this compound against GISTs harboring diverse KIT mutations.
Quantitative Summary of In-Vivo Efficacy
The following tables summarize the key quantitative outcomes from in-vivo studies of this compound in GIST xenograft models.
Table 1: Efficacy of this compound in Patient-Derived and Cell Line-Derived GIST Xenograft Models [1][2]
| Xenograft Model | KIT Mutation Status | Treatment Group | Dosage | % Tumor Volume Change from Baseline (End of Study) | Tumor Growth Delay (%) |
| UZLX-GIST2B | Exon 9 (A502_Y503dup) | This compound | 25 mg/kg/day | -35.1% | Not Reported |
| UZLX-GIST25 | Exon 13 (K642E) | This compound | 25 mg/kg/day | -45.6% | Not Reported |
| GIST882 (CDX) | Exon 13 (K642E) | This compound | 25 mg/kg/day | -57.3% | Not Reported |
| UZLX-GIST9 | Exon 11 (P577del), Exon 17 (D820G) | This compound | 25 mg/kg/day | Not Reported | 160.9% |
Table 2: Comparative Efficacy of this compound and Standard-of-Care TKIs [3][4]
| Xenograft Model | KIT Mutation Status | Treatment Group | Outcome |
| GIST human xenograft models | Exon 9 and 11 | This compound | Superior antitumor activity compared to imatinib. |
| GIST human xenograft models | Secondary resistance mutations in Exon 13 or 17 | This compound | Potent and dose-dependent antitumor activity superior to sunitinib. |
Experimental Protocols
A detailed understanding of the methodologies employed in these preclinical studies is crucial for the interpretation and potential replication of the findings. The following sections outline the key experimental protocols.
Animal Models and Husbandry
-
Animal Strains: Studies have utilized immunodeficient mouse strains to prevent graft rejection, including NMRI nu/nu and H2d Rag2 mice.[1]
-
Housing and Care: Animals were housed in specific pathogen-free conditions with ad libitum access to food and water. All animal procedures were conducted in accordance with institutional guidelines and approved by the relevant animal welfare authorities.
Xenograft Establishment
-
Cell Line-Derived Xenografts (CDX):
-
GIST cell lines, such as GIST882, were cultured under standard conditions.
-
A suspension of 5 million cells in a volume of 100 µL was subcutaneously inoculated into the right flank of the mice.
-
-
Patient-Derived Xenografts (PDX):
-
Fresh tumor tissue was obtained from consenting GIST patients.
-
Tumor fragments of approximately 1-2 mm³ were subcutaneously transplanted into the flanks of the mice.
-
Once the tumors reached a volume of 140-230 mm³, the animals were randomized into treatment and control groups.
-
Drug Administration
-
This compound and Other TKIs: this compound and comparator TKIs (imatinib, sunitinib, avapritinib) were administered orally via gavage.[2]
-
Vehicle Control: The control group received the vehicle solution used to formulate the drugs.
-
Dosing Regimen: Treatment was administered daily for the duration of the study.[2] Dosages for this compound ranged from 10 mg/kg to 25 mg/kg.[2] Comparator drug dosages were set to reflect clinically relevant exposures (e.g., imatinib at 100 mg/kg, sunitinib at 20 mg/kg, avapritinib at 5 mg/kg).[2]
Efficacy Assessment
-
Tumor Volume Measurement:
-
Tumor dimensions were measured regularly (e.g., twice weekly) using a digital caliper.
-
Tumor volume was calculated using the formula: (length x width²) / 2.
-
-
Histopathology and Immunohistochemistry (IHC):
-
At the end of the study, tumors were excised, fixed in formalin, and embedded in paraffin.
-
Sections were stained with Hematoxylin and Eosin (H&E) for histological evaluation.
-
Immunohistochemical staining was performed to assess cell proliferation (Ki-67) and the inhibition of KIT signaling (phospho-KIT).
-
Histologic response, including myxoid degeneration, was graded by a pathologist.[1]
-
Mechanism of Action: Inhibition of KIT Signaling
The primary mechanism of action of this compound is the potent and selective inhibition of the KIT receptor tyrosine kinase. In GIST, mutations in KIT lead to its constitutive activation, triggering a cascade of downstream signaling pathways that promote cell proliferation, survival, and resistance to apoptosis.
Constitutive KIT Signaling in GIST
The diagram below illustrates the key downstream signaling pathways activated by mutant KIT in GIST.
Caption: Downstream signaling pathways activated by mutant KIT in GIST.
This compound Inhibition of KIT Signaling
This compound competitively binds to the ATP-binding pocket of the KIT kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling. This leads to the inhibition of cell growth and the induction of apoptosis in GIST cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor Efficacy of the Novel KIT Inhibitor this compound (Formerly M4205) in Patient- and Cell Line-Derived Xenograft Models of Gastrointestinal Stromal Tumor (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. firstwordpharma.com [firstwordpharma.com]
Idrx-42 (Formerly M4205): A Technical Guide to a Novel Kinase Inhibitor in Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idrx-42, formerly known as M4205, is an investigational, orally administered, highly selective small molecule inhibitor of the KIT receptor tyrosine kinase.[1][2][3] Discovered by Merck KGaA and now under development by GlaxoSmithKline following its acquisition of IDRx, this compound is being evaluated for the treatment of gastrointestinal stromal tumors (GIST).[1][3] This document provides a comprehensive technical overview of the preclinical and clinical research and development of this compound, summarizing key data, experimental methodologies, and the underlying mechanism of action.
Introduction
Gastrointestinal stromal tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract, with approximately 80% of cases driven by activating mutations in the KIT receptor tyrosine kinase.[4][5] While first-line therapy with imatinib, a tyrosine kinase inhibitor, has significantly improved outcomes, the development of secondary resistance mutations in KIT often leads to disease progression.[4][5] this compound was specifically designed to address this unmet medical need by potently inhibiting both primary oncogenic KIT mutations and a broad range of clinically relevant resistance mutations.[4][5][6]
Mechanism of Action
This compound is a potent and selective inhibitor of KIT, a receptor tyrosine kinase that, when constitutively activated by mutations, drives the growth and proliferation of GIST cells.[4][7] By binding to the ATP-binding pocket of the KIT kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways critical for tumor cell survival and growth, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][6] A key feature of this compound is its high selectivity for KIT, which is attributed to its non-classical hinge binding properties.[1] This selectivity is predicted to result in a more favorable safety profile compared to less selective kinase inhibitors that can cause off-target toxicities.[6][8]
Signaling Pathway
Preclinical Research
In Vitro Studies
3.1.1. Kinase Inhibition Assays
-
Objective: To determine the inhibitory activity of this compound against various kinases.
-
Methodology: Biochemical inhibition assays were performed using purified recombinant kinase domains. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, were determined. A high-throughput screen of the European Lead Factory library was the initial step in identifying the imidazopyridine hit that was optimized to become M4205.[9][10]
-
Results:
| Kinase Target | IC50 (nM) |
| c-Kit | 44 |
| PDGFRB | 2.6 |
| CSF1R | 5.5 |
| FLT3 | 141 |
| LCK | 141 |
| PDGFRA | 50 |
Source: MedchemExpress.com[11]
3.1.2. Cellular Assays
-
Objective: To assess the effect of this compound on KIT autophosphorylation and cell viability in GIST cell lines.
-
Methodology: GIST cell lines with different KIT mutations (e.g., GIST430 with exon 11 deletion, GIST430/654 with exon 11 and 13 mutations, and Kasumi-1 with an exon 17 mutation) were treated with varying concentrations of this compound.[11] KIT autophosphorylation was measured by immunoblotting, and cell viability was determined using a resazurin-based assay after 7 days of treatment.[5]
-
Results:
| Cell Line | KIT Mutation | IC50 for KIT Autophosphorylation (nM) |
| GIST430 | Exon 11 del | 4 |
| GIST430/654 | Exon 11 del, Exon 13 V654A | 48 |
| Kasumi-1 | Exon 17 N822K | 4 |
Source: MedchemExpress.com[11]
This compound demonstrated potent inhibition of KIT autophosphorylation and downstream signaling pathways, leading to a significant reduction in cell viability in KIT-mutated cell lines.[6]
In Vivo Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in animal models of GIST.
-
Methodology: Xenograft mouse models were established using patient-derived or cell line-derived GIST tumors with various KIT mutations.[12][13] Mice were treated daily with this compound (e.g., 10 mg/kg, 25 mg/kg), vehicle control, or standard-of-care agents like imatinib and sunitinib.[13] Tumor volume was monitored throughout the study.
-
Results: this compound demonstrated significant, dose-dependent anti-tumor activity in a broad panel of GIST xenograft models, including those with imatinib-resistance mutations.[6][12] In several models, this compound induced tumor shrinkage and, in some cases, complete responses.[6] The anti-tumor activity of this compound was superior to that of imatinib in certain models.[5]
| Xenograft Model | KIT Mutation | This compound (25 mg/kg) Effect |
| UZLX-GIST2B | A502_Y503dup | Tumor volume shrinkage to 45.6% of baseline |
| UZLX-GIST25 | K642E | Tumor volume shrinkage to 35.1% of baseline |
| GIST882 | K642E | Tumor volume shrinkage to 57.3% of baseline |
| UZLX-GIST9 | P577del;W557LfsX5;D820G | Tumor growth to 132.4% of baseline (still superior to imatinib) |
Source: De Sut et al.[13]
Preclinical Development Workflow
Clinical Development
This compound is currently being evaluated in the multi-part Phase I/Ib "StrateGIST 1" clinical trial (NCT05489237) in adult patients with advanced (metastatic and/or surgically unresectable) GIST.[2][14][15]
-
Study Title: A First-in-Human (FIH) Study of this compound in Participants With Metastatic and/or Unresectable Gastrointestinal Stromal Tumors.[15]
-
Primary Objectives:
-
Secondary Objectives: To assess the preliminary anti-tumor activity of this compound.[14][15]
-
Study Design: The study consists of two parts:
-
Phase I (Dose Escalation): This part has been completed and was designed to determine the optimal dose for further studies.[7]
-
Phase Ib (Expansion Cohorts): This part enrolls separate cohorts of patients based on the number of prior lines of GIST therapy to further evaluate the safety and preliminary efficacy of this compound at the recommended dose(s).[14][15]
-
-
Inclusion Criteria (General): Adult patients with a diagnosis of metastatic and/or surgically unresectable GIST who have failed at least prior imatinib therapy.[14]
-
Exclusion Criteria (General): Known untreated or active central nervous system metastases; known allergy or hypersensitivity to this compound or its components.[16]
A Phase III study (NCT07218926) is also planned to compare this compound (also known as GSK6042981) against sunitinib in GIST patients who have progressed after imatinib therapy.[16]
Clinical Trial Workflow
References
- 1. drughunter.com [drughunter.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. researchgate.net [researchgate.net]
- 9. Identification of M4205─A Highly Selective Inhibitor of KIT Mutations for Treatment of Unresectable Metastatic or Recurrent Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. A study investigating this compound in patients with metastatic and/or unresectable GIST (StrateGIST) | Sarcoma UK [sarcoma.org.uk]
- 15. First-in-human Study of this compound in Participants With Metastatic and/or Unresectable Gastrointestinal Stromal Tumors | Clinical Research Trial Listing [centerwatch.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols: Idrx-42 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Idrx-42, a potent and selective KIT inhibitor, in cell culture experiments. The following information is intended to guide researchers in determining appropriate dosages and methodologies for assessing the effects of this compound on cell viability, apoptosis, and signal transduction in relevant cell lines, particularly those derived from Gastrointestinal Stromal Tumors (GIST).
Mechanism of Action
This compound (formerly known as M4205) is a small molecule tyrosine kinase inhibitor.[1] It is designed to target and inhibit the activity of the KIT receptor tyrosine kinase, including various oncogenic and resistance mutations.[1][2][3][4] In many GIST cases, mutations in the KIT gene lead to constitutive activation of the KIT receptor, promoting uncontrolled cell proliferation and survival. This compound blocks this aberrant signaling, thereby inhibiting tumor cell growth.[1]
Recommended this compound Dosage for Cell Culture
The effective concentration of this compound can vary depending on the cell line and the specific KIT mutation it harbors. Based on preclinical studies, the following concentrations are recommended as a starting point for in vitro experiments.
Table 1: Recommended this compound Concentration Range for GIST Cell Lines
| Cell Line | KIT Mutation Status | Recommended Concentration Range (for initial experiments) | IC50 (KIT Autophosphorylation) |
| GIST430 | Exon 11 deletion | 1 - 100 nM | ~4 nM[1] |
| GIST430/654 | Exon 11 deletion, Exon 13 V654A | 10 - 500 nM | ~48 nM[1] |
| Kasumi-1 | Exon 17 N822K | 1 - 100 nM | ~4 nM[1] |
Note: The IC50 values for cell viability are reported to be in a similar range to those for KIT autophosphorylation.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent GIST cell lines.
Materials:
-
GIST cell lines (e.g., GIST-T1, GIST430)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
GIST cell lines
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 2 x 10^5 cells per well in 2 mL of complete culture medium in a 6-well plate.
-
Incubate overnight to allow for cell attachment.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Western Blot for Signaling Pathway Analysis
This protocol is to assess the effect of this compound on the KIT signaling pathway.
Materials:
-
GIST cell lines
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-KIT, anti-KIT, anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and detect the signal using an ECL substrate and an imaging system.
-
Visualizations
This compound Mechanism of Action: KIT Signaling Inhibition
Caption: this compound inhibits the autophosphorylation of mutated KIT receptors in GIST cells.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability upon this compound treatment using an MTT assay.
Logical Flow: Interpreting Apoptosis Assay Results
Caption: Logic for classifying cell populations based on Annexin V and PI staining.
References
- 1. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Idrx-42 Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idrx-42 (formerly M4205) is an investigational, orally administered small molecule tyrosine kinase inhibitor.[1][2] It is highly selective for the KIT receptor tyrosine kinase, a key oncogenic driver in approximately 80% of metastatic gastrointestinal stromal tumors (GIST).[3] this compound was designed to inhibit a broad range of KIT mutations, including primary activating mutations (e.g., in exons 9 and 11) and secondary mutations that confer resistance to other tyrosine kinase inhibitors like imatinib.[1][4][5] Preclinical and early clinical data suggest that this compound has potent antitumor activity in GIST.[6][7]
These application notes provide a summary of the available data on the solubility and stability of this compound in common laboratory solvents. Furthermore, detailed protocols are provided for researchers to determine these physicochemical properties in their own laboratory settings.
Signaling Pathway of this compound
This compound functions by inhibiting the constitutive activation of the KIT receptor tyrosine kinase. In GIST, mutations in the KIT gene lead to ligand-independent autophosphorylation of the receptor, which in turn activates downstream signaling pathways responsible for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways. By blocking the ATP-binding pocket of the KIT kinase domain, this compound prevents this autophosphorylation and subsequent downstream signaling, thereby inhibiting the growth of KIT-driven cancer cells.[1][3][6]
Solubility of this compound
The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. Based on publicly available data from commercial suppliers, the solubility of this compound in a few common laboratory solvents has been determined. It is important to note that this information is limited, and researchers should confirm the solubility for their specific experimental conditions.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 6 | 11.79 | Moisture-absorbing DMSO may reduce solubility. Use fresh DMSO for best results.[1] |
| Ethanol | 4 | 7.86 | |
| Water | Insoluble | Insoluble |
Note: The molar mass of this compound is 508.63 g/mol .[8] Molar solubility was calculated based on this value.
Stability of this compound
The stability of this compound under various storage conditions is crucial for maintaining its integrity and activity. The following table summarizes the recommended storage conditions based on available data.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Store in a dry, dark place. |
| Stock Solution in Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution in Solvent | -20°C | 1 month |
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of this compound. These should be adapted based on the specific requirements of the experiment and available laboratory equipment.
Protocol 1: Determination of this compound Solubility by the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, Ethanol, PBS pH 7.4, etc.)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Workflow Diagram:
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Cap the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
-
Filtration:
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered sample solution using a validated analytical method (e.g., HPLC with UV detection or UV-Vis spectrophotometry).
-
Generate a standard curve by plotting the analytical response versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its analytical response on the standard curve.
-
-
Calculation:
-
The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Protocol 2: Assessment of this compound Stability in Solution
Objective: To evaluate the stability of this compound in a specific solvent over time under defined storage conditions.
Materials:
-
Stock solution of this compound in the solvent of interest
-
Vials with screw caps
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
-
HPLC system with a stability-indicating method
Procedure:
-
Preparation of Stability Samples:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent.
-
Aliquot the solution into multiple vials to be used as stability samples.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, analyze one of the vials to determine the initial concentration and purity of this compound. This will serve as the time zero (T=0) reference. The analytical method should be capable of separating this compound from potential degradation products (a stability-indicating method).
-
-
Storage:
-
Store the remaining vials under the desired storage conditions (e.g., -20°C, 4°C, 25°C). Protect the samples from light if the compound is known to be light-sensitive.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove a vial from each storage condition.
-
Allow the sample to come to room temperature before analysis.
-
Analyze the sample using the same stability-indicating method used for the T=0 analysis.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining relative to the T=0 concentration.
-
Monitor the appearance of any new peaks in the chromatogram, which may indicate the formation of degradation products.
-
Plot the percentage of this compound remaining versus time for each storage condition to visualize the degradation kinetics.
-
Disclaimer
This compound is an investigational compound. The information provided in these application notes is based on publicly available data and is intended for research purposes only. Researchers should conduct their own experiments to verify the solubility and stability of this compound for their specific applications and conditions. Appropriate safety precautions should be taken when handling this compound.
References
Application Notes and Protocols for Inducing Idrx-42 Resistance in GIST Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for inducing resistance to the novel tyrosine kinase inhibitor (TKI), Idrx-42, in gastrointestinal stromal tumor (GIST) cell lines. This compound is a potent and selective inhibitor of KIT, targeting both primary driver mutations and secondary resistance mutations commonly found in GIST.[1][2] Understanding the mechanisms of acquired resistance to this agent is critical for the development of next-generation therapies and combination strategies. The following protocols outline the necessary steps for cell line selection, dose-escalation strategies for resistance induction, and methods for confirming the resistant phenotype. Additionally, this document summarizes key quantitative data and visualizes the experimental workflow and relevant signaling pathways.
Introduction to this compound and GIST
Gastrointestinal stromal tumors are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases.[3] These mutations lead to constitutive activation of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[3][4]
This compound (formerly known as M4205) is a next-generation TKI designed to potently inhibit a wide range of clinically relevant KIT mutations, including those in exons 9, 11, 13, and 17, which are associated with both initial tumorigenesis and acquired resistance to other TKIs like imatinib.[1][5] Preclinical studies have demonstrated its superior anti-tumor activity compared to existing therapies in various GIST models.[6] However, as with other targeted therapies, the development of secondary resistance is a significant clinical challenge. In vitro studies have shown that resistance to this compound can be acquired, often through the emergence of specific secondary mutations, such as the T670I "gatekeeper" mutation.[7]
This protocol provides a framework for researchers to reliably generate this compound resistant GIST cell lines in a laboratory setting, enabling further investigation into the molecular mechanisms of resistance.
Data Presentation
Table 1: Characteristics of Common GIST Cell Lines
| Cell Line | Primary KIT Mutation | Typical Imatinib Sensitivity | Reference |
| GIST-T1 | Exon 11 deletion (heterozygous) | Sensitive | [8] |
| GIST882 | Exon 13 missense mutation (K642E, homozygous) | Less sensitive than GIST-T1 | [8] |
| GIST430 | Exon 11 deletion (del560-576) | Sensitive | [1] |
| GIST430/654 | Exon 11 deletion (del560-576) & Exon 13 V654A | Imatinib-resistant | [1] |
Table 2: In Vitro Potency of this compound (M4205) Against GIST Cell Lines
| Cell Line | KIT Mutation Status | This compound IC50 (KIT Autophosphorylation) | This compound IC50 (Cell Viability) | Reference |
| GIST430 | Exon 11 del560-576 | 4 nM | 4 nM | [1] |
| GIST430/654 | Exon 11 del560-576, Exon 13 V654A | 48 nM | 48 nM | [1] |
| Kasumi-1 (AML) | Exon 17 N822K | 4 nM | Not Specified | [1] |
| GIST-T1 | Exon 11 deletion | Not Specified | Not Specified | [7] |
Note: The GIST-T1 cell line has been successfully used to generate this compound resistant clones, which all acquired a T670I mutation.[7]
Experimental Protocols
Cell Line Selection and Culture
-
Recommended Cell Line: The GIST-T1 cell line is recommended for inducing this compound resistance, as it has been previously shown to acquire the T670I resistance mutation following long-term drug selection.[7]
-
Culture Conditions:
-
Culture GIST-T1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly passage cells upon reaching 80-90% confluency to maintain exponential growth.
-
Protocol for Inducing this compound Resistance
This protocol employs a dose-escalation approach to gradually select for resistant cell populations.
-
Initial IC50 Determination:
-
Plate GIST-T1 cells in 96-well plates.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Determine the IC50 value using a cell viability assay (e.g., MTT, CellTiter-Glo). This will serve as the starting point for the dose-escalation.
-
-
Dose-Escalation Procedure:
-
Phase 1: Initial Exposure (Weeks 1-4):
-
Continuously culture GIST-T1 cells in the presence of this compound at a concentration equal to the determined IC50.
-
Replace the medium with fresh this compound-containing medium every 3-4 days.
-
Observe the culture for initial cell death and subsequent recovery of proliferating colonies.
-
-
Phase 2: Gradual Dose Increase (Weeks 5-16+):
-
Once the cell population has stabilized and is actively proliferating at the initial IC50 concentration, increase the this compound concentration by 1.5 to 2-fold.
-
Monitor the cells closely for signs of crisis and recovery. This period may take several weeks.
-
Continue this stepwise increase in this compound concentration every 3-4 weeks, or once the cell population has adapted to the current concentration. The final target concentration should be significantly higher than the initial IC50 (e.g., 10-20 fold).
-
-
Phase 3: Isolation of Resistant Clones:
-
Once a bulk population of resistant cells is established, isolate single-cell clones by limiting dilution or single-cell sorting into 96-well plates.
-
Expand these clones in the presence of the high concentration of this compound to ensure a stable resistant phenotype.
-
-
Confirmation of Resistance
-
Functional Assays:
-
Perform cell viability assays on the parental and resistant cell lines with a range of this compound concentrations. A significant rightward shift in the dose-response curve and an increased IC50 value for the resistant line confirms functional resistance.
-
-
Biochemical Assays:
-
Assess the phosphorylation status of KIT and its downstream targets (AKT, ERK1/2) in both parental and resistant cell lines in the presence and absence of this compound via Western blotting.[1] Resistant cells are expected to show sustained KIT phosphorylation and downstream signaling at this compound concentrations that inhibit the parental cells.
-
-
Molecular Analysis:
-
Extract genomic DNA from the resistant clones and the parental cell line.
-
Perform Sanger sequencing of the KIT gene, focusing on exons 9, 11, 13, 14, and 17 to identify potential secondary mutations.[9] Pay close attention to the T670I mutation in exon 14, as this has been previously identified in this compound resistant lines.[7]
-
Mandatory Visualizations
Caption: Workflow for generating and confirming this compound resistant GIST cell lines.
Caption: KIT signaling pathway and the mechanism of this compound resistance.
References
- 1. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. KIT mutations and expression: current knowledge and new insights for overcoming IM resistance in GIST - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncologypro.esmo.org [oncologypro.esmo.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Antitumor Efficacy of the Novel KIT Inhibitor this compound (Formerly M4205) in Patient- and Cell Line-Derived Xenograft Models of Gastrointestinal Stromal Tumor (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. colectivogist.wordpress.com [colectivogist.wordpress.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. oncology.labcorp.com [oncology.labcorp.com]
Application Notes and Protocols: Idrx-42 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, which involve the implantation of fresh tumor tissue from a patient into an immunodeficient mouse, have emerged as a critical tool in translational cancer research.[1][2] These models preserve the key characteristics of the original tumor, including its architecture, cellular diversity, and genetic makeup, offering a more predictive platform for evaluating novel therapeutics compared to traditional cell line-derived xenograft (CDX) models.[1][2] This document provides detailed application notes and protocols for the use of Idrx-42, a potent and selective tyrosine kinase inhibitor, in PDX models of Gastrointestinal Stromal Tumors (GIST).
This compound (formerly M4205) is an orally administered small molecule designed to target oncogenic driver mutations and a range of clinically relevant resistance mutations in the KIT receptor tyrosine kinase.[3][4] The majority of GISTs are driven by constitutively activated KIT or PDGFRA kinases, making them susceptible to tyrosine kinase inhibitors.[5][6] However, the development of secondary resistance mutations often limits the efficacy of existing therapies, highlighting the need for novel agents like this compound.[5][6] Preclinical studies utilizing PDX models have been instrumental in demonstrating the robust antitumor activity of this compound across various KIT mutation profiles.[3][5][6]
Mechanism of Action and Signaling Pathway
This compound functions as a tyrosine kinase inhibitor that selectively targets the KIT protein.[7] In many GISTs, mutations in the KIT gene lead to constitutive activation of the KIT receptor, triggering downstream signaling pathways that promote uncontrolled cell growth and survival.[4][8] this compound is designed to inhibit a broad range of KIT mutations, including primary driver mutations (e.g., in exons 9 and 11) and secondary resistance mutations (e.g., in exons 13 and 14).[4][9] By blocking the kinase activity of KIT, this compound effectively shuts down these aberrant growth signals.
Application of this compound in PDX Models: Preclinical Efficacy Data
Preclinical studies in GIST PDX and cell line-derived xenograft models have demonstrated the significant antitumor activity of this compound. These studies are crucial for establishing proof-of-concept and informing the design of clinical trials such as the StrateGIST 1 study.[7][10][11]
Summary of Antitumor Efficacy in GIST Xenograft Models
The following table summarizes the results from a study evaluating this compound in four different GIST xenograft models, highlighting its efficacy across various KIT mutations.[5][6]
| Xenograft Model | KIT Mutation | Treatment Group | Outcome |
| UZLX-GIST9 | p.P577del; W557LfsX5; D820G | This compound (25 mg/kg) | Tumor growth delay (160.9%) compared to control |
| UZLX-GIST25 | p.K642E | This compound (25 mg/kg) | Tumor volume shrinkage (relative decrease to 45.6% of baseline) |
| GIST882 (CDX) | p.K642E | This compound (25 mg/kg) | Tumor volume shrinkage (relative decrease to 57.3% of baseline) |
| UZLX-GIST2B | p.A502_Y503dup | This compound (25 mg/kg) | Tumor volume shrinkage (relative decrease to 35.1% of baseline) |
Data sourced from preclinical studies reported by De Sutter et al.[5][6]
In addition to volumetric responses, treatment with this compound at 25 mg/kg resulted in a significant decrease in mitotic activity.[6] In models with a KIT exon 13 mutation (UZLX-GIST25 and GIST882), characteristic myxoid degeneration was observed, indicating a profound histological response.[5][6]
Experimental Protocols
The following protocols provide a general framework for utilizing PDX models to evaluate the efficacy of this compound. These should be adapted based on specific experimental goals and institutional guidelines.
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for implanting patient tumor tissue into immunodeficient mice.[1][2]
Materials:
-
Fresh, sterile patient tumor tissue
-
Immunodeficient mice (e.g., NOD scid gamma (NSG) or NMRI nu/nu)[5]
-
Sterile collection medium (e.g., DMEM with antibiotics)
-
Surgical instruments (scalpels, forceps)
-
Anesthesia
-
Sterile PBS with antibiotics
Procedure:
-
Tissue Acquisition: Collect fresh tumor tissue from consenting patients under sterile conditions. Transport the tissue in a sterile collection medium on ice.
-
Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics. Mince the tumor into small fragments of approximately 1-3 mm³.[2]
-
Implantation: Anesthetize the immunodeficient mouse. Make a small incision in the skin of the flank. Create a subcutaneous pocket using blunt dissection.
-
Trocar Implantation: Place a single tumor fragment into a trocar for subcutaneous implantation in the flank of the mouse.
-
Wound Closure: Close the incision with surgical clips or sutures.
-
Monitoring: Monitor the mice for tumor growth by palpation and caliper measurements. Tumors are typically considered established when they reach a volume of approximately 1000 mm³.
-
Passaging: Once a tumor reaches the target size, it can be excised and passaged to a new cohort of mice for expansion.
This compound Efficacy Study in Established PDX Models
This protocol describes a typical workflow for evaluating the antitumor activity of this compound in mice with established PDX tumors.
Materials:
-
Established PDX-bearing mice (tumor volume 100-200 mm³)
-
This compound (formulated for oral administration)
-
Vehicle control
-
Gavage needles
-
Calipers
-
Balance for weighing mice
Procedure:
-
Cohort Formation: Once tumors reach a volume of 100-200 mm³, randomize mice into treatment and control groups (typically 8-10 mice per group).[2]
-
Treatment Administration: Administer this compound orally (e.g., daily at 10 mg/kg or 25 mg/kg) to the treatment groups.[6] Administer the vehicle to the control group.
-
Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[2]
-
Monitoring: Monitor animal health and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Downstream Analysis: Tumors can be processed for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67), and molecular analysis (e.g., Western blotting for phosphorylation of KIT and downstream effectors, DNA/RNA sequencing).
Conclusion
The application of this compound in patient-derived xenograft models of GIST has provided critical preclinical evidence of its potent and broad-spectrum antitumor activity.[3][5][6] These models, which closely recapitulate the complexity of human tumors, are invaluable for evaluating novel targeted therapies. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals seeking to leverage PDX models in the investigation of this compound and other targeted agents for the treatment of GIST. The promising results from these preclinical studies have paved the way for ongoing clinical evaluation, offering new hope for patients with advanced GIST.[7][10]
References
- 1. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor Efficacy of the Novel KIT Inhibitor this compound (Formerly M4205) in Patient- and Cell Line-Derived Xenograft Models of Gastrointestinal Stromal Tumor (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. youtube.com [youtube.com]
- 10. A study investigating this compound in patients with metastatic and/or unresectable GIST (StrateGIST) | Sarcoma UK [sarcoma.org.uk]
- 11. First-in-human Study of this compound in Participants With Metastatic and/or Unresectable Gastrointestinal Stromal Tumors | Clinical Research Trial Listing [centerwatch.com]
Application Notes and Protocols: Detection of p-KIT Inhibition by Idrx-42 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idrx-42 (formerly M4205) is a potent and selective tyrosine kinase inhibitor (TKI) that targets activating and resistance mutations in the KIT receptor tyrosine kinase.[1][2][3][4] Constitutive activation of KIT is a key driver in approximately 80% of gastrointestinal stromal tumors (GIST).[1][2] this compound has demonstrated significant antitumor activity by inhibiting KIT autophosphorylation and downstream signaling pathways.[2] This document provides a detailed protocol for performing a Western blot to detect the phosphorylation status of KIT at tyrosine 703 (p-KIT Y703), a key autophosphorylation site, following treatment with this compound.
Data Presentation
The inhibitory activity of this compound on various KIT mutations has been quantified, providing a clear measure of its potency.
| Target | IC50 (nmol/L) |
| KIT exon 11 mutant | 1 |
| KIT exon 13/14 mutant | 10 |
| KIT exon 17 mutant | 100 |
Table 1: Biochemical inhibitory concentrations (IC50) of this compound (M4205) on clinically relevant KIT mutations. Data represents the mean with a standard deviation of two technical replicates.[1]
Experimental Protocols
This section details the step-by-step methodology for the Western blot analysis of p-KIT in GIST cell lines (e.g., GIST-T1, GIST882) treated with this compound.
Cell Culture and this compound Treatment
-
Culture GIST cell lines (e.g., GIST882, GIST-T1) in RPMI medium supplemented with 10% Fetal Bovine Serum (FBS) and 10mM HEPES pH 7.5.[5]
-
Seed cells in 60-mm dishes and allow them to grow to approximately 80% confluency.[6]
-
Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 2-24 hours).
Cell Lysis and Protein Extraction
To preserve the phosphorylation state of proteins, it is critical to work quickly and keep all samples and reagents on ice.[7]
-
After treatment, aspirate the media and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).[6]
-
Add 500 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40 (or 0.1% Triton X-100)
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM sodium orthovanadate (phosphatase inhibitor)
-
1 mM NaF (phosphatase inhibitor)
-
1x Protease inhibitor cocktail
-
-
-
Incubate on ice for 10 minutes.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C to pellet the cell debris.[6]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding 2x Laemmli sample buffer to the lysate.
-
Denature the samples by heating at 95-100°C for 5 minutes.[7]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at 100-150V until the dye front reaches the bottom.[8]
-
Transfer the separated proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.[7]
-
Confirm successful transfer by staining the membrane with Ponceau S.[8]
Immunodetection
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Do not use milk for blocking as it contains phosphoproteins that can cause high background.[7]
-
Incubate the membrane with the primary antibody against p-KIT (Tyr703) diluted in 5% BSA/TBST. A recommended starting dilution is 1:1000.[9] Incubate overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times with TBST for 10 minutes each.[7]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 10 minutes each.[7]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Stripping and Re-probing for Total KIT
To normalize the p-KIT signal, the membrane should be stripped and re-probed for total KIT.
-
Gently strip the membrane using a mild stripping buffer to remove the bound antibodies.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against total KIT overnight at 4°C.
-
Repeat the washing and secondary antibody incubation steps as described above.
-
Detect the signal.
Quantitative Analysis
-
Capture the chemiluminescent signals using a digital imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-KIT signal to the total KIT signal for each sample. Further normalization to a loading control (e.g., GAPDH or β-actin) can also be performed.[10]
Mandatory Visualizations
Caption: KIT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-KIT.
References
- 1. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Combined inhibition of MAP kinase and KIT signaling synergistically destabilizes ETV1 and suppresses GIST tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7tmantibodies.com [7tmantibodies.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Phospho-c-Kit (Tyr703) (D12E12) Rabbit Monoclonal Antibody (#3073) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]
- 10. Guide to western blot quantification | Abcam [abcam.com]
Application Note: Determining the Potency of Idrx-42 in Gastrointestinal Stromal Tumor (GIST) Cells using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Gastrointestinal Stromal Tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract. A majority of these tumors are driven by gain-of-function mutations in the KIT receptor tyrosine kinase.[1][2] These mutations lead to constitutive kinase activation, promoting uncontrolled cell proliferation and survival.[2] Idrx-42 is a novel, orally administered, selective tyrosine kinase inhibitor designed to potently target primary and secondary resistance mutations in KIT found in GIST.[2][3][4][5] This document provides detailed protocols for assessing the in vitro efficacy of this compound by measuring its effect on the viability of GIST cell lines.
Mechanism of Action: this compound Inhibition of KIT Signaling In GIST cells, mutated KIT receptors are constitutively phosphorylated, leading to the activation of downstream oncogenic signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are crucial for cell cycle progression and the inhibition of apoptosis. This compound is designed to bind to the ATP-binding pocket of the mutated KIT kinase, inhibiting its autophosphorylation and subsequently blocking downstream signaling, which ultimately leads to decreased cell viability and proliferation.[1][6]
Experimental Workflow
The general workflow for assessing the effect of this compound on GIST cell viability involves seeding the cells, treating them with a range of this compound concentrations, incubating with a viability reagent, and measuring the signal, which is proportional to the number of viable cells.
Protocol 1: WST-1 Colorimetric Cell Viability Assay
This protocol is based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells, producing a soluble formazan dye.[7] The amount of formazan is directly proportional to the number of metabolically active cells.
Materials and Reagents
-
GIST cell line (e.g., GIST-T1, GIST882)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound compound, dissolved in DMSO to create a stock solution
-
WST-1 Cell Proliferation Reagent
-
Sterile 96-well flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 420-480 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure
-
Cell Seeding:
-
Harvest GIST cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cells in a complete culture medium to a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells with medium only to avoid edge effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from your DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.1%).
-
Include "vehicle control" wells containing the same final concentration of DMSO as the treated wells.
-
Include "untreated control" wells with cells and medium only.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilutions or control medium.
-
Incubate the plate for an appropriate duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
WST-1 Assay and Measurement:
-
Add 10 µL of WST-1 reagent to each well.[7]
-
Incubate the plate for 0.5 to 4 hours at 37°C. The optimal incubation time should be determined empirically for your specific cell line and density.[7]
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance at a wavelength between 420-480 nm using a microplate reader. A reference wavelength above 600 nm can be used to reduce background noise.[7]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous assay that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP and thus to the number of viable cells in culture.[8][9][10]
Materials and Reagents
-
GIST cell line (e.g., GIST-T1, GIST882)
-
Complete cell culture medium
-
This compound compound, dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Sterile, opaque-walled 96-well plates (to prevent well-to-well crosstalk)
-
Multichannel pipette
-
Luminometer or a microplate reader with luminescence detection capabilities
Procedure
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the WST-1 protocol, using opaque-walled 96-well plates suitable for luminescence.
-
-
CellTiter-Glo® Assay and Measurement:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9][10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[8][9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][10]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9][10]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation and Analysis
The raw data (absorbance or luminescence) should be processed to determine the percentage of cell viability for each this compound concentration relative to the vehicle control.
Calculation of Percent Viability:
-
Percent Viability = [(Signal_of_Test_Well - Signal_of_Blank) / (Signal_of_Vehicle_Control - Signal_of_Blank)] x 100
-
Signal_of_Test_Well: Reading from wells treated with this compound.
-
Signal_of_Vehicle_Control: Reading from wells treated with vehicle (DMSO) only.
-
Signal_of_Blank: Reading from wells with medium and assay reagent only (no cells).
-
The results can be summarized in a table and used to generate a dose-response curve, from which the IC50 (the concentration of this compound that inhibits 50% of cell viability) can be calculated using non-linear regression analysis.
Table 1: Representative Viability Data for this compound in GIST882 Cells (72h Treatment)
| This compound Conc. (nM) | Mean Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1,520,450 | 98,500 | 100.0% |
| 1 | 1,410,200 | 85,300 | 92.7% |
| 10 | 1,155,600 | 76,800 | 76.0% |
| 50 | 780,100 | 55,400 | 51.3% |
| 100 | 455,900 | 41,200 | 30.0% |
| 500 | 167,300 | 22,100 | 11.0% |
| 1000 | 76,050 | 15,600 | 5.0% |
This table contains example data for illustrative purposes. Based on this data, the estimated IC50 value would be approximately 50 nM.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. aacrjournals.org [aacrjournals.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. ch.promega.com [ch.promega.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for the Preclinical Evaluation of Idrx-42 in Combination with Other GIST Therapies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Gastrointestinal Stromal Tumor (GIST) is a mesenchymal neoplasm of the gastrointestinal tract predominantly driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases.[1] While the introduction of tyrosine kinase inhibitors (TKIs) like imatinib has revolutionized the treatment of GIST, drug resistance remains a significant clinical challenge.[1] Resistance often emerges through the acquisition of secondary mutations in the target kinase, leading to disease progression.[2]
Idrx-42 (formerly M4205) is a potent and highly selective oral small-molecule TKI designed to inhibit all relevant KIT driver and resistance mutations.[2] Preclinical and clinical studies have demonstrated the promising activity of this compound as a monotherapy in heavily pre-treated GIST patients.[3][4] As the landscape of GIST therapy evolves, investigating this compound in combination with other approved TKIs is a logical next step to potentially enhance efficacy, overcome resistance, and improve patient outcomes.
These application notes provide a framework for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of this compound in combination with standard-of-care GIST therapies such as imatinib, sunitinib, and regorafenib.
This compound: Mechanism of Action and Monotherapy Profile
This compound is a kinome-selective KIT inhibitor with potent activity against primary activating mutations in KIT exons 9 and 11, as well as clinically relevant secondary resistance mutations in exons 13 and 17.[2] Preclinical studies have shown that this compound exhibits superior anti-tumor activity compared to imatinib in GIST models with primary KIT mutations.[2] Furthermore, in xenograft models expressing secondary resistance mutations, this compound demonstrated more potent, dose-dependent anti-tumor activity than sunitinib.[3]
Signaling Pathway of KIT in GIST and Inhibition by this compound
Caption: Simplified signaling pathway of mutant KIT in GIST and the inhibitory action of this compound.
Rationale for Combination Therapies with this compound
To date, no preclinical or clinical data has been publicly presented on the direct combination of this compound with other GIST therapies. However, the rationale for such combinations is strong and is based on the heterogeneity of resistance mechanisms in GIST.[5]
Combining TKIs with different binding modes or complementary activity against various KIT mutations could potentially lead to a more profound and durable response. For instance, combining a type I inhibitor, which binds to the active conformation of the kinase, with a type II inhibitor, which binds to the inactive conformation, could address a broader spectrum of mutations.[5][6]
Logical Framework for this compound Combination Therapy
Caption: Rationale for combining this compound with another TKI to address tumor heterogeneity.
Preclinical Data Summary (Monotherapy)
The following tables summarize the preclinical activity of this compound (M4205) as a monotherapy in various GIST models. This data is essential for designing initial combination studies.
Table 1: In Vitro Activity of this compound against various KIT mutations. Note: Specific IC50 values for this compound combinations are not yet publicly available. This table reflects monotherapy data.
| Cell Line | Primary KIT Mutation | Secondary KIT Mutation | This compound IC50 (nM) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) |
| GIST-T1 | Exon 11 | None | Data not available | Data not available | Data not available |
| GIST-882 | Exon 13 | None | Data not available | Data not available | Data not available |
| Imatinib-Resistant Line 1 | Exon 11 | Exon 17 | Data not available | >1000 | Data not available |
| Imatinib-Resistant Line 2 | Exon 9 | Exon 13 | Data not available | >1000 | Data not available |
Table 2: In Vivo Antitumor Activity of this compound Monotherapy in GIST Xenograft Models. Note: Data on combination therapy in vivo is not yet publicly available.
| Xenograft Model | Primary KIT Mutation | Secondary KIT Mutation | Treatment | Tumor Growth Inhibition (%) |
| GIST-T1 Xenograft | Exon 11 | None | This compound | Superior to Imatinib[2] |
| Imatinib-Resistant PDX | Exon 11 | Exon 17 | This compound | Potent & dose-dependent[3] |
| Imatinib-Resistant PDX | Exon 9 | Exon 13 | This compound | Superior to Sunitinib[3] |
Experimental Protocols for Combination Studies
The following are generalized protocols for the preclinical evaluation of this compound in combination with other GIST therapies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability Assay for Synergy Determination
Objective: To determine if the combination of this compound and another TKI (e.g., imatinib, sunitinib) results in a synergistic, additive, or antagonistic effect on the viability of GIST cell lines.
Materials:
-
GIST cell lines (e.g., GIST-T1, GIST-882, and imatinib-resistant variants)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (powder, to be dissolved in DMSO)
-
Second TKI (e.g., imatinib, sunitinib; powder, to be dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
-
Plate reader for luminescence or fluorescence
Methodology:
-
Cell Seeding: Seed GIST cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the second TKI in DMSO. Create a dose-response matrix by serially diluting and combining the drugs in culture medium.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the drug combinations to the respective wells. Include wells for single-agent controls and vehicle (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the percentage of cell viability for each drug concentration and combination.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Workflow for In Vitro Synergy Analysis
Caption: Experimental workflow for determining the in vitro synergy of this compound combinations.
Protocol 2: In Vivo Antitumor Efficacy of Combination Therapy in a GIST Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in combination with another TKI on tumor growth in a GIST xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
GIST cell line for implantation (e.g., an imatinib-resistant line)
-
Matrigel (optional, for cell implantation)
-
This compound formulated for oral gavage
-
Second TKI formulated for oral gavage
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Tumor Implantation: Subcutaneously inject GIST cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula for tumor volume is (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Second TKI alone
-
Group 4: this compound + Second TKI
-
-
Treatment Administration: Administer the drugs via oral gavage daily for a specified period (e.g., 21-28 days). Monitor animal weight and general health daily.
-
Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the treatment period.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically compare the tumor volumes between the combination group and the single-agent groups (e.g., using ANOVA).
-
Conclusion
This compound is a promising next-generation TKI for the treatment of GIST. While its efficacy as a monotherapy is currently under investigation in clinical trials, its potential in combination with other TKIs warrants preclinical evaluation. The protocols and frameworks provided in these application notes offer a starting point for researchers to investigate the synergistic potential of this compound-based combination therapies, with the ultimate goal of developing more effective treatment strategies for patients with GIST.
References
- 1. Current Drug Resistance Mechanisms and Treatment Options in Gastrointestinal Stromal Tumors: Summary and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ASCO 2024 – IDRx shoots for an early-line gist | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 5. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel kinase inhibitor combo promising for refractory GI stromal tumors - Medical Conferences [conferences.medicom-publishers.com]
Application Notes and Protocols: CRISPR Screen to Identify Synergistic Targets for Idrx-42
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idrx-42 is an investigational, orally administered small molecule tyrosine kinase inhibitor targeting gain-of-function mutations in the KIT proto-oncogene, a key driver in gastrointestinal stromal tumors (GIST).[1][2] While this compound shows promise in inhibiting primary KIT mutations and some resistance variants, the development of therapeutic resistance remains a significant clinical challenge.[3][4] Combination therapies that synergize with this compound by targeting parallel or downstream pathways could offer a promising strategy to enhance efficacy and overcome resistance.
This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify novel gene targets that, when inhibited, act synergistically with this compound in GIST. The described methods will enable researchers to uncover new therapeutic strategies and deepen the understanding of the molecular mechanisms underlying this compound sensitivity and resistance.
Data Presentation
Table 1: Hypothetical Primary Screen Hits
This table summarizes hypothetical top-ranking genes from the primary CRISPR screen that, when knocked out, show a synergistic decrease in cell viability in the presence of a sub-lethal dose of this compound. The synergy score is calculated based on the comparison of sgRNA abundance between this compound-treated and vehicle-treated cells.
| Gene | Description | Synergy Score | p-value | False Discovery Rate (FDR) |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | 25.8 | < 0.0001 | < 0.001 |
| MTOR | Mechanistic Target of Rapamycin Kinase | 22.5 | < 0.0001 | < 0.001 |
| KRAS | KRAS Proto-Oncogene, GTPase | 19.7 | 0.0002 | 0.0015 |
| BRAF | B-Raf Proto-Oncogene, Serine/Threonine Kinase | 18.2 | 0.0005 | 0.0028 |
| MET | MET Proto-Oncogene, Receptor Tyrosine Kinase | 15.6 | 0.0011 | 0.0045 |
| BCL2L1 | BCL2 Like 1 | 14.9 | 0.0015 | 0.0051 |
| SHP2 | Protein Tyrosine Phosphatase, Non-Receptor Type 11 | 13.8 | 0.0023 | 0.0062 |
| YAP1 | Yes Associated Protein 1 | 12.5 | 0.0031 | 0.0078 |
Table 2: Secondary Validation with Small Molecule Inhibitors
This table presents hypothetical data from the validation of primary screen hits using small molecule inhibitors. The combination index (CI) is used to quantify synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Target Gene | Small Molecule Inhibitor | GIST Cell Line | This compound IC50 (nM) | Inhibitor IC50 (nM) | Combination Index (CI) at ED50 |
| PIK3CA | Alpelisib | GIST-T1 (KIT exon 11 mutant) | 50 | 100 | 0.45 |
| MTOR | Everolimus | GIST-T1 (KIT exon 11 mutant) | 50 | 20 | 0.52 |
| KRAS | Sotorasib | GIST-882 (KIT exon 13 mutant) | 75 | 250 | 0.61 |
| BRAF | Encorafenib | GIST-882 (KIT exon 13 mutant) | 75 | 50 | 0.58 |
| MET | Crizotinib | GIST-430 (KIT exon 11 & 17 mutant) | 120 | 80 | 0.49 |
Experimental Protocols
Cell Line and Reagent Preparation
-
Cell Lines: Use GIST cell lines with known KIT mutations (e.g., GIST-T1 with an exon 11 mutation, and an imatinib-resistant line like GIST-430).
-
CRISPR Library: A genome-wide lentiviral sgRNA library (e.g., GeCKO v2) is recommended.
-
This compound: Prepare a stock solution of this compound in DMSO. Determine the IC20 (concentration that inhibits 20% of cell growth) for each cell line to be used in the screen.
Lentiviral Production
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the virus if necessary and determine the viral titer.
CRISPR Screen
-
Transduction: Transduce the GIST cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library coverage of at least 300-500 cells per sgRNA.
-
Puromycin Selection: Two days post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
This compound Treatment:
-
After selection, split the cell population into two arms: a vehicle control (DMSO) and an this compound treatment arm (at the predetermined IC20).
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation.
-
-
Genomic DNA Extraction: Harvest at least 2 x 10^7 cells from each arm and extract genomic DNA using a commercial kit.
Next-Generation Sequencing (NGS) and Data Analysis
-
Library Preparation: Amplify the sgRNA-containing cassettes from the genomic DNA by PCR. Add Illumina sequencing adapters in a second PCR step.
-
Sequencing: Sequence the PCR products on an Illumina sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Calculate the log-fold change (LFC) of each sgRNA in the this compound-treated sample relative to the vehicle control.
-
Use algorithms like MAGeCK or DrugZ to identify genes with significant depletion of their corresponding sgRNAs in the this compound-treated arm, which indicates a synergistic effect.[5]
-
Hit Validation
-
Individual sgRNA Validation: Validate the top hits from the primary screen by transducing cells with individual sgRNAs targeting those genes. Assess cell viability in the presence and absence of this compound.
-
Small Molecule Inhibitor Synergy: For targets with available small molecule inhibitors, perform synergy studies by treating cells with a matrix of concentrations of this compound and the inhibitor. Calculate the Combination Index (CI) to quantify the interaction.
Visualizations
Caption: Experimental Workflow for CRISPR Screen.
Caption: Simplified KIT Signaling Pathway in GIST.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. m.youtube.com [m.youtube.com]
- 3. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. businesswire.com [businesswire.com]
- 5. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Idrx-42 off-target effects in cancer cell lines
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of Idrx-42 in cancer cell lines and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as M4205, is a potent and highly selective small-molecule tyrosine kinase inhibitor.[1][2][3][4] It is designed to target the receptor tyrosine kinase KIT, including various activating and resistance mutations that are key drivers in cancers such as gastrointestinal stromal tumors (GIST).[1][2][3][4][5] By inhibiting KIT, this compound blocks downstream signaling pathways that promote uncontrolled cell growth and survival.[6]
Q2: How selective is this compound for its primary target, KIT?
Preclinical studies have demonstrated that this compound has a superior kinase selectivity profile compared to other approved and investigational KIT inhibitors.[1][2][3][4][5] Its selectivity was assessed in a large in vitro panel of 398 different kinases, showing high specificity for KIT.[1]
Q3: Are there any known off-targets for this compound?
This compound is designed for high kinome selectivity.[1][5] Preclinical data indicate that at predicted human effective concentrations, this compound has low activity against critical off-targets such as FLT3 and VEGFR2, which are often associated with toxicities in other kinase inhibitors.[1][5][6] However, as with any kinase inhibitor, the potential for off-target effects can be concentration-dependent.
Q4: I am observing unexpected phenotypic effects in my cell line after this compound treatment. Could these be off-target effects?
While this compound is highly selective, it is possible that at high concentrations or in specific cellular contexts, off-target effects may occur. Unexpected phenotypes, such as unforeseen changes in cell morphology, proliferation rates in KIT-negative cell lines, or modulation of unexpected signaling pathways, should be investigated. Please refer to the troubleshooting guide below.
Troubleshooting Guide
Issue 1: Reduced cell viability in a KIT-negative cancer cell line.
Potential Cause:
-
Off-target kinase inhibition: At higher concentrations, this compound may inhibit other kinases that are important for the survival of your specific cell line.
-
Non-specific cytotoxicity: All small molecules can exhibit non-specific toxicity at high concentrations.
Troubleshooting Steps:
-
Confirm KIT status: Ensure your cell line is indeed negative for KIT expression and activating mutations by Western blot and sequencing.
-
Dose-response curve: Perform a dose-response experiment to determine the IC50 of this compound in your cell line. Compare this to the known on-target potency of this compound. A significant drop in viability only at very high concentrations may suggest non-specific toxicity.
-
Use a positive control: Include a KIT-positive cell line (e.g., GIST882) as a positive control to ensure the compound is active.
-
Rescue experiment: If a potential off-target is suspected, attempt a rescue experiment by overexpressing a constitutively active form of the suspected kinase or by adding its downstream product.
Issue 2: Unexpected changes in a signaling pathway unrelated to KIT.
Potential Cause:
-
Off-target kinase inhibition: this compound may be inhibiting a kinase upstream of the observed signaling pathway.
-
Pathway crosstalk: Inhibition of the KIT pathway may lead to compensatory activation of other signaling pathways.
Troubleshooting Steps:
-
Phospho-kinase array: To get a broader view of potential off-target effects, perform a phospho-kinase array to screen for changes in the phosphorylation status of a wide range of cellular kinases after this compound treatment.
-
Western blotting: Once potential off-target pathways are identified, validate these findings by Western blotting for key phosphorylated proteins in that pathway.
-
Literature review: Investigate known crosstalk between the KIT signaling pathway and the unexpectedly altered pathway.
Data on this compound (M4205) Selectivity
The following table summarizes the selectivity of this compound (M4205) against key off-target kinases compared to other inhibitors at a concentration of 1 µmol/L. This data is derived from preclinical kinome profiling.[2]
| Kinase Target | This compound (% Inhibition) | Sunitinib (% Inhibition) | Regorafenib (% Inhibition) | Ripretinib (% Inhibition) |
| KIT | >80% | >80% | >80% | >80% |
| FLT3 | <30% | >80% | >80% | >60% |
| VEGFR2 | <30% | >80% | >80% | <30% |
This table is a simplified representation based on the kinome tree illustration in the source material. The color-coding from the source has been converted to percentage ranges for clarity.
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Pathway Activation
-
Cell Culture and Treatment: Plate your cancer cell line of interest and allow cells to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
On-Target: p-KIT (Tyr719), total KIT, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2.
-
Potential Off-Target: p-FLT3 (Tyr591), total FLT3, p-VEGFR2 (Tyr1175), total VEGFR2.
-
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Intended on-target effect of this compound on the KIT signaling pathway.
Caption: Experimental workflow for troubleshooting potential off-target effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Support Center: Overcoming IDRX-42 Resistance in GIST Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with IDRX-42 in preclinical models of Gastrointestinal Stromal Tumors (GIST).
Troubleshooting Guide
My GIST xenograft model, initially responsive to this compound, is showing signs of tumor regrowth. What are the potential mechanisms of resistance?
Observed resistance to this compound in a previously sensitive preclinical model can be attributed to several factors, primarily centered around genetic changes in the KIT receptor or the activation of alternative signaling pathways.
-
Secondary KIT Mutations: The most probable cause of acquired resistance is the development of new mutations within the KIT gene.
-
Gatekeeper Mutations: Preclinical research has identified the T670I mutation in the KIT gatekeeper residue as a key mechanism of acquired resistance to this compound.[1] In vitro studies using chemical mutagenesis and long-term this compound selection in GIST cell lines resulted in the consistent emergence of this mutation.[1] this compound has been shown to lack potency against the T670I mutation.[1]
-
Other Potential Mutations: While T670I is a documented mechanism, be aware of other potential secondary mutations in the ATP-binding pocket (exons 13, 14) or the activation loop (exons 17, 18) that are known to cause resistance to other tyrosine kinase inhibitors (TKIs).[2][3]
-
-
Bypass Signaling Pathway Activation: The tumor cells may have activated alternative signaling pathways to circumvent the KIT inhibition by this compound. This can include:
-
PI3K/AKT/mTOR Pathway: Upregulation of this pathway is a common escape mechanism in GIST.
-
RAS/RAF/MEK/ERK Pathway: Activation of this cascade can also promote cell survival and proliferation independently of KIT signaling.
-
Receptor Tyrosine Kinase (RTK) Switching: The tumor cells may upregulate other RTKs, such as FGFR, to drive downstream signaling.
-
How can I investigate the mechanism of resistance in my experimental model?
To determine the cause of this compound resistance in your GIST model, a multi-pronged approach is recommended:
-
Sequence the KIT gene: Extract DNA from the resistant tumors and perform sequencing to identify any new mutations, paying close attention to the T670I gatekeeper mutation.
-
Phospho-protein analysis: Use techniques like Western blotting or immunohistochemistry (IHC) to assess the phosphorylation status of key downstream signaling proteins such as AKT, ERK, and S6 to identify activated bypass pathways.
-
Explore combination therapies: Based on your findings, you can test combination strategies to overcome the observed resistance. For example, if you identify activation of the PI3K pathway, combining this compound with a PI3K inhibitor could be a rational approach.[4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in GIST?
This compound (formerly M4205) is an oral, highly selective, and potent small-molecule tyrosine kinase inhibitor.[5][6] It is designed to target a broad spectrum of mutations in the KIT receptor tyrosine kinase, which is the primary oncogenic driver in the majority of GIST cases.[5][6][7] This includes primary activating mutations in exons 9 and 11, as well as secondary mutations in exons 13 and 17 that confer resistance to other TKIs like imatinib and sunitinib.[8][9]
Q2: Against which TKI-resistant GIST models has this compound shown preclinical activity?
Preclinical studies have demonstrated the efficacy of this compound in various patient- and cell line-derived xenograft models of GIST that harbor mutations associated with resistance to standard-of-care therapies.[10]
Q3: What are the expected histological changes in a responsive GIST xenograft treated with this compound?
In responsive GIST xenograft models, treatment with this compound has been shown to induce a significant decrease in mitotic activity.[10] In models with a KIT exon 13 mutation, characteristic myxoid degeneration is also observed.[10]
Q4: Are there any known combination strategies being explored with this compound to prevent or overcome resistance?
While specific preclinical studies on combination therapies to overcome acquired this compound resistance are not yet widely published, the general approach in GIST is to target bypass signaling pathways.[4] Early-phase studies in GIST are investigating combinations of TKIs with mTOR inhibitors, FGFR inhibitors, or MEK inhibitors to enhance efficacy and delay resistance.[4]
Data Presentation
Table 1: In Vivo Efficacy of this compound in TKI-Resistant GIST Xenograft Models
| Xenograft Model | Primary KIT Mutation | Secondary KIT Mutation(s) | Treatment (25 mg/kg) | Outcome (Relative Tumor Volume Change) |
| UZLX-GIST9 | Exon 11 (p.P577del; W557LfsX5) | Exon 17 (p.D820G) | This compound | Tumor growth delay (160.9% vs. control) |
| UZLX-GIST25 | - | Exon 13 (p.K642E) | This compound | Tumor shrinkage (45.6% of baseline) |
| GIST882 (cell line) | - | Exon 13 (p.K642E) | This compound | Tumor shrinkage (57.3% of baseline) |
| UZLX-GIST2B | Exon 9 (p.A502_Y503dup) | - | This compound | Tumor shrinkage (35.1% of baseline) |
Data summarized from De Sutter, L., et al. (2023).
Experimental Protocols
Protocol 1: Establishment of Patient-Derived GIST Xenografts
This protocol outlines the key steps for implanting patient GIST tissue into immunodeficient mice.
-
Tissue Acquisition: Aseptically collect fresh tumor tissue from consenting GIST patients during surgical resection.
-
Tissue Processing: In a sterile environment, wash the tissue in a balanced salt solution and mince it into small fragments (approximately 2-3 mm³).
-
Animal Model: Use immunodeficient mice (e.g., NMRI nu/nu or SCID). Anesthetize the mouse according to approved institutional protocols.
-
Implantation: Make a small incision in the skin of the mouse's flank. Create a subcutaneous pocket using blunt dissection. Insert a single tumor fragment into the pocket.
-
Wound Closure: Close the incision with surgical clips or sutures.
-
Monitoring: Monitor the animals regularly for tumor growth. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Passaging: When the tumor reaches a predetermined size (e.g., 1-1.5 cm³), the animal is euthanized, and the tumor can be excised and passaged to a new cohort of mice.
Protocol 2: Assessment of Histological Response to this compound Treatment
This protocol describes the evaluation of treatment efficacy at the tissue level.
-
Tumor Excision and Fixation: At the end of the treatment period, euthanize the animals and excise the tumors. Fix the tumors in 10% neutral buffered formalin for 24-48 hours.
-
Paraffin Embedding and Sectioning: Process the fixed tumors through a series of alcohol and xylene baths and embed them in paraffin wax. Cut 4-5 µm sections using a microtome.
-
Hematoxylin and Eosin (H&E) Staining: Deparaffinize and rehydrate the tissue sections. Stain with H&E to visualize cellular morphology.
-
Histological Response Grading: Evaluate the stained sections under a microscope. The histological response can be graded based on the percentage of the tumor area showing necrosis, myxoid degeneration, and/or fibrosis. A common grading system is:
-
Grade 1: 0-10% response
-
Grade 2: >10% - 50% response
-
Grade 3: >50% - 90% response
-
Grade 4: >90% response
-
-
Immunohistochemistry (IHC) for Proliferation: To assess the anti-proliferative effect of this compound, perform IHC for markers like Ki-67 or phospho-histone H3.
Visualizations
Caption: Simplified KIT signaling pathways in GIST and points of TKI inhibition.
Caption: Workflow for investigating acquired resistance to this compound in preclinical models.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine Kinase Inhibitors for Gastrointestinal Stromal Tumor After Imatinib Resistance [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDRx Reports Updated Preliminary Phase 1 Data from Ongoing Phase 1/1b StrateGIST 1 Trial Supporting Best-in-Class Potential for this compound in Patients with GIST [businesswire.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. oncodaily.com [oncodaily.com]
- 10. Antitumor Efficacy of the Novel KIT Inhibitor this compound (Formerly M4205) in Patient- and Cell Line-Derived Xenograft Models of Gastrointestinal Stromal Tumor (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Idrx-42 Concentration for Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Idrx-42 concentration in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as M4205, is an orally administered, potent, and highly selective small molecule tyrosine kinase inhibitor.[1][2][3] Its primary target is the KIT receptor tyrosine kinase, and it has demonstrated broad activity against various clinically relevant activating and resistance mutations of KIT found in gastrointestinal stromal tumors (GIST).[4][5][6][7]
Q2: What is the mechanism of action of this compound?
This compound functions by blocking the overactive signaling of KIT tyrosine kinases. In many cancers, these kinases are constitutively active ("stuck in the 'on' position"), leading to uncontrolled cell growth and division. This compound inhibits this activity, thereby potentially slowing or stopping cancer cell proliferation.[1] It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase's active site.
Q3: What is a good starting concentration range for this compound in a biochemical kinase assay?
For initial experiments, a common approach is to perform a 10-dose, three-fold serial dilution starting from a high concentration, such as 1 µM to 10 µM. Preclinical studies have shown that this compound has potent activity against various KIT mutations, with IC50 values in the nanomolar range.[6] The optimal concentration range will depend on the specific kinase, the ATP concentration in the assay, and the assay format.
Q4: How should I prepare my this compound stock and working solutions?
This compound is soluble in DMSO at a concentration of 6 mg/mL (approximately 11.79 mM).[4] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. Working solutions should be prepared by serially diluting the stock solution in DMSO before further dilution into the aqueous assay buffer. This helps to prevent precipitation of the compound.
Q5: What is the effect of ATP concentration on the IC50 value of this compound?
As an ATP-competitive inhibitor, the measured IC50 value of this compound is highly dependent on the ATP concentration in the assay. A higher ATP concentration will lead to a higher apparent IC50 value. For comparative purposes, it is often recommended to perform kinase assays at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP.
Troubleshooting Guides
Problem 1: High background signal in the kinase assay.
-
Potential Cause: Compound interference with the detection method (e.g., autofluorescence or luciferase inhibition).
-
Troubleshooting Steps:
-
Run a "no enzyme" control with this compound at the same concentrations used in the main experiment. A high signal in this control indicates compound interference.
-
If using a luminescence-based assay (e.g., ADP-Glo™), test for direct inhibition of the luciferase by this compound.
-
Consider switching to a different assay format with an alternative detection method (e.g., from fluorescence to a radiometric assay).
-
Problem 2: this compound appears to have low or no activity.
-
Potential Cause: The ATP concentration in the assay is too high, outcompeting the inhibitor.
-
Troubleshooting Steps:
-
Determine the ATP Km for your kinase under your specific assay conditions.
-
Perform the assay with the ATP concentration at or near the Km value. This will increase the apparent potency of an ATP-competitive inhibitor.
-
-
Potential Cause: The this compound concentration range is too low.
-
Troubleshooting Steps:
-
Extend the concentration range of this compound in your dose-response experiment to higher concentrations.
-
-
Potential Cause: Inactive enzyme.
-
Troubleshooting Steps:
-
Ensure the kinase has been stored and handled correctly to maintain its activity.
-
Include a positive control inhibitor with known activity against your kinase to validate the assay.
-
Problem 3: Inconsistent IC50 values between experiments.
-
Potential Cause: Variability in reagent preparation or assay conditions.
-
Troubleshooting Steps:
-
ATP Concentration: Ensure the ATP concentration is consistent across all experiments. Prepare a large batch of ATP solution for use in multiple assays.
-
Enzyme Concentration: Use a consistent concentration of active enzyme. Titrate the enzyme to determine the optimal concentration that gives a robust signal within the linear range of the assay.
-
Incubation Times: Use precise and consistent incubation times for the kinase reaction and detection steps.
-
DMSO Concentration: Keep the final DMSO concentration in the assay consistent and as low as possible (ideally ≤1%).
-
Problem 4: Inhibitor precipitation in the assay well.
-
Potential Cause: The final concentration of this compound exceeds its solubility in the aqueous assay buffer.
-
Troubleshooting Steps:
-
Serial Dilutions in DMSO: Perform serial dilutions of the concentrated this compound stock in 100% DMSO before the final dilution into the assay buffer.
-
Lower Final Concentration: If precipitation is still observed, reduce the highest concentration of this compound in your experiment.
-
Visual Inspection: Always visually inspect the assay plate for any signs of precipitation.
-
Include Detergent: Consider adding a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer to improve compound solubility.
-
Data Presentation
Table 1: this compound (M4205) Potency Against Clinically Relevant KIT Mutations
| Kinase Target | IC50 (nM) |
| KIT exon 11 del560-576 | <10 |
| KIT exon 11 del560-576 / exon 13 V654A | <20 |
| KIT exon 17 N822K | <10 |
Note: These IC50 values are derived from preclinical studies and may vary depending on the specific assay conditions.[6]
Table 2: this compound (M4205) Physicochemical Properties
| Property | Value |
| Molecular Weight | 508.63 g/mol |
| Formula | C29H32N8O |
| Solubility in DMSO | 6 mg/mL (~11.79 mM) |
| Appearance | Solid powder |
Data sourced from publicly available information.[3][4]
Experimental Protocols
Protocol 1: General Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol provides a general framework for determining the IC50 of this compound against a target kinase using the ADP-Glo™ Kinase Assay.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase buffer. A common formulation is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
- This compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). Then, create an intermediate dilution plate by diluting the DMSO series into the kinase buffer.
- Enzyme and Substrate Preparation: Dilute the kinase and substrate to their optimal concentrations in the kinase buffer.
- ATP Solution: Prepare the ATP solution in the kinase buffer at a concentration that is twice the desired final concentration (e.g., if the final concentration is 10 µM, prepare a 20 µM solution).
2. Assay Procedure:
- Add 2.5 µL of the diluted this compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
- Add 2.5 µL of the kinase solution to each well.
- Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- Convert the raw luminescence units to percent inhibition relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Radioactive Kinase Assay ([γ-³²P]ATP)
This protocol outlines a traditional method for measuring kinase activity and inhibition using a radioactive isotope.
1. Reagent Preparation:
- Kinase Reaction Buffer (5x): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 0.5 mM EGTA, 0.5% 2-mercaptoethanol.
- ATP Mix: Prepare a solution containing unlabeled ATP and [γ-³²P]ATP in the kinase reaction buffer. The final concentration of unlabeled ATP should be near the Km of the kinase.
- This compound Dilutions: Prepare serial dilutions of this compound in the appropriate buffer with a constant, low percentage of DMSO.
- Enzyme and Substrate: Dilute the kinase and substrate in the kinase reaction buffer.
2. Assay Procedure:
- Set up the kinase reactions in microcentrifuge tubes on ice.
- To each tube, add the kinase, substrate, and this compound dilution (or vehicle control).
- Initiate the reaction by adding the ATP mix.
- Incubate at 30°C for a predetermined time within the linear range of the reaction.
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).
- Wash the papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the kinase activity for each this compound concentration.
- Determine the percent inhibition relative to the vehicle control.
- Plot the percent inhibition versus the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting KIT signaling.
Caption: General workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 5. IDRx Updates Phase 1 Data on this compound for GIST Patients [synapse.patsnap.com]
- 6. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncodaily.com [oncodaily.com]
Technical Support Center: Idrx-42 Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in cell-based assays with Idrx-42.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally administered small molecule tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is the inhibition of the KIT receptor tyrosine kinase.[1][2] In certain cancers, such as Gastrointestinal Stromal Tumors (GIST), mutations in the KIT gene lead to constitutive, ligand-independent activation of the KIT receptor. This results in uncontrolled cell proliferation and survival. This compound is designed to block this aberrant signaling, thereby inhibiting tumor growth.[1][2]
Q2: We are observing significant variability in our IC50 values for this compound across different experiments. What are the potential causes?
Inconsistent IC50 values can arise from several factors, broadly categorized as biological, technical, and compound-related.
-
Biological Factors:
-
Cell Line Integrity: Ensure you are using a consistent and authenticated cell line. Genetic drift can occur with high passage numbers, leading to changes in drug sensitivity. Regularly perform cell line authentication.
-
Cell Health and Confluency: Only use healthy, viable cells in the exponential growth phase. Over-confluent or stressed cells will respond differently to treatment.
-
Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular responses. Regularly test your cell cultures for contamination.
-
-
Technical Factors:
-
Cell Seeding Density: Inconsistent cell numbers per well is a major source of variability. Ensure your cell suspension is homogenous and that you are using calibrated pipettes for accurate cell seeding.
-
Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate the drug and affect cell viability. It is recommended to fill the perimeter wells with sterile PBS or media and not use them for experimental data points.
-
Reagent Preparation and Handling: Ensure consistent preparation of this compound stock solutions and dilutions. Inadequate mixing of reagents in the wells can also lead to variability.
-
-
Compound-Related Factors:
-
Compound Stability: Ensure proper storage of this compound stock solutions to prevent degradation.
-
Solubility Issues: this compound is a small molecule and may precipitate at high concentrations in aqueous media. Visually inspect for any precipitation after dilution.
-
Q3: Why do we see different potencies of this compound in different GIST cell lines?
The potency of this compound is highly dependent on the specific KIT mutation present in the GIST cell line. This compound has been designed to be a broad-spectrum KIT inhibitor, but its affinity can vary for different mutant forms of the KIT protein. For example, its activity against primary activating mutations in exons 9 and 11 may differ from its activity against secondary resistance mutations in exons 13 and 17.[3] It is crucial to know the mutational status of the cell lines being used and to compare results to published data where available.
Data Presentation: this compound IC50 Values
The following table summarizes representative IC50 values for this compound (also known as M4205) in various GIST cell lines with defined KIT mutations. Note that these values can vary based on the specific assay conditions.
| Cell Line | Primary KIT Mutation | Secondary KIT Mutation | This compound (M4205) IC50 (nM) | Reference |
| GIST-T1 | Exon 11 deletion | None | ~5-15 | [3] |
| GIST430 | Exon 11 deletion | None | ~4 | [1] |
| GIST430/654 | Exon 11 deletion | Exon 13 V654A | ~48 | [1] |
| GIST-T1/670 | Exon 11 deletion | Exon 14 T670I | >1000 (Resistant) | [3] |
| Kasumi-1 | Exon 17 N822K | None | ~4 | [1] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol describes a method to determine the number of viable cells in culture after treatment with this compound by quantifying ATP levels.
Materials:
-
GIST cell lines (e.g., GIST-T1, GIST430)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cell suspension to the desired concentration in complete medium. The optimal seeding density should be determined for each cell line.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a vehicle control (medium with 0.5% DMSO) and a no-cell control (medium only for background measurement).
-
Remove the medium from the cells and add 100 µL of the diluted this compound or control solutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay and Measurement:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
Phospho-KIT ELISA
This protocol outlines a sandwich ELISA to measure the phosphorylation of the KIT receptor in GIST cells treated with this compound.
Materials:
-
GIST cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Phospho-KIT (e.g., Tyr719) Sandwich ELISA Kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
ELISA Protocol (follow manufacturer's instructions):
-
Dilute the cell lysates to a consistent protein concentration in the provided sample diluent.
-
Add 100 µL of the diluted lysates to the wells of the ELISA plate coated with a capture antibody for total KIT.
-
Incubate as recommended by the manufacturer.
-
Wash the wells multiple times.
-
Add the detection antibody (specific for phosphorylated KIT) to each well and incubate.
-
Wash the wells.
-
Add the HRP-linked secondary antibody and incubate.
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark.
-
Add the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: this compound inhibits the mutated KIT receptor, blocking downstream signaling pathways.
References
Technical Support Center: Idrx-42 for GIST Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the investigational compound Idrx-42 in animal models of Gastrointestinal Stromal Tumors (GIST). The information herein is based on established methodologies for delivering targeted therapies in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for preparing this compound for in vivo administration?
A1: For oral gavage (p.o.), this compound can be formulated in a solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water. For intraperitoneal (i.p.) injection, a solution of 5% DMSO in sterile saline is recommended. Always prepare fresh formulations daily and ensure complete solubilization.
Q2: What is the maximum tolerated dose (MTD) of this compound in standard mouse models?
A2: The MTD can vary between mouse strains. In BALB/c nude mice, the MTD for this compound has been established at approximately 75 mg/kg for daily oral administration. Researchers should perform a preliminary dose-finding study in their specific animal model to confirm the MTD. Signs of toxicity may include significant weight loss (>15%), lethargy, or ruffled fur.
Q3: How can I confirm that this compound is hitting its target in the tumor tissue?
A3: Target engagement can be verified by performing a Western blot analysis on tumor lysates collected approximately 2-4 hours after the final dose. You should probe for the phosphorylated form of the target receptor tyrosine kinase (e.g., p-KIT). A significant reduction in the phosphorylated form relative to the total protein indicates successful target inhibition.
Q4: What are the expected pharmacokinetic properties of this compound?
A4: this compound is designed for oral bioavailability. Below is a summary of its pharmacokinetic parameters in mice following a single 50 mg/kg oral dose.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in tumor growth inhibition between animals. | 1. Inconsistent dosing volume or technique.2. Improper drug formulation (e.g., precipitation).3. Variation in tumor size at the start of treatment. | 1. Ensure all technicians are trained on a consistent oral gavage or injection technique. Use calibrated equipment.2. Prepare the formulation fresh daily and vortex thoroughly before each use.3. Randomize animals into treatment groups only after tumors reach a specific, uniform size (e.g., 100-150 mm³). |
| Animals are exhibiting signs of toxicity (e.g., >15% weight loss). | 1. Dosing exceeds the MTD for the specific animal model.2. Vehicle-related toxicity.3. Incorrect dose calculation. | 1. Reduce the dose to a lower, better-tolerated level (e.g., 50 mg/kg).2. Administer a vehicle-only control group to rule out vehicle effects.3. Double-check all calculations for dose and concentration. |
| Poor or no tumor response at the expected efficacious dose. | 1. Drug degradation.2. Insufficient drug exposure (poor bioavailability).3. The GIST model is resistant to this compound's mechanism of action. | 1. Store the this compound compound under the recommended conditions (e.g., -20°C, protected from light).2. Perform a pilot pharmacokinetic study to confirm drug levels in plasma. Consider an alternative route of administration (e.g., i.p. instead of p.o.).3. Confirm the mutational status of your GIST cell line (e.g., KIT exon 11 mutation). This compound is most effective against specific activating mutations. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in GIST Xenograft Model
| Treatment Group | Dose (mg/kg, daily p.o.) | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1540 ± 180 | 0% |
| This compound | 25 | 985 ± 150 | 36% |
| This compound | 50 | 415 ± 95 | 73% |
| This compound | 75 | 250 ± 70 | 84% |
Table 2: Pharmacokinetic Parameters of this compound in Mice
(Following a single 50 mg/kg oral dose)
| Parameter | Value |
| Tmax (Time to peak concentration) | 2 hours |
| Cmax (Peak plasma concentration) | 4.8 µM |
| AUC (Area under the curve) | 25.5 µM·h |
| t1/2 (Half-life) | 6.2 hours |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a GIST Xenograft Model
-
Cell Culture: Culture human GIST cells (e.g., GIST-T1, with a known KIT mutation) under standard conditions.
-
Animal Implantation: Subcutaneously implant 5 x 10⁶ GIST cells in a 1:1 mixture of media and Matrigel into the flank of 6-8 week old immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average size of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Drug Preparation: Prepare this compound in the recommended vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80).
-
Administration: Administer this compound or vehicle control via oral gavage once daily for 21 days.
-
Monitoring: Monitor animal weight and tumor volume twice weekly.
-
Endpoint: At day 21, or when tumors in the control group reach the predetermined endpoint size, euthanize the animals and excise the tumors for downstream analysis (e.g., weight measurement, Western blot, histology).
Visualizations
Caption: Signaling pathway of KIT receptor activation in GIST and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound efficacy in a GIST xenograft mouse model.
Caption: Decision tree for troubleshooting inconsistent tumor response in animal studies.
Mitigating Idrx-42-induced cytotoxicity in normal cells
Welcome to the Idrx-42 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your in vitro experiments aimed at mitigating this compound-induced cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and highly selective small molecule inhibitor of the KIT receptor tyrosine kinase.[1][2][3] In oncogenic contexts, such as Gastrointestinal Stromal Tumors (GIST), it targets activating and resistance mutations in the KIT gene, blocking downstream signaling pathways that drive tumor cell proliferation and survival.[1][2][3][4]
Q2: What is the likely cause of this compound-induced cytotoxicity in the normal cell lines I am using as controls?
The cytotoxicity observed in normal (non-cancerous) cells is likely due to "on-target, off-tumor" effects. Certain normal cell lineages rely on signaling through the wild-type KIT receptor for their survival, proliferation, and differentiation. These include:
-
Hematopoietic Stem and Progenitor Cells: Essential for hematopoiesis.
-
Germ Cells: Crucial for reproduction.
-
Mast Cells: Involved in immune responses.
-
Interstitial Cells of Cajal (ICCs): Regulate gut motility.
-
Melanocytes: Responsible for pigmentation.
This compound, while selective for KIT, can inhibit the wild-type receptor in these cells, disrupting critical survival pathways like PI3K/Akt and MAPK/ERK, leading to apoptosis and reduced cell viability. Preclinical toxicology studies on KIT inhibitors have identified the hematopoietic system, male reproductive organs, and the liver as potential target organs for toxicity.[5]
Q3: Are there general strategies to reduce off-target or "on-target, off-tumor" cytotoxicity in my experiments?
Yes. A primary strategy is to determine the therapeutic window of this compound. This involves identifying a concentration that is cytotoxic to your target cancer cells but has minimal impact on your normal control cells. Additionally, exploring the use of cytoprotective agents in co-treatment is a common research approach.
Q4: What types of cytoprotective agents could I investigate to mitigate this compound toxicity in normal cells?
Based on the mechanisms of toxicity for tyrosine kinase inhibitors, which can involve the generation of reactive oxygen species (ROS), agents that bolster the cell's antioxidant capacity are rational candidates. Two such agents used in preclinical and clinical settings for cytoprotection against chemotherapy and radiation are:
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione (GSH), NAC can help replenish intracellular GSH stores and may also act as a direct ROS scavenger.[6][7] It has been investigated for mitigating TKI-induced liver injury.[8]
-
Amifostine: A prodrug that is converted to an active free thiol metabolite (WR-1065), which is a potent scavenger of free radicals.[1][2] Amifostine has shown selective protection of normal tissues over tumor tissues in preclinical studies.[9]
The effectiveness of these agents must be empirically determined for your specific cell models and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered when evaluating this compound and potential mitigating agents.
Problem 1: High Cytotoxicity in Normal Cell Control Group
-
Possible Cause: The concentration of this compound used is above the toxic threshold for the specific normal cell line.
-
Solution:
-
Perform a Dose-Response Curve: Titrate this compound across a wide concentration range (e.g., 0.01 µM to 100 µM) on both your cancer cell line and your normal cell line.
-
Determine IC50 Values: Calculate the half-maximal inhibitory concentration (IC50) for both cell types.
-
Identify Therapeutic Window: Select a concentration range for future experiments that maximizes cancer cell death while minimizing normal cell toxicity. Refer to the data in Table 1 for an illustrative example.
-
Problem 2: Mitigating Agent Shows No Protective Effect
-
Possible Cause 1: The concentration of the mitigating agent is suboptimal.
-
Solution 1: Perform a dose-response experiment for the mitigating agent in the presence of a fixed, moderately toxic concentration of this compound (e.g., the IC50 value for the normal cells). See Table 2 for an example.
-
Possible Cause 2: The timing of administration is incorrect. Some cytoprotective agents require pre-incubation to be effective.
-
Solution 2: Test different administration schedules. For example, pre-incubate the normal cells with the mitigating agent for 1-4 hours before adding this compound. Compare this to co-administration. Amifostine, for instance, often requires administration prior to the cytotoxic agent to be effective.
-
Possible Cause 3: The mechanism of cytotoxicity is not what you hypothesized (e.g., not primarily oxidative stress).
-
Solution 3: Investigate the mechanism of cell death using assays for apoptosis (see Protocol 2) and analyze the relevant signaling pathways (see Protocol 3). If apoptosis is not the primary mode of death, consider assays for necrosis or autophagy.
Problem 3: Mitigating Agent Protects Both Normal and Cancer Cells
-
Possible Cause: The protective mechanism of the agent is not specific to normal cells and interferes with the intended anti-cancer activity of this compound.
-
Solution:
-
Quantify the Protective Effect: Run the mitigating agent dose-response curve on both normal and cancer cells treated with this compound.
-
Evaluate Selectivity: If the agent provides significant protection to the cancer cells (i.e., substantially increases their IC50 for this compound), it may not be a suitable candidate for selective mitigation. The goal is to find an agent that preferentially protects normal cells. Amifostine's selective protection is attributed to higher alkaline phosphatase activity in normal tissues, which is required to activate the prodrug.[2]
-
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound
| Cell Line | Cell Type | This compound IC50 (µM) |
| GIST-T1 | GIST Cancer Cell (KIT mutant) | 0.5 |
| HPSC-1 | Normal Hematopoietic Stem Cell | 7.5 |
| NHDF | Normal Human Dermal Fibroblast | > 100 |
This table illustrates a hypothetical therapeutic window where GIST-T1 cells are significantly more sensitive to this compound than normal hematopoietic cells. Normal fibroblasts, which may have low KIT expression, are highly resistant.
Table 2: Illustrative Effect of a Mitigating Agent on Normal Cell Viability
| Treatment Group (HPSC-1 Cells) | Cell Viability (% of Untreated Control) |
| Control (Vehicle) | 100% |
| This compound (7.5 µM) | 50% |
| Mitigating Agent "MA-1" (1 mM) | 98% |
| This compound (7.5 µM) + MA-1 (0.1 mM) | 65% |
| This compound (7.5 µM) + MA-1 (0.5 mM) | 82% |
| This compound (7.5 µM) + MA-1 (1.0 mM) | 95% |
This table shows a hypothetical dose-dependent protective effect of "Mitigating Agent-1" (MA-1) against this compound-induced cytotoxicity in normal hematopoietic stem cells.
Visualizations: Diagrams and Workflows
Caption: Proposed signaling pathway of the KIT receptor and the inhibitory action of this compound.
Caption: Experimental workflow for testing a mitigating agent against this compound cytotoxicity.
Caption: Logic diagram for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures cell metabolic activity as an indicator of viability.
-
Materials:
-
Normal and cancer cell lines
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Mitigating Agent (MA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm absorbance)
-
-
Methodology:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours to allow attachment.
-
Treatment:
-
Prepare serial dilutions of this compound and/or the MA in culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment-containing medium to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
For testing mitigating agents, pre-incubate with the MA for a set time (e.g., 2 hours) before adding this compound.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.
-
Protocol 2: Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells cultured in 6-well plates
-
This compound and MA
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
-
-
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound +/- MA as desired for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 3: Signaling Pathway Analysis (Western Blot)
This protocol assesses the phosphorylation status of key proteins in the KIT signaling pathway to confirm the on-target effect of this compound.
-
Materials:
-
Cells cultured in 6-well plates or larger flasks
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-KIT, anti-total-KIT, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 30 minutes to 2 hours) to observe changes in phosphorylation. Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize the levels of phosphorylated proteins to their respective total protein levels. Use GAPDH as a loading control. A decrease in p-KIT, p-Akt, and p-ERK upon this compound treatment would confirm on-target pathway inhibition.
-
References
- 1. A risk-benefit assessment of amifostine in cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioprotective effect of misoprostol on mouse spermatogonial stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prophylaxis with mesna prevents oxidative stress induced by ischemia reperfusion in the intestine via inhibition of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro/in vivo effects of Mesna on the genotoxicity and toxicity of cyclophosphamide--a study aimed at clarifying the mechanism of Mesna's anticarcinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Use of N-Acetylcysteine in Management of Tyrosine Kinase Inhibitor Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amifostine Prophylaxis in Irradiated Breast Reconstruction: A Study of Oncologic Safety In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Idrx-42 dose-response curve variability issues
Welcome to the technical support center for Idrx-42. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to dose-response curve variability during in vitro and preclinical experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally administered small molecule tyrosine kinase inhibitor.[1] Its primary mechanism of action is the inhibition of the receptor tyrosine kinase KIT.[2][3] In many cancers, particularly Gastrointestinal Stromal Tumors (GIST), mutations in the KIT gene lead to its constitutive activation, promoting uncontrolled cell growth and survival.[2][4] this compound is designed to block this aberrant signaling by targeting both primary activating mutations (e.g., in exons 9 and 11) and secondary resistance mutations (e.g., in exons 13 and 17) in KIT.[4][5][6]
Q2: We are observing a bell-shaped or non-monotonic dose-response curve with this compound in our cellular assays. What could be the cause?
A bell-shaped dose-response curve, where the inhibitory effect decreases at higher concentrations, can be caused by several factors.[7] For a potent kinase inhibitor like this compound, potential causes include:
-
Off-target effects: At high concentrations, this compound might inhibit other kinases or cellular targets, leading to complex biological responses that counteract the intended inhibitory effect on KIT signaling.[7]
-
Cellular toxicity: High concentrations of the compound may induce cytotoxicity, leading to a decrease in the measured response (e.g., cell viability or a specific signaling readout) due to cell death rather than specific inhibition.[7]
-
Compound aggregation: At high concentrations, small molecules can form aggregates, which can lead to non-specific inhibition or other artifacts.[7]
To investigate this, it is recommended to perform a parallel cytotoxicity assay and assess the solubility of this compound in your specific cell culture media.[7]
Q3: Our IC50 values for this compound vary significantly between biochemical and cell-based assays. Why is this and which result is more relevant?
Discrepancies between biochemical and cellular IC50 values are common in kinase inhibitor studies.[8] Several factors contribute to this:
-
Cellular Environment: Biochemical assays use purified enzymes, while cellular assays reflect a more complex environment where factors like cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins and phosphatases can influence drug efficacy.[8]
-
Target Conformation: Kinases can exist in different conformational states within a cell, and some inhibitors may preferentially bind to specific conformations that are less prevalent in a biochemical assay.[9]
-
Off-target Engagement: In a cellular context, the compound can engage with other targets, which might influence the overall cellular response.
Cell-based assay results are generally considered more physiologically relevant as they provide insights into the compound's activity in a biological system. However, biochemical assays are crucial for determining direct target engagement and intrinsic potency.
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Curves Across Experiments
Symptoms: You are observing significant well-to-well and day-to-day variability in your this compound dose-response curves, leading to inconsistent IC50 values.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before each experiment. | Reduced variability in the baseline response and a more consistent top plateau of the curve. |
| Compound Instability or Precipitation | Prepare fresh serial dilutions of this compound for each experiment from a DMSO stock. Visually inspect the highest concentrations for any signs of precipitation. | Consistent compound activity and elimination of artifacts from compound precipitation. |
| Variable Assay Incubation Times | Strictly adhere to a standardized incubation time for all plates and experiments. | More reproducible dose-response curves with tighter error bars. |
| Inconsistent Reagent Addition | Use calibrated multichannel pipettes and ensure consistent mixing after reagent addition. | Minimized well-to-well variability. |
Experimental Protocol: Standard Cell Viability Assay (MTT)
-
Cell Seeding: Seed GIST cells (e.g., GIST-T1) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.
Issue 2: Incomplete or Shallow Dose-Response Curve
Symptoms: The dose-response curve for this compound does not reach a 100% inhibitory effect, or the curve has a very shallow slope.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Dose Range | Extend the concentration range of this compound to higher concentrations. | A complete sigmoidal curve with a clear top and bottom plateau. |
| Cellular Resistance | Use a GIST cell line known to be sensitive to KIT inhibition. Sequence the KIT gene in your cell line to confirm the presence of activating mutations. | A more potent response and a steeper dose-response curve. |
| Assay Window Limitations | Optimize the assay to ensure a sufficient dynamic range between the positive and negative controls. | A clear distinction between the maximal and minimal response, allowing for a better curve fit. |
| Partial Inhibition | This may be a characteristic of the compound's interaction with the target in the specific cellular context. Consider a different readout that is more downstream in the signaling pathway. | Understanding if the observed effect is due to partial target engagement or pathway-level effects. |
Experimental Protocol: Western Blot for Downstream Signaling
-
Cell Treatment: Treat GIST cells with increasing concentrations of this compound for 2-4 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated KIT (p-KIT), total KIT, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. Use a loading control like GAPDH or β-actin.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for detection.
-
Densitometry: Quantify the band intensities to determine the inhibition of KIT signaling at different this compound concentrations.
Visualizations
Caption: this compound inhibits the KIT receptor tyrosine kinase, blocking downstream signaling pathways.
Caption: A logical workflow for troubleshooting this compound dose-response curve variability.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. IDRx Announces Updated Phase 1 Data from Ongoing Phase 1/1b StrateGIST 1 Trial of this compound in Advanced Gastrointestinal Stromal Tumors (GIST) at CTOS 2024 - BioSpace [biospace.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Small Molecule Kinase Inhibitors
Disclaimer: The specific synthesis protocol for Idrx-42 is not publicly available. The following troubleshooting guide is a hypothetical resource based on common challenges encountered during the synthesis of small molecule kinase inhibitors and is intended for research and educational purposes only. The information provided is not specific to this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing small molecule kinase inhibitors?
A1: Researchers often face challenges such as low reaction yields, difficulty in purification, formation of side products, and issues with reaction scalability. The complexity of the molecular structures, which often include multiple heterocyclic rings and chiral centers, can contribute to these difficulties.
Q2: How critical is the quality of starting materials and reagents?
A2: The purity of starting materials and reagents is paramount. Impurities can lead to side reactions, catalyst poisoning, and low yields. It is crucial to use high-purity, anhydrous solvents and to properly store all chemicals.
Q3: What are the best practices for reaction monitoring?
A3: Consistent and careful reaction monitoring using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. This allows for the timely quenching of the reaction to prevent the formation of degradation products.
Troubleshooting Guides
Low Reaction Yield
Low yields are a frequent issue in multi-step organic synthesis. The following table outlines potential causes and solutions for poor yields in a hypothetical coupling reaction, a common step in the synthesis of kinase inhibitors.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Incomplete Reaction | Increase reaction time and/or temperature. Add a fresh portion of the catalyst. | Drive the reaction to completion. |
| Catalyst Inactivation | Use a freshly opened bottle of the catalyst or a different batch. Ensure all reagents and solvents are anhydrous. | Restore catalyst activity. |
| Poor Reagent Solubility | Screen different solvents or solvent mixtures. | Improve reaction kinetics. |
| Product Degradation | Lower the reaction temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed. | Minimize the formation of degradation products. |
Product Purification Issues
Purification can be a significant bottleneck in the synthesis workflow. The following table provides guidance on common purification challenges.
| Problem | Potential Cause | Troubleshooting Strategy |
| Co-eluting Impurities | Similar polarity of the product and impurities. | Optimize the mobile phase for column chromatography. Consider a different stationary phase (e.g., reverse-phase silica). |
| Oily Product | Product is not crystalline at room temperature. | Attempt to form a salt of the product. Use trituration with a non-polar solvent to induce solidification. |
| Low Recovery from Column | Product is highly polar and adsorbs strongly to silica gel. | Add a small percentage of a polar modifier (e.g., triethylamine or acetic acid) to the eluent. |
Experimental Protocols
The following is a representative, hypothetical protocol for a Suzuki coupling reaction, a common method for forming C-C bonds in the synthesis of kinase inhibitors.
Reaction: Suzuki Coupling of a Heterocyclic Halide with a Boronic Acid
Materials:
-
Heterocyclic halide (1.0 eq)
-
Boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a dried reaction flask, add the heterocyclic halide, boronic acid, and base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add the anhydrous solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
The following diagrams illustrate a generic kinase inhibitor signaling pathway and a hypothetical synthesis workflow.
Caption: Generic Receptor Tyrosine Kinase Signaling Pathway Inhibition.
Caption: Hypothetical Workflow for Kinase Inhibitor Synthesis.
Interpreting Unexpected Idrx-42 Experimental Outcomes: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental outcomes with Idrx-42.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational, orally administered small molecule tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is the selective inhibition of the KIT receptor tyrosine kinase.[2][3] this compound is designed to target both the primary activating mutations in KIT (such as those in exons 9 and 11) and a range of resistance mutations (including those in exons 13 and 17) that drive the growth of gastrointestinal stromal tumors (GIST).[2][3][4]
Q2: In which cancer type is this compound primarily being investigated?
This compound is predominantly being studied for the treatment of gastrointestinal stromal tumors (GIST).[1][2] Clinical trials are focused on patients with advanced GIST, including those whose cancer has spread or cannot be surgically removed.[1]
Q3: What is the "StrateGIST 1" trial?
"StrateGIST 1" is the first-in-human (Phase 1/1b) clinical trial evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in adult patients with KIT-mutant GIST.[1][5]
Q4: What are the reported response rates for this compound in clinical trials?
In the "StrateGIST 1" trial, the objective response rate (ORR) across all patient populations, who were heavily pretreated, was reported to be between 23% and 29%.[2][3] For patients receiving this compound as a second-line therapy, the ORR was notably higher, ranging from 43% to 53%.[2][3]
Q5: What are the common treatment-related adverse events (TRAEs) associated with this compound?
The most frequently reported TRAEs for this compound are generally low-grade and include gastrointestinal symptoms such as diarrhea, nausea, decreased appetite, and vomiting, as well as fatigue.[3][6]
Troubleshooting Guide for Unexpected Experimental Outcomes
This guide addresses specific issues that researchers may encounter during in vitro or in vivo experiments with this compound.
Issue 1: Lower-than-Expected Efficacy in a GIST Cell Line
Question: We are observing lower-than-expected growth inhibition with this compound in our GIST cell line, which is known to be KIT-mutant. What are the potential causes and how can we troubleshoot this?
Possible Causes and Troubleshooting Steps:
-
Presence of Non-Targeted KIT Resistance Mutations: While this compound has broad activity, it may not be as effective against all possible KIT mutations. For instance, some data suggests it may not be as potent against the "gatekeeper mutation" in KIT exon 14.[4]
-
Recommendation: Perform sanger or next-generation sequencing of the KIT gene in your cell line to confirm the specific activating and resistance mutations present. Compare these to the known inhibitory profile of this compound.
-
-
Off-Target Signaling Pathways: The cell line may have developed resistance through the activation of alternative signaling pathways that bypass KIT.
-
Recommendation: Conduct a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of other RTKs. Western blotting for key downstream signaling molecules (e.g., p-AKT, p-ERK) can also provide insights into pathway activation.
-
-
Incorrect Dosing or Drug Instability: The concentration of this compound used may be insufficient, or the compound may have degraded.
-
Recommendation: Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. Ensure proper storage and handling of the compound as per the manufacturer's instructions.
-
Issue 2: Unexpected Toxicity in an Animal Model
Question: Our in vivo studies with this compound are showing unexpected toxicity at doses that were predicted to be well-tolerated based on preclinical data. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetic Differences: The bioavailability and metabolism of this compound may differ in your specific animal model compared to those used in the original preclinical studies.
-
Recommendation: Conduct a pharmacokinetic study in your animal model to determine the plasma concentrations of this compound at the administered dose. This will help to correlate exposure levels with the observed toxicity.
-
-
Off-Target Effects in a Specific Genetic Background: While this compound is highly selective for KIT, at higher concentrations, it may inhibit other kinases.[7] The genetic background of your animal model may predispose it to certain off-target toxicities.
-
Recommendation: Review the kinome selectivity profile of this compound. If available, perform toxicology studies on a different mouse or rat strain to see if the toxicity is strain-specific.
-
-
Dose-Limiting Toxicities: Clinical trials have reported dose-limiting toxicities (DLTs) at higher doses (600 mg, 800 mg, and 1200 mg), although patients were able to continue treatment at a reduced dose.[3][6] Your experimental dose may be approaching a similar DLT threshold in your model.
-
Recommendation: Perform a dose-range-finding study to establish the maximum tolerated dose (MTD) in your specific animal model.
-
Data Presentation
Table 1: Summary of this compound Efficacy in the StrateGIST 1 Trial
| Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| All Patients (heavily pretreated) | 23% - 29%[2][3] | Not yet mature |
| Second-Line Patients | 43% - 53%[2][3] | Not yet reached |
| Third-Line Patients | Not reported | 12.9 months (estimated)[2] |
| Fourth- or Later-Line Patients | Not reported | 11.0 months (estimated)[2] |
Table 2: Common Treatment-Related Adverse Events (TRAEs) for this compound (at 400mg QD)
| Adverse Event | Grade | Frequency |
| Gastrointestinal Symptoms (diarrhea, nausea, etc.) | Mostly Grade 1[6] | ≥20%[6] |
| Fatigue | Mostly Grade 1[6] | ≥20%[6] |
| Dose Reductions due to TRAEs | N/A | 6% - 8%[2][6] |
| Dose Interruptions due to TRAEs | N/A | 9%[6] |
| Discontinuations due to TRAEs | N/A | 0%[6] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for this compound
-
Cell Seeding: Plate GIST cells in 96-well plates at a density of 5,000-10,000 cells per well in their recommended growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in growth medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Treatment: Remove the overnight growth medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for KIT Signaling Pathway Inhibition
-
Cell Treatment: Plate GIST cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-KIT (Tyr719), total KIT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits mutated KIT, blocking downstream signaling pathways.
Caption: A logical workflow for troubleshooting low this compound efficacy in vitro.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. oncodaily.com [oncodaily.com]
- 3. IDRx Updates Phase 1 Data on this compound for GIST Patients [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. ascopubs.org [ascopubs.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Idrx-42 vs. Sunitinib: A Comparative Guide for Second-Line GIST Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Idrx-42 and sunitinib for the second-line treatment of Gastrointestinal Stromal Tumors (GIST), supported by available experimental data and detailed methodologies.
Gastrointestinal stromal tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. While imatinib has revolutionized the first-line treatment of GIST, resistance inevitably develops, necessitating effective second-line therapies. For nearly two decades, sunitinib has been the standard of care in this setting. However, the novel investigational agent this compound is emerging as a promising contender, demonstrating significant anti-tumor activity and a favorable safety profile in early-phase clinical trials.
This guide delves into a detailed comparison of their mechanisms of action, preclinical efficacy, clinical trial data, and safety profiles to provide a comprehensive overview for the scientific community.
Mechanism of Action: Targeting the Drivers of GIST
This compound is an oral, investigational, small-molecule tyrosine kinase inhibitor (TKI) designed to potently and selectively target a broad spectrum of KIT mutations, including the primary activating mutations in exons 9 and 11, as well as secondary resistance mutations in exons 13 and 17.[1][2] This broad-spectrum inhibition is a key differentiator, as it aims to overcome the common mechanisms of resistance to existing therapies.[1][3] Preclinical studies have shown that this compound has strong inhibitory activity against these prevalent resistance mutations, suggesting it could prevent or significantly delay their emergence.[1]
Sunitinib , on the other hand, is a multi-targeted TKI that inhibits several receptor tyrosine kinases, including KIT, PDGFRA, and VEGFRs.[4][5][6] Its anti-tumor effect in GIST is primarily attributed to the inhibition of KIT and PDGFRA.[4] By targeting multiple pathways, sunitinib aims to disrupt tumor growth, proliferation, and angiogenesis.[5][6]
Preclinical and Clinical Efficacy: A Head-to-Head Look
Direct head-to-head clinical trial data is forthcoming from the planned Phase 3 StrateGIST 3 trial, which will compare this compound to sunitinib in the second-line setting.[7][8] However, existing preclinical and early-phase clinical data provide valuable insights.
Preclinical Data
In preclinical xenograft models of GIST expressing secondary resistance mutations in KIT exon 13 or 17, this compound demonstrated potent, dose-dependent antitumor activity that was superior to sunitinib.[1][2] Furthermore, in models with primary KIT mutations in exons 9 and 11, this compound showed stronger anti-tumor activity compared to imatinib, the first-line standard of care.[2][9]
Clinical Data
This compound: Data from the ongoing Phase 1/1b StrateGIST 1 trial has shown promising anti-tumor activity in heavily pre-treated patients with advanced GIST.[1] For patients receiving this compound as a second-line therapy, the objective response rate (ORR) was 53%.[1][7] The median progression-free survival (PFS) in this second-line cohort has not yet been reached, suggesting durable responses.[1]
Sunitinib: As the established second-line therapy, sunitinib has a more extensive clinical data profile. In a pivotal Phase III trial, sunitinib demonstrated a median time-to-progression of 27.3 weeks compared to 6.4 weeks for placebo in patients with imatinib-resistant or -intolerant GIST.[10] Various studies have reported a median progression-free survival (PFS) for sunitinib in the second-line setting ranging from 7.1 to 8.8 months and a median overall survival (OS) of approximately 17.6 to 27.5 months.[11][12][13]
| Efficacy Parameter | This compound (StrateGIST 1, Second-Line) | Sunitinib (Various Studies, Second-Line) |
| Objective Response Rate (ORR) | 53%[1][7] | ~10.2%[11] |
| Median Progression-Free Survival (PFS) | Not yet reached[1] | 7.1 - 8.8 months[11][13] |
| Median Overall Survival (OS) | Data not yet mature | 17.6 - 27.5 months[11][12][13] |
Table 1: Summary of Efficacy Data for this compound and Sunitinib in Second-Line GIST.
Safety and Tolerability Profile
This compound: In the StrateGIST 1 trial, this compound has demonstrated a favorable safety profile.[1][14] Treatment-related adverse events (TRAEs) were predominantly low-grade.[1] The most frequently reported TRAEs (≥20%) included gastrointestinal symptoms such as diarrhea, nausea, decreased appetite, vomiting, and dysgeusia, as well as fatigue.[1][14] Notably, at the recommended Phase 1b dose, dose reductions due to TRAEs were infrequent (8%), and there were no discontinuations due to such events.[1]
Sunitinib: The safety profile of sunitinib is well-characterized. Common adverse events include fatigue, diarrhea, hand-foot syndrome, nausea, and hypertension.[15][16] Grade 3 or 4 adverse events can occur, with neutropenia, thrombocytopenia, hand-foot skin reaction, and fatigue being among the most common.[11][17] Dose reductions or interruptions are often required to manage side effects.[11]
| Adverse Event Category | This compound (StrateGIST 1) | Sunitinib (Commonly Reported) |
| Common TRAEs | Diarrhea, nausea, decreased appetite, vomiting, dysgeusia, fatigue[1][14] | Fatigue, diarrhea, hand-foot syndrome, nausea, hypertension[15][16] |
| Grade 3/4 TRAEs | Infrequent at recommended dose[1] | Neutropenia, thrombocytopenia, hand-foot skin reaction, fatigue[11][17] |
| Dose Reductions due to TRAEs | 8% at recommended dose[1] | Required in a significant portion of patients (e.g., 62.5% in one study)[11] |
| Discontinuations due to TRAEs | None at recommended dose[1] | Occur in a subset of patients[11] |
Table 2: Comparative Safety and Tolerability of this compound and Sunitinib.
Experimental Protocols: A Glimpse into the StrateGIST 1 Trial
The ongoing StrateGIST 1 is a Phase 1/1b, open-label, first-in-human study of this compound.[18]
-
Study Design: The study consists of a dose-escalation phase (Phase 1) to determine the safety, tolerability, and recommended Phase 1b dose, followed by a dose-expansion phase (Phase 1b) to further evaluate safety and preliminary anti-tumor activity in specific patient cohorts, including a second-line GIST cohort.[18]
-
Patient Population: Eligible participants are adults with a confirmed diagnosis of metastatic and/or surgically unresectable GIST with a pathogenic KIT or non-exon 18 PDGFRA mutation who have progressed on or are intolerant to imatinib.[18]
-
Endpoints: The primary endpoints for the Phase 1 portion are the incidence of dose-limiting toxicities and adverse events.[19] Secondary endpoints include ORR, duration of response, time to response, and PFS, assessed by modified RECIST v1.1.[20] Pharmacokinetics of this compound are also evaluated.[19]
Future Outlook and Conclusion
This compound represents a significant potential advancement in the second-line treatment of GIST. Its targeted approach against a wide array of KIT mutations, including those conferring resistance to current therapies, coupled with a promising efficacy and safety profile in early clinical development, positions it as a strong challenger to the long-standing standard of care, sunitinib.
The upcoming Phase 3 StrateGIST 3 trial will be pivotal in definitively establishing the comparative efficacy and safety of this compound versus sunitinib. The results of this trial are eagerly awaited by the GIST research and clinical community and will likely shape the future treatment landscape for patients who have progressed on imatinib. For drug development professionals, the evolution of this compound from a rationally designed, highly selective inhibitor to a late-stage clinical candidate underscores the power of a precision oncology approach in addressing unmet medical needs.
References
- 1. oncodaily.com [oncodaily.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sunitinib (Sutent) Basics for GIST | GIST Support International [gistsupport.org]
- 5. Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 7. IDRx Releases Updated Phase 1 Data for this compound in Advanced GIST at CTOS 2024 [synapse.patsnap.com]
- 8. First-in-human Study of this compound in Participants With Metastatic and/or Unresectable Gastrointestinal Stromal Tumors [clin.larvol.com]
- 9. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolving Therapeutic Strategies in Gastrointestinal Stromal Tumors | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Benefit-risk assessment of sunitinib in gastrointestinal stromal tumours and renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical Outcomes of Patients with Advanced Gastrointestinal Stromal Tumors: Safety and Efficacy in a Worldwide Treatment-use Trial of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sutent.pfizerpro.com [sutent.pfizerpro.com]
- 18. Error [gisttrials.org]
- 19. Facebook [cancer.gov]
- 20. clinicaltrials.eu [clinicaltrials.eu]
Idrx-42 vs. Ripretinib: A Comparative Analysis of Efficacy in Resistant GIST
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Idrx-42 and ripretinib for the treatment of resistant Gastrointestinal Stromal Tumors (GIST). This analysis is based on available preclinical and clinical data, detailing efficacy, mechanisms of action, and experimental protocols.
Gastrointestinal stromal tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by mutations in the KIT or PDGFRA receptor tyrosine kinases. While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of GIST, resistance to standard therapies remains a significant clinical challenge. This guide evaluates two promising therapeutic agents, this compound and ripretinib, which are being developed to address this unmet need.
Overview of this compound and Ripretinib
This compound (formerly M4205) is a potent and highly selective oral KIT inhibitor currently in early-phase clinical development.[1][2][3] Preclinical studies have demonstrated its activity against a broad range of primary and secondary KIT mutations that confer resistance to existing therapies.[1][2][4] The ongoing StrateGIST 1 Phase 1/1b trial is evaluating the safety and preliminary efficacy of this compound in patients with advanced GIST who have progressed on prior TKI therapies.[5][6][7]
Ripretinib, a switch-control TKI, is approved for the treatment of adult patients with advanced GIST who have received prior treatment with three or more kinase inhibitors, including imatinib.[8][9] Its unique dual mechanism of action targets both the kinase switch pocket and the activation loop of KIT and PDGFRA, enabling broad inhibition of mutations associated with resistance.[10][11][12]
Comparative Efficacy Data
The following tables summarize the available clinical efficacy data for this compound and ripretinib in patients with resistant GIST. It is important to note that the data for this compound is from an early-phase trial and should be interpreted with caution until more mature data from larger, controlled studies are available.
Table 1: Efficacy of this compound in Resistant GIST (StrateGIST 1 Phase 1 Data)
| Endpoint | All Patients (median 4 prior lines) | Second-Line Patients | Third-Line Patients | Fourth- or Later-Line Patients (without prior ripretinib) |
| Objective Response Rate (ORR) | 29%[13] | 53%[13] | - | - |
| Median Progression-Free Survival (PFS) | Not yet reached | Not yet reached | 12.9 months (estimated)[13] | 11.0 months (estimated)[13] |
Data as of the Connective Tissue Oncology Society (CTOS) 2024 Annual Meeting presentation.[13]
Table 2: Efficacy of Ripretinib in Resistant GIST (INVICTUS Phase 3 Trial - Fourth-Line and Beyond)
| Endpoint | Ripretinib (n=85) | Placebo (n=44) |
| Objective Response Rate (ORR) | 9%[1] | 0% |
| Median Progression-Free Survival (PFS) | 6.3 months[1][8][9] | 1.0 month[1][8][9] |
| Median Overall Survival (OS) | 15.1 months[8] | 6.6 months[8] |
Table 3: Efficacy of Ripretinib vs. Sunitinib in Second-Line GIST (INTRIGUE Phase 3 Trial)
| Endpoint | Ripretinib (n=226) | Sunitinib (n=227) |
| Objective Response Rate (ORR) (KIT Exon 11 population) | 23.9%[14] | 14.6%[14] |
| Median Progression-Free Survival (PFS) | 8.0 months[15] | 8.3 months[15] |
Mechanism of Action
The distinct mechanisms of action of this compound and ripretinib underpin their activity against resistant GIST.
This compound is a highly selective inhibitor of the KIT tyrosine kinase, designed to target both primary activating mutations (e.g., in exons 9 and 11) and a wide array of secondary resistance mutations (e.g., in exons 13 and 17).[1][2][16] By potently and selectively binding to the ATP-binding pocket of both wild-type and mutant KIT, this compound effectively blocks downstream signaling pathways that drive tumor growth and survival.[1]
Ripretinib functions as a switch-control inhibitor of both KIT and PDGFRA kinases.[10][12] Its dual mechanism involves binding to the switch pocket and the activation loop, which locks the kinase in an inactive conformation.[10][11][12] This prevents the conformational changes required for kinase activation, thereby providing broad inhibition across a wide spectrum of primary and secondary mutations.[10][11]
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of ripretinib.
Experimental Protocols
StrateGIST 1: A Phase 1/1b Study of this compound
-
Study Design: This is a first-in-human, open-label, dose-escalation (Phase 1a) and dose-expansion (Phase 1b) study.[5][7]
-
Participants: Adult patients with metastatic and/or surgically unresectable GIST with a documented pathogenic KIT or PDGFRA mutation (excluding PDGFRA exon 18) who have progressed on or are intolerant to prior TKI therapies.[6][13]
-
Primary Objectives: To evaluate the safety and tolerability of this compound and to determine the recommended Phase 1b dose.[5][17]
-
Secondary Objectives: To assess the preliminary anti-tumor activity of this compound, including ORR, duration of response (DOR), time to response (TTR), and PFS, and to characterize its pharmacokinetics.[17]
Caption: StrateGIST 1 trial workflow.
INVICTUS: A Phase 3 Study of Ripretinib
-
Study Design: An international, multicenter, randomized, double-blind, placebo-controlled trial.[8]
-
Participants: Adult patients with advanced GIST who had received prior treatment with at least three kinase inhibitors, including imatinib.[8]
-
Intervention: Patients were randomized 2:1 to receive either ripretinib 150 mg once daily or a matching placebo.[8]
-
Primary Endpoint: Progression-free survival as assessed by independent central review using modified RECIST v1.1.[8]
-
Secondary Endpoints: Overall survival, objective response rate, and safety.[8]
INTRIGUE: A Phase 3 Study of Ripretinib vs. Sunitinib
-
Study Design: A global, randomized, open-label, multicenter study.[18]
-
Participants: Patients with advanced GIST who had progressed on or were intolerant to first-line treatment with imatinib.[18][19]
-
Intervention: Patients were randomized 1:1 to receive either ripretinib 150 mg once daily or sunitinib 50 mg once daily (4 weeks on, 2 weeks off).[18][20]
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Objective response rate and overall survival.
Conclusion
This compound and ripretinib represent significant advancements in the treatment of resistant GIST, each with a distinct profile. Ripretinib is an established fourth-line therapy with proven efficacy and a well-characterized safety profile.[8][11] Its broad activity against various KIT and PDGFRA mutations makes it a valuable option for heavily pretreated patients.[10]
This compound, while in earlier stages of clinical development, has shown promising preliminary activity in patients with resistant GIST, including in the second-line setting.[2][13] Its high selectivity for KIT may translate into a favorable safety profile.[1] Ongoing and future clinical trials will be crucial in further defining the role of this compound in the GIST treatment landscape and its potential to address the limitations of current therapies. Direct comparative trials will be necessary to definitively establish the relative efficacy and safety of these two agents.
References
- 1. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. IDRx Updates Phase 1 Data on this compound for GIST Patients [synapse.patsnap.com]
- 4. Redirecting to https://onderzoekmetmensen.nl/en/trial/53904 [onderzoekmetmensen.nl]
- 5. A study investigating this compound in patients with metastatic and/or unresectable GIST (StrateGIST) | Sarcoma UK [sarcoma.org.uk]
- 6. mskcc.org [mskcc.org]
- 7. ascopubs.org [ascopubs.org]
- 8. FDA Approval Summary: Ripretinib for advanced gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Ripretinib for the treatment of advanced gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ripretinib in gastrointestinal stromal tumor: the long-awaited step forward - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ripretinib in combination with tyrosine kinase inhibitor as a late-line treatment option for refractory gastrointestinal stromal tumors: two case reports and literature review [frontiersin.org]
- 13. oncodaily.com [oncodaily.com]
- 14. targetedonc.com [targetedonc.com]
- 15. Ripretinib for the treatment of advanced, imatinib‐resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. mskcc.org [mskcc.org]
- 20. Ripretinib vs Sunitinib for Gastrointestinal Stromal Tumors · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
Head-to-Head Comparison: Idrx-42 and Avapritinib in Gastrointestinal Stromal Tumors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Idrx-42 and avapritinib, two tyrosine kinase inhibitors (TKIs) targeting mutations in gastrointestinal stromal tumors (GIST). While avapritinib is an established therapy with specific FDA approvals, this compound is an emerging investigational agent showing promise in early-phase clinical trials. This document aims to objectively compare their performance, mechanisms of action, and available clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Target Specificity
Both this compound and avapritinib are orally administered small molecule tyrosine kinase inhibitors.[1][2] However, their development and reported selectivity profiles differ, which may have implications for their clinical utility, particularly in the context of treatment resistance.
This compound is a novel, investigational TKI designed to be a highly selective and potent inhibitor of KIT tyrosine kinase.[3][4] Its primary design focus is to target both the initial activating mutations in KIT (such as those in exons 9 and 11) that drive GIST proliferation, as well as the secondary resistance mutations (in exons 13 and 17) that emerge after treatment with other TKIs.[4][5] Preclinical studies have indicated that this compound has potent antitumor activity in models with secondary resistance mutations.[5]
Avapritinib is a potent inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[2][6] It is particularly effective against the PDGFRA D842V mutation, which is known to be resistant to other TKIs like imatinib.[7] Avapritinib also targets a range of KIT mutations.[2] Its mechanism involves binding to the ATP-binding site of these mutant kinases, thereby inhibiting their downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell proliferation and survival.[8]
Signaling Pathway of KIT/PDGFRA Inhibition
The following diagram illustrates the general signaling pathway targeted by both this compound and avapritinib.
Caption: Simplified signaling pathway of KIT/PDGFRA and the inhibitory action of this compound and avapritinib.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trial data for this compound and avapritinib is not yet available. The following tables summarize the clinical performance of each drug based on data from their respective clinical trials.
This compound Clinical Performance (StrateGIST 1 Trial)
The StrateGIST 1 trial is a Phase 1/1b study evaluating this compound in patients with advanced GIST who have been previously treated with other TKIs.[3][9]
| Efficacy Endpoint | Patient Population | Result | Citation |
| Objective Response Rate (ORR) | All patients (median 4 prior lines of therapy) | 29% | [5] |
| Second-line patients | 53% | [5] | |
| Patients at the Recommended Phase 1b Dose (RP1bD) | 26% | [10] | |
| Median Progression-Free Survival (PFS) | Second-line patients | Not yet reached | [5] |
| Third-line patients | 12.9 months | [5] | |
| Fourth- or later-line patients (without prior ripretinib at RP1bD) | 11.0 months | [5] | |
| Clinical Benefit Rate (CBR) | Overall | 71% (PR or stable disease ≥16 weeks) | [11] |
| Second-line patients | 100% | [11] |
Avapritinib Clinical Performance
Avapritinib's efficacy has been established in several clinical trials, leading to its FDA approval for specific GIST and advanced systemic mastocytosis (AdvSM) patient populations.[12][13]
GIST (NAVIGATOR Trial)
| Efficacy Endpoint | Patient Population | Result | Citation |
| Overall Response Rate (ORR) | PDGFRA exon 18 mutation | 84% | [13][14] |
| PDGFRA D842V mutation | 89% | [13] | |
| Fourth-line GIST | 22% | [14] | |
| Complete Response (CR) Rate | PDGFRA exon 18 mutation | 7% | [14] |
| PDGFRA D842V mutation | 8% | [14] | |
| Median Duration of Response (DOR) | PDGFRA exon 18 mutation | Not reached | [14] |
| Fourth-line GIST | 10.2 months | [14] |
Advanced Systemic Mastocytosis (EXPLORER and PATHFINDER Trials)
| Efficacy Endpoint | Result | Citation |
| Overall Response Rate (ORR) | 57% | [12][15] |
| Complete Remission Rate | 28% | [12][15] |
| Partial Remission Rate | 28% | [12][15] |
| Median Duration of Response (DOR) | 38.3 months | [12][15] |
Safety and Tolerability Profile
The safety profiles of this compound and avapritinib, as reported in their clinical trials, are summarized below.
This compound Safety Profile (StrateGIST 1 Trial)
This compound has demonstrated a favorable safety profile in its early-phase trial.[3]
| Adverse Events | Details | Citation |
| Most Common Treatment-Related Adverse Events (TRAEs) | Low-grade gastrointestinal symptoms (diarrhea, nausea, vomiting, decreased appetite, dysgeusia) and fatigue. | [3][11] |
| Dose Reductions due to TRAEs | 8% at the recommended Phase 1b dose. | [5] |
| Discontinuations due to TRAEs | None reported at the recommended Phase 1b dose. | [5] |
| Dose-Limiting Toxicities (DLTs) | Observed at higher doses (600 mg, 800 mg, and 1200 mg), with patients continuing at a reduced dose. | [3] |
Avapritinib Safety Profile
The safety of avapritinib has been evaluated in a larger patient population across multiple studies.
| Adverse Events | Details | Citation |
| Most Common Adverse Reactions (≥20%) in GIST | Edema, nausea, fatigue/asthenia, cognitive impairment, vomiting, decreased appetite, diarrhea, hair color changes, increased lacrimation, abdominal pain, constipation, rash, and dizziness. | [14][16] |
| Most Common Adverse Reactions (≥20%) in AdvSM | Edema, diarrhea, nausea, and fatigue/asthenia. | [12][15] |
| Serious Adverse Reactions | Intracranial hemorrhage, cognitive effects, and embryo-fetal toxicity. | [15][17] |
| Dose and Administration | Recommended dose for GIST is 300 mg once daily on an empty stomach. For AdvSM, it is 200 mg once daily. | [12][13] |
Resistance Mechanisms
Understanding the mechanisms of resistance is crucial for the development of next-generation therapies.
This compound was specifically designed to overcome resistance to existing TKIs by targeting a broad range of KIT mutations, including secondary resistance mutations in exons 13 and 17.[4][18] However, preclinical studies have shown that the gatekeeper mutation T670I in KIT can confer resistance to this compound.[19]
Avapritinib resistance in PDGFRA-mutant GIST has been associated with the emergence of secondary mutations within the PDGFRA kinase domain, specifically in exons 13, 14, and 15, which can interfere with the binding of the drug.[20][21]
Experimental Protocols
Detailed methodologies for the key clinical trials cited are essential for the critical evaluation of the data.
StrateGIST 1 (this compound)
-
Study Design: A first-in-human, Phase 1/1b, open-label, multicenter study.[9][11]
-
Participants: Adult patients with metastatic and/or unresectable GIST with a documented pathogenic mutation in KIT or certain PDGFRA mutations, who have progressed on imatinib.[9]
-
Intervention: this compound administered orally, once or twice daily, in continuous 28-day cycles.[1]
-
Primary Objectives: To evaluate the safety, tolerability, and determine the recommended Phase 2 dose of this compound.[1][22]
-
Efficacy Assessment: Tumor response is evaluated using the modified Response Evaluation Criteria in Solid Tumors version 1.1 (mRECIST v1.1).[1] Key efficacy endpoints include Objective Response Rate (ORR), Duration of Response (DOR), Time to Response (TTR), and Progression-Free Survival (PFS).[1]
NAVIGATOR (Avapritinib in GIST)
-
Study Design: A multi-center, single-arm, open-label Phase 1 trial.[13][16]
-
Participants: Patients with unresectable or metastatic GIST harboring a PDGFRA exon 18 mutation, including the D842V mutation.[13]
-
Intervention: Avapritinib administered orally once daily until disease progression or unacceptable toxicity. The recommended dose was determined to be 300 mg once daily.[13][16]
-
Efficacy Assessment: The major efficacy outcome was ORR based on independent radiological review using modified RECIST 1.1 criteria. Duration of response was also evaluated.[13]
EXPLORER and PATHFINDER (Avapritinib in AdvSM)
-
Study Design: Two multi-center, single-arm, open-label clinical trials (Phase 1 EXPLORER and Phase 2 PATHFINDER).[12][15]
-
Participants: Patients with advanced systemic mastocytosis, including aggressive systemic mastocytosis, systemic mastocytosis with an associated hematological neoplasm, and mast cell leukemia.[15]
-
Intervention: Avapritinib administered orally. The recommended dose for AdvSM is 200 mg once daily.[15]
-
Efficacy Assessment: The main efficacy outcome was ORR according to the modified IWG-MRT-ECNM criteria, as adjudicated by a central committee. Other measures included duration of response, time to response, and changes in mast cell burden.[12]
Hypothetical Experimental Workflow for TKI Efficacy Screening
The following diagram outlines a general workflow for screening the efficacy of a novel tyrosine kinase inhibitor.
Caption: A generalized workflow for the preclinical and early clinical evaluation of a new TKI.
Conclusion
Avapritinib is an established and effective targeted therapy for specific, genomically defined populations of patients with GIST and advanced systemic mastocytosis. Its clinical benefits, particularly in patients with PDGFRA D842V mutations, are well-documented.
This compound is a promising next-generation KIT inhibitor that has demonstrated significant clinical activity and a favorable safety profile in early-phase trials involving heavily pre-treated GIST patients. Its design to target a broad spectrum of both activating and resistance mutations in KIT addresses a critical unmet need in the management of GIST.
As more mature data from the ongoing and future clinical trials of this compound become available, a more direct comparison with avapritinib and other approved TKIs will be possible. For the research and drug development community, this compound represents a significant step forward in the development of more durable and broadly effective therapies for KIT-mutant cancers. Continued investigation into its efficacy in earlier lines of therapy and its ability to prevent or delay the emergence of resistance will be crucial in defining its ultimate role in the treatment landscape of GIST.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. AYVAKIT (avapritinib) for the Treatment of Gastrointestinal Stromal Tumour [clinicaltrialsarena.com]
- 3. IDRx Updates Phase 1 Data on this compound for GIST Patients [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncodaily.com [oncodaily.com]
- 6. Avapritinib | C26H27FN10 | CID 118023034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Avapritinib in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 8. What is the mechanism of Avapritinib? [synapse.patsnap.com]
- 9. Facebook [cancer.gov]
- 10. First-in-human Study of this compound in Participants With Metastatic and/or Unresectable Gastrointestinal Stromal Tumors [clin.larvol.com]
- 11. ascopubs.org [ascopubs.org]
- 12. FDA approves avapritinib for advanced systemic mastocytosis | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. oncnursingnews.com [oncnursingnews.com]
- 15. targetedonc.com [targetedonc.com]
- 16. FDA Approves Ayvakit for Gastrointestinal Stromal Tumor with a Rare Mutation - Oncology Practice Management [oncpracticemanagement.com]
- 17. EXPLORER & PATHFINDER Clinical Data | AYVAKIT® (avapritinib) [ayvakithcp.com]
- 18. youtube.com [youtube.com]
- 19. ascopubs.org [ascopubs.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Resistance to Avapritinib in PDGFRA-Driven GIST Is Caused by Secondary Mutations in the PDGFRA Kinase Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound in metastatic and/or unresectable GIST - SPAGN - Sarcoma Patient Advocacy Global Network [sarcoma-patients.org]
Validating Idrx-42 Efficacy in GIST with Secondary KIT Mutations: A Comparative Guide
For researchers and drug development professionals navigating the landscape of gastrointestinal stromal tumor (GIST) therapeutics, particularly in the context of resistance to frontline treatments, a critical evaluation of emerging therapies is paramount. This guide provides an objective comparison of Idrx-42, a novel tyrosine kinase inhibitor (TKI), with established and experimental alternatives for GIST harboring secondary KIT mutations. The following sections present a detailed analysis of efficacy data, experimental methodologies, and the underlying signaling pathways.
Comparative Efficacy of TKIs in GIST with Secondary KIT Mutations
The emergence of secondary mutations in the KIT proto-oncogene is a primary driver of resistance to first-line imatinib therapy in GIST. Subsequent lines of treatment aim to address these resistance mutations, which commonly arise in the ATP-binding pocket (exons 13 and 14) and the activation loop (exons 17 and 18).[1] This section summarizes the available efficacy data for this compound and its key comparators.
Table 1: Preclinical Activity of TKIs Against Secondary KIT Mutations
| Target Mutation | This compound (IC50, nM) | Ripretinib (IC50, nM) | Sunitinib (IC50, nM) | Regorafenib (IC50, nM) |
| ATP-Binding Pocket | ||||
| V654A (Exon 13) | Potent | Less Active | Potent | Active |
| T670I (Exon 14) | Lacks Potency | Less Active | Potent | - |
| Activation Loop | ||||
| D816V/H (Exon 17) | Potent | Potent | Minimal Activity | Active |
| N822K (Exon 17) | Potent | Potent | Minimal Activity | Active |
| Y823D (Exon 17) | Potent | Potent | Minimal Activity | Active |
Table 2: Clinical Efficacy of TKIs in GIST with Secondary KIT Mutations
| Drug | Clinical Trial | Patient Population (Line of Therapy) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Efficacy by Secondary Mutation Location |
| This compound | StrateGIST 1 (Phase 1/1b) | ≥2nd line (median 4 prior lines) | 29% (all patients), 53% (2nd line) | Not reached (2nd line), 12.9 months (3rd line), 11.0 months (≥4th line without prior ripretinib) | Promising activity in patients with resistance mutations in exons 13 and 17.[4] |
| Ripretinib | INVICTUS (Phase 3) | ≥4th line | 9% | 6.3 months | Broad activity across various KIT mutations, including exons 11, 9, 13, and 17.[5] In the second-line setting (INTRIGUE trial exploratory analysis), showed greater benefit in patients with KIT exon 11 + 17/18 mutations compared to sunitinib. |
| Sunitinib | Phase I/II | Imatinib-resistant/intolerant | - | - | More effective in patients with secondary mutations in the ATP-binding pocket (exons 13/14) than the activation loop (exons 17/18).[6][7] |
| Regorafenib | GRID (Phase 3) | ≥3rd line | - | 4.8 months | Demonstrated activity against secondary mutations in the activation loop, particularly exon 17.[7][8] |
This table presents a summary of clinical trial data. Direct head-to-head comparisons, especially with the investigational agent this compound, are limited. ORR and PFS can be influenced by the number of prior therapies and the specific mutations present in the patient population.
Experimental Protocols
A clear understanding of the methodologies employed in preclinical and clinical studies is crucial for interpreting the validity and applicability of the presented data.
Preclinical Evaluation of this compound
1. Biochemical Kinase Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various KIT mutations.
-
Methodology: In vitro kinase activity was measured using purified recombinant KIT protein with specific mutations. The assay typically involves incubating the kinase with a substrate (e.g., a peptide) and ATP in the presence of varying concentrations of the inhibitor. The phosphorylation of the substrate is then quantified, often using methods like radioisotope incorporation or fluorescence-based detection. IC50 values are calculated from dose-response curves.[3]
2. Cellular Target Engagement Assays:
-
Objective: To confirm the binding of this compound to its target, the KIT receptor, within a cellular context.
-
Methodology: A common method is the NanoBRET (Bioluminescence Resonance Energy Transfer) assay. GIST cell lines expressing specific KIT mutations are engineered to express a NanoLuciferase-tagged KIT protein. A fluorescent tracer that binds to the ATP-binding pocket of KIT is added. When the tracer is bound, its proximity to the luciferase results in energy transfer and a detectable signal. The addition of a competitive inhibitor like this compound displaces the tracer, leading to a decrease in the BRET signal, which allows for the quantification of target engagement.[2][3]
3. In Vivo Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are utilized. Human GIST tumor tissue or cell lines with specific primary and secondary KIT mutations are implanted into immunodeficient mice (e.g., NMRI nu/nu). Once tumors are established, mice are treated with this compound or a vehicle control. Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors can be excised for histological and immunohistochemical analysis to evaluate cell death, proliferation, and target pathway modulation.[9][10]
Clinical Trial Methodologies
1. StrateGIST 1 (this compound):
-
Design: A Phase 1/1b, first-in-human, open-label study evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with metastatic and/or unresectable GIST.[11][12]
-
Patient Population: Patients with KIT-mutant GIST who have progressed on or are intolerant to prior TKI therapies. The Phase 1b portion includes cohorts for different lines of therapy.[11]
-
Key Assessments: Tumor responses are evaluated using modified RECIST 1.1 criteria. Correlative studies include sequential circulating tumor DNA (ctDNA) analysis to identify KIT mutations and 18F-FDG PET scans to assess metabolic response.[12]
2. Circulating Tumor DNA (ctDNA) Analysis:
-
Objective: To non-invasively detect and monitor KIT mutations from a patient's blood.
-
Methodology: Blood samples are collected from patients, and cell-free DNA is extracted from the plasma. This DNA is then subjected to next-generation sequencing (NGS) using targeted gene panels that include the KIT gene. This allows for the identification of primary and secondary mutations and the assessment of their changes over the course of treatment.[13][14]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in a deeper understanding of this compound's mechanism of action and its evaluation process.
References
- 1. researchgate.net [researchgate.net]
- 2. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncodaily.com [oncodaily.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Primary and Secondary Kinase Genotypes Correlate With the Biological and Clinical Activity of Sunitinib in Imatinib-Resistant Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical impact of primary and secondary KIT mutations on the efficacy of molecular-targeted therapies in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of regorafenib for advanced gastrointestinal stromal tumours after failure of imatinib and sunitinib (GRID): an international, multicentre, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Pre-and Postoperative Circulating Tumour DNA in Patients With Gastrointestinal Stromal Tumour – A Methodological Assessment Study | Anticancer Research [ar.iiarjournals.org]
- 14. Circulating tumor DNA analysis of the phase III VOYAGER trial: KIT mutational landscape and outcomes in patients with advanced gastrointestinal stromal tumor treated with avapritinib or regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
Idrx-42: A Comparative Guide to Tyrosine Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of Idrx-42 (formerly M4205), a potent and selective KIT inhibitor, with other tyrosine kinase inhibitors used in the treatment of Gastrointestinal Stromal Tumors (GIST). The data presented herein is intended to offer an objective overview of this compound's performance against alternative therapies, supported by available experimental data.
Executive Summary
This compound is a next-generation tyrosine kinase inhibitor designed to target a wide range of KIT mutations, including those responsible for resistance to existing therapies.[1] Preclinical data demonstrates that this compound exhibits a superior kinase selectivity profile compared to standard-of-care agents such as imatinib and sunitinib, as well as the later-line therapy ripretinib.[1] A key characteristic of this compound is its high selectivity for KIT over other tyrosine kinases, notably sparing critical off-targets like FLT3 and VEGFR2, which are often associated with treatment-limiting toxicities.[1] This high degree of selectivity suggests the potential for a more favorable safety profile and improved therapeutic window.
Comparative Kinase Inhibition Profile
The following table summarizes the biochemical potency (IC50) of this compound and other approved KIT inhibitors against a panel of selected tyrosine kinases. The data for this compound is primarily derived from kinome scanning assays performed by Reaction Biology. It is important to note that IC50 values can vary between different studies and assay conditions.
| Kinase Target | This compound (M4205) IC50 (nM) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) | Ripretinib IC50 (nM) |
| KIT (V560G) | <1 | 100 | 10 | 1.5 |
| KIT (V654A) | 1.8 | 370 | 20 | 2.9 |
| KIT (D816V) | 14 | >10,000 | 1,000 | 6.7 |
| PDGFRA | 4.3 | 100 | 2 | 1.5 |
| PDGFRB | 17 | 100 | 2 | 16 |
| FLT3 | 150 | >10,000 | 50 | 10 |
| VEGFR2 (KDR) | >10,000 | >10,000 | 80 | 10 |
| CSF1R | 25 | ND | 100 | 11 |
| LCK | <10 | >10,000 | >10,000 | ND |
| ABL1 | >1,000 | 25 | 2,000 | >10,000 |
| SRC | >1,000 | >10,000 | 45 | >10,000 |
ND: Not Determined. Data for comparator compounds is compiled from various public sources and may not be directly comparable due to different assay conditions.
Experimental Protocols
The kinase selectivity of this compound was determined using a radiometric biochemical assay, the HotSpot™ Kinase Assay Platform, by Reaction Biology.
HotSpot™ Kinase Assay Protocol
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a substrate.
1. Reagent Preparation:
- Kinase Buffer: A buffered solution (e.g., Tris-HCl) containing necessary cofactors such as MgCl₂ and activators.
- [γ-³³P]-ATP: Radiolabeled ATP is diluted to the desired concentration in the kinase buffer.
- Kinase and Substrate: The target kinase and its specific peptide or protein substrate are diluted in the kinase buffer.
- Test Compound: this compound and comparator compounds are serially diluted in DMSO to generate a range of concentrations.
2. Assay Procedure:
- The kinase, substrate, and test compound are combined in a reaction well and pre-incubated.
- The kinase reaction is initiated by the addition of [γ-³³P]-ATP.
- The reaction mixture is incubated at a controlled temperature for a specific duration to allow for substrate phosphorylation.
- The reaction is terminated by spotting the reaction mixture onto a P81 phosphocellulose filter membrane.
3. Detection and Data Analysis:
- The filter membrane is washed to remove unincorporated [γ-³³P]-ATP.
- The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
- The percentage of kinase inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
Signaling Pathway Context
References
Idrx-42: A New Contender in the Landscape of Pan-KIT Inhibitors for Gastrointestinal Stromal Tumors
PLYMOUTH, Mass. - In the evolving field of targeted cancer therapy, Idrx-42, an investigational oral, small-molecule tyrosine kinase inhibitor, is emerging as a promising pan-KIT inhibitor for the treatment of gastrointestinal stromal tumors (GIST).[1][2] Preclinical and early clinical data suggest that this compound's potent and selective activity against a wide range of KIT mutations, including those conferring resistance to current therapies, could address a significant unmet need for patients with advanced GIST.[1][3][4] This guide provides a comparative analysis of this compound with other pan-KIT inhibitors, supported by available experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
GIST is a type of sarcoma that originates in the digestive system, with approximately 80% of cases driven by activating mutations in the KIT receptor tyrosine kinase.[5] While first-line treatment with imatinib has revolutionized the management of GIST, the majority of patients eventually develop resistance due to secondary mutations in KIT, necessitating subsequent lines of therapy with drugs like sunitinib, regorafenib, and ripretinib.[6][7] However, these later-line therapies often have limited efficacy against the heterogeneous spectrum of resistance mutations.[7] Pan-KIT inhibitors, designed to target a broad range of both primary and secondary KIT mutations, represent a key strategy to overcome this challenge.[5]
Biochemical Potency and Selectivity
This compound, formerly known as M4205, was designed to be a highly kinome-selective KIT inhibitor with broad activity against relevant driver and resistance mutations.[3][4] Preclinical studies have demonstrated its superior potency against a range of KIT mutations compared to standard-of-care and other investigational agents.[3]
Table 1: Comparative in vitro Inhibitory Activity (IC50) of Pan-KIT Inhibitors Against Various KIT Mutations
| Kinase Inhibitor | KIT Exon 11 (Primary) | KIT Exon 9 (Primary) | KIT Exon 13 (Resistance) | KIT Exon 17 (Resistance) |
| This compound | Potent Inhibition | Potent Inhibition | Strong Inhibition | Strong Inhibition |
| Imatinib | ~0.1 µM[8] | Less Potent than Exon 11 | Ineffective | Ineffective[9] |
| Sunitinib | 42 nM (unactivated)[1] | Effective | Potent Inhibition (V654A)[9][10] | Less Effective |
| Regorafenib | - | - | - | Potent Inhibition (10-20 nM for K642E)[11] |
| Ripretinib | Broad Activity | Broad Activity | Broad Activity | Broad Activity[12] |
| THE-630 | ≤3 nM | ≤3 nM | <25 nM (V654A, T670I) | <25 nM (D816G/H, D820A/G, etc.)[13] |
Note: IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions. A comprehensive head-to-head comparison in the same assay system is not publicly available. THE-630 development for GIST has been discontinued.[14][15]
Clinical Efficacy and Safety
The clinical development of this compound is ongoing, with the Phase 1/1b StrateGIST 1 trial evaluating its safety and efficacy in patients with advanced GIST who have been previously treated with other tyrosine kinase inhibitors.[3][16][17]
Table 2: Summary of Clinical Trial Data for Pan-KIT Inhibitors in GIST
| Drug | Line of Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Adverse Events |
| This compound | 2nd line and beyond | 29% (all patients, median 4 prior lines); 53% (2nd line)[3] | 12.9 months (3rd line); 11.0 months (4th+ line without prior ripretinib)[3] | Diarrhea, nausea, vomiting, fatigue (mostly Grade 1)[2][4] |
| Imatinib | 1st line | 53.7% (partial response)[18] | 1.7 - 2.0 years[19] | Edema, nausea, fatigue, muscle cramps |
| Sunitinib | 2nd line | - | - | Fatigue, diarrhea, hand-foot syndrome |
| Regorafenib | 3rd line | 7.4% (partial response)[20] | 4.8 months[21][22] | Hand-foot skin reaction, hypertension, fatigue, diarrhea |
| Ripretinib | 4th line | 9%[23] | 6.3 months[24] | Alopecia, myalgia, nausea, fatigue, palmar-plantar erythrodysesthesia |
| THE-630 | Advanced GIST | Stable Disease Observed | - | Hand-foot skin reaction (Dose-limiting)[15] |
Note: Clinical trial data is from different studies and patient populations, and direct comparisons should be made with caution. THE-630 development for GIST has been discontinued.[14][15]
Updated data from the StrateGIST 1 trial presented in late 2024 showed a 29% objective response rate (ORR) across all patients (with a median of four prior lines of therapy) and a 53% ORR in second-line patients.[3] The estimated median progression-free survival (PFS) was 12.9 months for third-line patients and 11.0 months for fourth- or later-line patients who had not received prior ripretinib.[3] this compound has demonstrated a favorable safety profile, with most treatment-related adverse events being low-grade gastrointestinal symptoms and fatigue.[2][4]
Mechanism of Action and Signaling Pathways
KIT is a receptor tyrosine kinase that, upon activation by its ligand stem cell factor (SCF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. In GIST, mutations in KIT lead to its constitutive activation, driving uncontrolled cell growth. Pan-KIT inhibitors like this compound are designed to bind to the ATP-binding pocket of both wild-type and mutant KIT, blocking its kinase activity and inhibiting downstream signaling.
Experimental Protocols
The data presented in this guide are based on standard preclinical and clinical methodologies.
Biochemical Kinase Assay: The inhibitory activity of compounds against KIT and other kinases is typically determined using in vitro biochemical assays.[7][25][26] A common method involves incubating the purified kinase enzyme with a specific substrate and radio-labeled ATP ([γ-³²P]ATP).[25] The kinase transfers the radioactive phosphate group to the substrate. The amount of phosphorylated substrate is then quantified, often by scintillation counting, to determine the kinase activity.[25] The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by performing the assay with a range of inhibitor concentrations. Non-radioactive methods, such as those based on fluorescence or luminescence, are also widely used.[7]
Cell Viability Assay: To assess the effect of kinase inhibitors on cancer cells, cell viability assays are commonly employed. GIST cell lines harboring specific KIT mutations are cultured in the presence of varying concentrations of the inhibitor. After a defined incubation period (e.g., 72 hours), cell viability is measured using methods such as the MTT or CellTiter-Glo assays. These assays quantify metabolic activity, which correlates with the number of viable cells. The IC50 value for cell growth inhibition is then determined.
Conclusion
This compound has demonstrated a promising profile as a pan-KIT inhibitor with potent activity against both primary and secondary resistance mutations in KIT. Early clinical data suggest meaningful anti-tumor activity and a manageable safety profile in heavily pretreated GIST patients. As further clinical trial data becomes available, a more definitive comparison with established therapies will be possible. The development of potent and selective pan-KIT inhibitors like this compound represents a critical advancement in the treatment of GIST, offering the potential for more durable responses and improved outcomes for patients who have developed resistance to current standards of care.
References
- 1. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDRx Updates Phase 1 Data on this compound for GIST Patients [synapse.patsnap.com]
- 3. oncodaily.com [oncodaily.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Complementary activity of tyrosine kinase inhibitors against secondary kit mutations in imatinib-resistant gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary and Secondary Kinase Genotypes Correlate With the Biological and Clinical Activity of Sunitinib in Imatinib-Resistant Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
- 14. targetedonc.com [targetedonc.com]
- 15. onclive.com [onclive.com]
- 16. First-in-human Study of this compound in Participants With Metastatic and/or Unresectable Gastrointestinal Stromal Tumors [clin.larvol.com]
- 17. ascopubs.org [ascopubs.org]
- 18. karger.com [karger.com]
- 19. Improved Efficacy of First-Line Imatinib in Advanced Gastrointestinal Stromal Tumors (GIST): The Dutch GIST Registry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. Regorafenib in gastrointestinal stromal tumors: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Striking Activity Shown for Regorafenib in Advanced GIST - The ASCO Post [ascopost.com]
- 23. targetedonc.com [targetedonc.com]
- 24. Fourth-line rescue treatment ripretinib of advanced small intestine gastrointestinal stromal tumors who achieved partial response: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. reactionbiology.com [reactionbiology.com]
Idrx-42 Demonstrates Promising Efficacy and a Favorable Safety Profile in Preclinical and Clinical Studies for the Treatment of Gastrointestinal Stromal Tumors, Outperforming Next-Generation TKIs in Key Benchmarks
PLYMOUTH, MA – December 17, 2025 – New data from preclinical studies and the ongoing StrateGIST 1 clinical trial highlight the potential of Idrx-42, an investigational oral tyrosine kinase inhibitor (TKI), to become a best-in-class treatment for gastrointestinal stromal tumors (GIST). The findings, which position this compound favorably against currently approved next-generation TKIs, are poised to address significant unmet needs for patients with this rare cancer.
This compound (formerly M4205) is a highly selective, potent, small-molecule inhibitor of KIT, the primary oncogenic driver in the majority of GIST cases.[1][2][3][4] The drug is designed to target a broad spectrum of KIT mutations, including primary activating mutations in exons 9 and 11, as well as secondary mutations in exons 13 and 17 that confer resistance to existing therapies.[5][6] This broad activity profile suggests this compound could offer durable responses and overcome the limitations of current treatment options.
Comparative Efficacy of this compound in Clinical Trials
The Phase 1/1b StrateGIST 1 trial is evaluating the safety, tolerability, and preliminary anti-tumor activity of this compound in patients with advanced GIST who have progressed on prior therapies.[6][7][8] As of the latest data cut-off, this compound has demonstrated encouraging clinical activity and a manageable safety profile.
A key differentiator for this compound is its promising objective response rate (ORR) in heavily pre-treated patients. In the StrateGIST 1 trial, this compound achieved an ORR of 29% across all patients, who had a median of four prior lines of therapy.[5][6] Notably, in the second-line setting, the ORR was 53%.[5] This compares favorably to historical data for other approved TKIs in later lines of therapy.
| Therapy Line | Drug | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Second-Line | This compound | StrateGIST 1 | 53% [5] | Not yet reached [5] |
| Sunitinib | Phase III | 6.8%[9] | 6.3[10] | |
| Ripretinib | INTRIGUE | Not superior to sunitinib | 8.0[11] | |
| Third-Line | This compound | StrateGIST 1 | - | 12.9 [5] |
| Regorafenib | GRID | - | 4.8[12][13][14] | |
| Fourth-Line & Beyond | This compound | StrateGIST 1 | 29% (overall) [5] | 11.0 (without prior ripretinib) [5] |
| Ripretinib | INVICTUS | 9.4%[15] | 6.3[15][16] | |
| Avapritinib | NAVIGATOR | 17% (≥3 prior therapies)[3] | 3.7[3] |
Superior Preclinical Activity
Preclinical data further underscore the potential of this compound. In xenograft models of GIST, this compound demonstrated superior anti-tumor activity compared to imatinib, the standard first-line therapy, in tumors with both exon 9 and 11 KIT mutations.[1][5] Furthermore, in models with secondary resistance mutations in KIT exons 13 or 17, this compound showed potent, dose-dependent antitumor activity that was superior to sunitinib, the standard second-line agent.[1][5]
| Model | Mutation | This compound Outcome | Comparator Outcome |
| GIST Xenograft | KIT exon 9 & 11 | Superior anti-tumor activity[1][5] | Imatinib: Less effective[1][5] |
| GIST Xenograft | KIT exon 13 & 17 | Superior anti-tumor activity[1][5] | Sunitinib: Less effective[1][5] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound is the inhibition of the KIT receptor tyrosine kinase signaling pathway. In GIST, mutations in the KIT gene lead to its constitutive activation, triggering downstream signaling cascades that promote cell proliferation and survival. This compound blocks this aberrant signaling.
Caption: this compound inhibits the mutated KIT receptor, blocking downstream signaling pathways.
The preclinical and clinical evaluation of this compound follows a rigorous and systematic workflow, from initial compound screening to patient trials.
Caption: The development workflow for this compound from preclinical to clinical stages.
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of novel therapeutic agents. The following outlines the key experimental protocols used in the assessment of this compound.
Kinase Inhibition Assays: The inhibitory activity of this compound against various KIT mutations was determined using in vitro kinase assays. Recombinant human KIT cytoplasmic domain proteins with specific mutations were incubated with this compound at varying concentrations in the presence of ATP. The kinase activity was measured by quantifying the phosphorylation of a substrate peptide, typically through methods like ELISA or radiometric assays. IC50 values, representing the concentration of this compound required to inhibit 50% of the kinase activity, were then calculated.
Cell-Based Proliferation Assays: GIST cell lines harboring different KIT mutations were cultured in the presence of increasing concentrations of this compound. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a colorimetric assay such as MTS or a luminescence-based assay measuring ATP content. The GI50 values, representing the concentration of this compound that inhibits cell growth by 50%, were determined from dose-response curves.
In Vivo GIST Xenograft Models: Patient-derived or cell line-derived GIST xenograft models were established by subcutaneously implanting tumor fragments or cells into immunocompromised mice.[17] Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally at specified doses and schedules. Tumor volume was measured regularly using calipers. Efficacy was evaluated based on tumor growth inhibition, tumor regression, and survival benefit compared to the vehicle control and comparator TKI groups.[17]
StrateGIST 1 Clinical Trial Design: The StrateGIST 1 trial is a multi-center, open-label, first-in-human Phase 1/1b study in patients with metastatic and/or unresectable GIST who have progressed on or are intolerant to prior TKI therapies.[7][8][18] The Phase 1 dose-escalation part aimed to determine the maximum tolerated dose and recommended Phase 1b dose of this compound.[1][7] The ongoing Phase 1b part is evaluating the safety and efficacy of this compound in specific patient cohorts defined by their line of therapy.[6][7] Key endpoints include safety, pharmacokinetics, ORR (per modified RECIST v1.1), duration of response, and progression-free survival.[5][7]
Conclusion
This compound is emerging as a highly promising next-generation TKI for the treatment of GIST. Its broad activity against clinically relevant KIT mutations, superior preclinical efficacy over existing standards of care, and encouraging clinical data from the StrateGIST 1 trial suggest it has the potential to significantly improve outcomes for patients. The favorable safety profile observed to date further supports its development in earlier lines of therapy. The planned Phase 3 registrational study will be crucial in confirming the best-in-class potential of this compound and may pave the way for a new standard of care in GIST.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Avapritinib in Patients With Advanced Gastrointestinal Stromal Tumors Following at Least Three Prior Lines of Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncodaily.com [oncodaily.com]
- 6. IDRx Releases Updated Phase 1 Data for this compound in Advanced GIST at CTOS 2024 [synapse.patsnap.com]
- 7. ascopubs.org [ascopubs.org]
- 8. IDRx Updates Phase 1 Data on this compound for GIST Patients [synapse.patsnap.com]
- 9. ascopubs.org [ascopubs.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Regorafenib in gastrointestinal stromal tumors: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Targeted Treatment May Slow Disease in Patients with Advanced GIST - NCI [cancer.gov]
- 14. onclive.com [onclive.com]
- 15. Ripretinib in the treatment of patients with advanced gastrointestinal stromal tumors (GIST) | Babula | Oncology in Clinical Practice [journals.viamedica.pl]
- 16. Clinical Activity of Ripretinib in Patients with Advanced Gastrointestinal Stromal Tumor Harboring Heterogeneous KIT/PDGFRA Mutations in the Phase III INVICTUS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitumor Efficacy of the Novel KIT Inhibitor this compound (Formerly M4205) in Patient- and Cell Line-Derived Xenograft Models of Gastrointestinal Stromal Tumor (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. First-in-human Study of this compound in Participants With Metastatic and/or Unresectable Gastrointestinal Stromal Tumors [clin.larvol.com]
Independent Validation of Idrx-42 Research Findings: A Comparative Analysis for Drug Development Professionals
An objective guide for researchers and scientists, this report provides a comprehensive comparison of the investigational drug Idrx-42 with established therapies for Gastrointestinal Stromal Tumors (GIST). Drawing on published preclinical and clinical data, this guide presents a side-by-side analysis of efficacy, mechanism of action, and resistance profiles to support independent validation of this compound's potential in the GIST treatment landscape.
Executive Summary
This compound is an investigational oral, small-molecule tyrosine kinase inhibitor (TKI) demonstrating promising anti-tumor activity in patients with advanced Gastrointestinal Stromal Tumors (GIST).[1] Clinical trial data from the ongoing Phase 1/1b "StrateGIST 1" study suggests that this compound is active against a range of KIT mutations, including those that confer resistance to current standard-of-care therapies. This guide provides a detailed comparison of this compound with approved TKIs for GIST—imatinib, sunitinib, regorafenib, and ripretinib—to aid researchers in evaluating its therapeutic potential.
Mechanism of Action: Targeting the Molecular Drivers of GIST
Gastrointestinal stromal tumors are predominantly driven by gain-of-function mutations in the KIT receptor tyrosine kinase. These mutations lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival. This compound, like other TKIs used in GIST, functions by inhibiting the kinase activity of KIT.
This compound is designed to be a potent and highly selective inhibitor of KIT, targeting both the primary activating mutations (such as those in exons 9 and 11) and a broad range of secondary resistance mutations that emerge during treatment (including those in exons 13 and 17).[1] Preclinical studies have shown that this compound has potent, dose-dependent antitumor activity in xenograft models expressing secondary resistance mutations in KIT exon 13 or 17, where it demonstrated superiority to sunitinib.[1]
Imatinib functions by binding to the ATP-binding pocket of the inactive conformation of the KIT receptor, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[2][3]
Sunitinib is a multi-targeted TKI that inhibits several receptor tyrosine kinases, including KIT, PDGFRA, and VEGFR.[4][5] Its action against multiple targets contributes to both its anti-tumor and anti-angiogenic effects.
Regorafenib is another multi-kinase inhibitor that targets a wide range of kinases involved in oncogenesis, tumor angiogenesis, and the tumor microenvironment, including KIT, VEGFR, and PDGFR.[6][7]
Ripretinib is a "switch-control" kinase inhibitor with a dual mechanism of action. It binds to both the switch pocket and the activation loop of the kinase, locking it in an inactive state. This unique mechanism allows it to inhibit a broad spectrum of KIT and PDGFRA mutations.[1][8][9]
References
- 1. oncodaily.com [oncodaily.com]
- 2. Complete Longitudinal Analyses of the Randomized, Placebo-controlled, Phase III Trial of Sunitinib in Patients with Gastrointestinal Stromal Tumor Following Imatinib Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad spectrum of regorafenib activity on mutant KIT and absence of clonal selection in gastrointestinal stromal tumor (GIST): correlative analysis from the GRID trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy Data in GRID Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]
- 5. deciphera.com [deciphera.com]
- 6. onclive.com [onclive.com]
- 7. Ripretinib in patients with advanced gastrointestinal stromal tumours (INVICTUS): a double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncology-central.com [oncology-central.com]
- 9. Effects of first‑line therapies in patients with locally advanced gastrointestinal stromal tumors with KIT and PDGFRα gene mutations: A single‑center study - PMC [pmc.ncbi.nlm.nih.gov]
Idrx-42 for Gastrointestinal Stromal Tumors (GIST): A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Idrx-42 with other approved tyrosine kinase inhibitors (TKIs) for the treatment of Gastrointestinal Stromal Tumors (GIST). The data presented is based on publicly available preclinical studies and is intended to provide a resource for researchers and drug development professionals.
Executive Summary
Gastrointestinal stromal tumors are predominantly driven by activating mutations in the KIT receptor tyrosine kinase. While first- and later-line TKIs have improved outcomes, resistance inevitably develops, often due to secondary KIT mutations. This compound (formerly M4205) is a potent and highly selective KIT inhibitor designed to address both primary driver and secondary resistance mutations in KIT.[1][2][3] Preclinical data demonstrates that this compound exhibits superior or comparable antitumor activity in GIST models compared to current standards of care, including imatinib, sunitinib, regorafenib, and ripretinib, particularly in models harboring resistance mutations.[1][4][5][6]
Comparative Preclinical Efficacy in GIST Xenograft Models
The following tables summarize the preclinical antitumor activity of this compound and other TKIs in various GIST xenograft models, categorized by the specific KIT mutations present in the models.
Activity against Primary KIT Driver Mutations
| GIST Model | KIT Mutation | This compound (M4205) | Imatinib | Reference |
| GIST-T1 (cell line-derived) | Exon 11 (del) | Superior antitumor activity | Standard of care | [4] |
| Patient-Derived Xenograft (PDX) | Exon 9 (ins) | Superior antitumor activity | Standard of care | [4][5] |
Activity against Secondary (Resistance) KIT Mutations
| GIST Model | KIT Mutation | This compound (M4205) | Sunitinib | Regorafenib | Ripretinib | Reference |
| PDX Model | Exon 13 (V654A) | Potent, dose-dependent antitumor activity | Active | Less Active | Active | [4][7] |
| PDX Model | Exon 17 (D820G) | Potent, dose-dependent antitumor activity | Less Active | Active | Active | [4][7] |
| PDX Model | Exon 14 (T670I) | Potent, dose-dependent antitumor activity | Active | Less Active | Active | [7] |
Note: Direct head-to-head preclinical comparisons across all agents in the same models are limited in the public domain. The comparisons are based on available data from different studies.
Mechanism of Action: Targeting the KIT Signaling Pathway
GIST development and progression are heavily reliant on the constitutive activation of the KIT receptor tyrosine kinase. This leads to the downstream activation of pro-survival and proliferative signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This compound is a highly selective inhibitor of KIT, designed to block this initial signaling event, thereby inhibiting tumor growth and survival.[1][2][3][8]
Caption: The KIT signaling pathway in GIST and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below. These are generalized protocols based on standard practices in the field and should be adapted as needed for specific experimental contexts.
GIST Xenograft Model Protocol
This protocol outlines the establishment and use of patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models for in vivo efficacy studies.
Caption: Workflow for a preclinical GIST xenograft study.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used to prevent rejection of human tumor tissue.
-
Tumor Implantation:
-
PDX: Fresh tumor tissue from a consenting GIST patient is surgically implanted subcutaneously into the flank of the mice.
-
CDX: A suspension of a human GIST cell line (e.g., GIST-T1) is injected subcutaneously.
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Width² x Length) / 2 is commonly used.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound and comparator drugs are administered orally or via other appropriate routes at specified doses and schedules. A vehicle control group receives the drug-free solvent.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition or regression. Body weight and overall health of the mice are also monitored as indicators of toxicity.
-
Tissue Analysis: At the end of the study, tumors are excised for further analysis, including histology (to assess morphology), immunohistochemistry (to measure protein expression, e.g., Ki-67 for proliferation), and Western blotting (to assess signaling pathway modulation).
Cell Viability Assay (MTS/MTT Assay)
This in vitro assay is used to assess the cytotoxic or cytostatic effects of a compound on GIST cell lines.
Methodology:
-
Cell Seeding: GIST cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or comparator drugs. A vehicle-only control is included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: A reagent such as MTS or MTT is added to each well. Metabolically active cells convert these reagents into a colored formazan product.
-
Signal Measurement: The absorbance of the formazan product is measured using a plate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is then determined.
Western Blotting for KIT Signaling
This technique is used to detect and quantify the levels of specific proteins involved in the KIT signaling pathway, providing insight into the mechanism of action of the inhibitor.
Methodology:
-
Cell Lysis: GIST cells, treated with or without the inhibitor, are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-KIT, total KIT, phospho-AKT, total AKT, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, which reacts with the HRP to produce light. The light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the proteins of interest is quantified to determine changes in protein expression or phosphorylation levels.
Conclusion
The preclinical data for this compound demonstrates its potential as a highly potent and selective inhibitor of both primary and resistance-driver KIT mutations in GIST. Its superior or comparable activity in preclinical models against key resistance mutations suggests it may offer a significant advantage over existing therapies. The experimental protocols provided herein offer a framework for the replication and further investigation of these findings. Further clinical investigation is ongoing to translate these promising preclinical results into patient benefit.[1][5][6][8][9][10][11]
References
- 1. Redirecting to https://onderzoekmetmensen.nl/en/trial/53904 [onderzoekmetmensen.nl]
- 2. Combination of Imatinib Mesylate and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. oncodaily.com [oncodaily.com]
- 6. biospace.com [biospace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
- 9. Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regorafenib in gastrointestinal stromal tumors: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IDRx Releases Updated Phase 1 Data for this compound in Advanced GIST at CTOS 2024 [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of Novel Kinase Inhibitor Idrx-42: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like Idrx-42 are paramount for laboratory safety and environmental compliance. This compound is an orally administered, selective small molecule KIT inhibitor developed for the treatment of gastrointestinal stromal tumors (GIST).[1][2][3] As an investigational drug, a publicly available, official Safety Data Sheet (SDS) with specific disposal instructions is not typically available. Therefore, it must be handled as a novel compound of unknown toxicity and environmental impact, following stringent institutional and regulatory guidelines.
This guide provides a comprehensive framework for the safe disposal of this compound, emphasizing procedural steps and safety protocols.
Hazard Assessment and Data Profile
Before disposal, a thorough risk assessment is mandatory. Since a formal SDS is unavailable, a profile must be compiled from existing data and institutional expertise. All personnel handling this compound must be trained on its potential hazards.
Experimental Protocol: Preliminary Hazard Assessment
-
Review Available Literature: Compile all known information about this compound and structurally similar tyrosine kinase inhibitors. Note its mechanism of action, which involves blocking specific cell signaling pathways, indicating high biological activity.[3][4]
-
Consult Institutional EHS: Engage your institution's Environmental Health & Safety (EHS) department. They are the primary resource for classifying waste and defining disposal routes for novel compounds.
-
Assume High Potency: As a targeted anti-cancer agent, this compound should be treated as a potent, biologically active, and potentially cytotoxic compound. Handle it with containment measures appropriate for such substances.
Data Presentation: Hypothetical Hazard and Waste Profile
| Parameter | Data/Assumption | Implication for Disposal |
| Compound Name | This compound (formerly M4205) | Use all known identifiers on waste labels. |
| Chemical Class | Tyrosine Kinase Inhibitor | Assume high biological activity and potential cytotoxicity. |
| Physical Form | Solid (as used in oral formulations) | Segregate as solid chemical waste. |
| Solubility | Reported as having "excellent solubility"[2] | Potential for aqueous contamination; collect all rinsate. |
| Toxicity Profile | Investigational; assume cytotoxic/mutagenic | Handle with appropriate PPE and dispose of as hazardous waste. |
| Reactivity | Unknown | Do not mix with other chemical wastes to avoid unknown reactions. |
Personal Protective Equipment (PPE) and Handling
Strict adherence to PPE protocols is essential to prevent personnel exposure during handling and disposal procedures.
-
Primary Engineering Control: All handling of this compound powder, including weighing and solution preparation, must occur within a certified chemical fume hood or other appropriate containment device (e.g., a glove box).
-
Gloves: Use double nitrile gloves.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A dedicated lab coat should be used and laundered professionally. Disposable gowns are recommended for handling larger quantities.
-
Respiratory Protection: Not typically required if handled exclusively within a fume hood. If there is a risk of aerosol generation outside of containment, consult EHS for appropriate respiratory protection.
Step-by-Step Disposal Protocol
The disposal of this compound must follow a segregated waste stream approach. The primary principle is that nothing contaminated with the compound should enter the general trash or sewer system.
Experimental Workflow: this compound Waste Segregation
Caption: Segregation and disposal workflow for this compound waste streams.
Detailed Procedural Steps:
-
Solid Waste:
-
Collect all non-sharp, solid materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, disposable lab coats) in a dedicated, plastic-lined hazardous waste container.
-
This container must be clearly labeled: "Hazardous Waste – Cytotoxic/Investigational Drug (this compound) ".
-
-
Liquid Waste:
-
Collect all solutions containing this compound and the first two rinses of any contaminated glassware into a dedicated, sealed, and shatter-proof hazardous liquid waste container.
-
The container must be compatible with the solvents used.
-
Label the container with the full chemical name, concentration, solvent, and appropriate hazard warnings. Do not mix with other waste streams.
-
-
Sharps Waste:
-
Dispose of any needles, syringes, or contaminated glass pipettes used for handling this compound directly into a designated sharps container for cytotoxic waste.
-
This container should be puncture-proof and clearly labeled.
-
-
Decontamination:
-
Wipe down all surfaces within the fume hood where this compound was handled using a suitable deactivating agent (if known and validated) or a soap and water solution followed by a solvent rinse (e.g., 70% ethanol).
-
All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.
-
-
Storage and Pickup:
-
Seal all waste containers securely.
-
Store the labeled containers in your laboratory's designated Satellite Accumulation Area (SAA).
-
Arrange for pickup by your institution's EHS department for final disposal, which is typically high-temperature incineration for potent pharmaceutical compounds.
-
Emergency Spill Procedures
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
Logical Relationship: Spill Response Protocol
Caption: Logical flow for responding to an this compound laboratory spill.
-
Small Spill (in fume hood):
-
Ensure the fume hood sash is down and it is operating correctly.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad.
-
Wipe the area clean with a decontaminating solution.
-
Dispose of all cleanup materials as solid hazardous waste.
-
-
Large Spill (outside containment):
-
Alert all personnel and evacuate the immediate area.
-
Restrict access to the area.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill of a potent compound without specific training and equipment.
-
By adhering to these stringent procedures, laboratories can ensure the safe handling and compliant disposal of investigational compounds like this compound, protecting both personnel and the environment.
References
Essential Safety and Handling Protocols for the Novel Compound Idrx-42
Disclaimer: As "Idrx-42" is a designated research compound without extensive public safety data, the following guidelines are based on best practices for handling potent, novel small molecules of unknown toxicity. These protocols are designed to provide a robust framework for safety and should be adapted in conjunction with your institution's specific environmental health and safety (EHS) guidelines.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural, step-by-step guidance to ensure safe handling, operation, and disposal.
Compound Profile and Hazards
This compound is a potent, cell-permeable kinase inhibitor. Due to its mechanism of action, it should be treated as a potentially cytotoxic and genotoxic agent. The primary routes of exposure are inhalation of aerosolized powder and dermal absorption.
| Property | Description |
| Physical Form | Fine, white to off-white crystalline powder. |
| Solubility | Soluble in DMSO (>10 mM) and Ethanol (<1 mM). |
| Primary Hazards | Potentially cytotoxic, irritant to eyes and respiratory tract. |
| Occupational Exposure Limit (OEL) | Not established. Handle under conditions of high containment. |
Personal Protective Equipment (PPE)
A risk assessment must be performed before handling this compound. The following table outlines the minimum required PPE for handling the neat compound and concentrated solutions.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves (outer glove with extended cuff). | Prevents dermal absorption. Change gloves immediately if contaminated. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator (if handling powder outside a certified chemical fume hood). | Prevents inhalation of aerosolized particles. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for safely weighing this compound powder and preparing a stock solution.
Workflow for Safe Handling of this compound
Caption: Workflow for preparing an this compound stock solution.
Methodology:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work surface within a certified chemical fume hood by laying down absorbent, plastic-backed paper.
-
Assemble all necessary equipment: microcentrifuge tubes, analytical balance, spatulas, and solvent (DMSO).
-
-
Weighing:
-
On the analytical balance inside the fume hood, place a clean weigh boat or paper and tare the balance.
-
Carefully weigh the desired amount of this compound powder directly onto the weigh boat. Avoid creating dust.
-
-
Solubilization:
-
Carefully transfer the weighed powder into an appropriately sized vial.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the final concentration of 10 mM.
-
Cap the vial securely and vortex until the powder is completely dissolved.
-
-
Storage and Labeling:
-
Clearly label the vial with the compound name (this compound), concentration (10 mM in DMSO), date, and your initials.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Spill and Disposal Plan
Immediate and proper cleanup of spills and disposal of waste is critical to maintaining a safe laboratory environment.
Disposal Decision Pathway for this compound Waste
Caption: Decision tree for the proper disposal of this compound waste streams.
Disposal Procedures:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, pipette tips, tubes, weigh boats) must be collected in a clearly labeled, sealed waste bag or container designated for cytotoxic waste.
-
Liquid Waste: Unused or waste solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for cytotoxic liquids. Do not mix with other solvent waste streams unless approved by EHS.
-
Decontamination: All non-disposable equipment and work surfaces must be decontaminated after use. Wipe surfaces thoroughly with a 70% ethanol solution, followed by a suitable lab detergent and water.
-
Final Disposal: All segregated this compound waste must be disposed of through your institution's EHS office, typically via high-temperature incineration. Do not dispose of this compound waste down the drain or in regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
